Desotamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(2S,8S,11S,14R,17S)-17-[(2R)-butan-2-yl]-8-(1H-indol-3-ylmethyl)-11,14-bis(2-methylpropyl)-3,6,9,12,15,18-hexaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H52N8O7/c1-7-20(6)30-35(50)42-27(15-28(36)44)31(46)38-17-29(45)39-26(14-21-16-37-23-11-9-8-10-22(21)23)33(48)40-24(12-18(2)3)32(47)41-25(13-19(4)5)34(49)43-30/h8-11,16,18-20,24-27,30,37H,7,12-15,17H2,1-6H3,(H2,36,44)(H,38,46)(H,39,45)(H,40,48)(H,41,47)(H,42,50)(H,43,49)/t20-,24+,25-,26+,27+,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGXNPVJAKBNOK-DTWKRICWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC(C)C)CC(C)C)CC2=CNC3=CC=CC=C32)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CC(C)C)CC(C)C)CC2=CNC3=CC=CC=C32)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H52N8O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70941214 | |
| Record name | 2-[17-(Butan-2-yl)-3,6,9,12,15,18-hexahydroxy-8-[(1H-indol-3-yl)methyl]-11,14-bis(2-methylpropyl)-1,4,7,10,13,16-hexaazacyclooctadeca-3,6,9,12,15,18-hexaen-2-yl]ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70941214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
696.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194660-14-5 | |
| Record name | Desotamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194660145 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[17-(Butan-2-yl)-3,6,9,12,15,18-hexahydroxy-8-[(1H-indol-3-yl)methyl]-11,14-bis(2-methylpropyl)-1,4,7,10,13,16-hexaazacyclooctadeca-3,6,9,12,15,18-hexaen-2-yl]ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70941214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Desotamide: A Technical Overview of a Novel Antibiotic Family with an Undetermined Mechanism of Action
For the attention of: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Desotamide is a family of cyclic hexapeptide antibiotics produced by Streptomyces species. First isolated in 1997, these non-ribosomal peptides have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant strains. Despite significant interest in their biosynthesis and the development of synthetic analogues to explore structure-activity relationships, the precise molecular mechanism of action for the this compound family remains unknown as of late 2025.[1][2] This document provides a comprehensive overview of the current scientific knowledge regarding this compound, focusing on its antibacterial properties, biosynthesis, and the insights gained from structure-activity relationship studies.
Introduction to the this compound Family
The Desotamides are a class of cyclic peptides that belong to the broader family of non-ribosomal peptide antibiotics.[1][3] This family includes several members such as this compound A-G, wollamides, surugamides, and others, all produced by various strains of Streptomyces.[1][2] These compounds are of significant interest to the scientific community due to the urgent need for new classes of antibiotics with novel mechanisms of action to combat rising antimicrobial resistance.[2] this compound A, a representative member of this family, is a cyclohexapeptide with the structure cyclo(Asn-Gly-Trp-Leu-D-Leu-aIle). The members of the this compound family are characterized by their cyclic structure, the presence of both L- and D-amino acids, and often contain unusual or modified amino acid precursors.[1]
While Desotamides are classified as bacterial growth inhibitors, their specific molecular target has not yet been identified.[1][2][4] Research has confirmed their efficacy against various pathogens and their low cytotoxicity to mammalian cells, indicating a selective action against bacteria.[2]
Antibacterial Activity of Desotamides
Desotamides exhibit a significant inhibitory effect against a range of Gram-positive bacteria. The antibacterial activity is typically quantified by the Minimum Inhibitory Concentration (MIC), with lower values indicating higher potency. The following table summarizes the reported MIC values for this compound A and some of its more potent synthetic analogues against various bacterial strains.
| Compound | S. aureus (ATCC 29213) | S. pneumoniae (NCTC 7466) | MRSE (shhs-E1) | MRSA (USA300) |
| This compound A | 16 µg/mL | 12.5 µg/mL | 32 µg/mL | - |
| This compound A4 | - | - | - | 8 µg/mL |
| This compound A6 | - | - | - | 8 µg/mL |
Data sourced from multiple studies. MRSE: Methicillin-resistant Staphylococcus epidermidis; MRSA: Methicillin-resistant Staphylococcus aureus.[2][5]
Biosynthesis of this compound
The biosynthesis of this compound is a key area of research and is better understood than its mechanism of action. Desotamides are synthesized by non-ribosomal peptide synthetases (NRPSs), which are large, multi-enzyme complexes. The process involves a series of modules, where each module is responsible for the incorporation of a specific amino acid into the growing peptide chain.
A particularly noteworthy feature of the this compound biosynthetic pathway is the use of a standalone cyclase enzyme for the final cyclization and release of the peptide from the NRPS machinery.[1][3] This is distinct from many other NRPS systems where the terminal thioesterase (TE) domain performs this function. The biosynthetic gene cluster for this compound has been identified and studied, providing insights into the enzymatic machinery responsible for producing the various amino acid precursors, including non-proteinogenic ones.[1][4]
Structure-Activity Relationship (SAR) Studies
To investigate the potential of this compound as a therapeutic agent and to understand the chemical features crucial for its bioactivity, several structure-activity relationship (SAR) studies have been conducted.[2][5] These studies involve the chemical synthesis of various this compound analogues and the subsequent evaluation of their antibacterial efficacy.
Key findings from these studies include:
-
Tryptophan at Position V: The tryptophan residue is considered essential for the antibacterial activity of Desotamides.[2]
-
Residues at Positions II and VI: Modifications at these positions have a significant impact on antibacterial potency. For instance, substituting L-allo-isoleucine at position II with L-isoleucine and replacing glycine (B1666218) at position VI with D-lysine or D-arginine resulted in analogues (this compound A4 and A6) with a two- to four-fold increase in activity against certain strains.[5]
-
Stereochemistry: The presence of D-amino acids is a common feature of non-ribosomal peptides and is often crucial for their biological activity, contributing to their stability against proteases.
Experimental Protocols: Synthesis of this compound Analogues
While experimental protocols for elucidating the mechanism of action are not available, the methods for synthesizing this compound analogues are well-documented. A common approach is Solid-Phase Peptide Synthesis (SPPS).
A general workflow for the synthesis of this compound analogues is as follows:
-
Resin Loading: The first amino acid is attached to a solid support resin (e.g., 2-chlorotrityl chloride resin).
-
Peptide Chain Elongation: The linear peptide is assembled on the resin through sequential coupling of fluorenylmethyloxycarbonyl (Fmoc)-protected amino acids.
-
Cleavage: The protected linear peptide is cleaved from the resin under mild acidic conditions.
-
Cyclization: The head-to-tail cyclization of the linear peptide is performed in solution to yield the final cyclic product.
-
Purification: The crude product is purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion and Future Outlook
The this compound family of antibiotics represents a promising class of compounds in the ongoing search for novel antimicrobial agents. They exhibit potent activity against clinically relevant Gram-positive pathogens and possess favorable selectivity for bacterial over mammalian cells. While significant progress has been made in understanding their biosynthesis and in exploring their structure-activity relationships, their molecular mechanism of action remains an open and critical question for future research.[1][2] Elucidating the specific cellular target and the mechanism by which Desotamides inhibit bacterial growth will be pivotal for their further development as therapeutic agents and for potentially overcoming existing antibiotic resistance mechanisms.
References
- 1. The this compound Family of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The this compound Family of Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound A - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Chemical Synthesis and Structure-Activity Relationship Study Yield this compound a Analogues with Improved Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Scrutiny of Desotamide A: A Technical Guide to its Structural Elucidation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of Desotamide A, a cyclic hexapeptide with notable antibacterial properties. The following sections detail the methodologies and data integral to its structural determination, offering a foundational resource for researchers in natural product chemistry and drug development.
Introduction to this compound A
This compound A is a cyclic hexapeptide originally isolated from Streptomyces scopuliridis. Its structure is characterized by the amino acid sequence cyclo(Asn-Gly-Trp-Leu-D-Leu-aIle). The presence of non-proteinogenic and D-amino acids makes it a compelling subject for synthetic and medicinal chemistry. A thorough understanding of its three-dimensional structure is paramount for elucidating its mechanism of action and for the rational design of more potent analogues. Spectroscopic techniques are the cornerstone of this structural elucidation.
Mass Spectrometry Analysis
High-resolution mass spectrometry (HRMS) is fundamental in determining the elemental composition of this compound A and its analogues. Electrospray ionization (ESI) is a commonly employed technique for the analysis of such peptides.
Table 1: High-Resolution Mass Spectrometry Data for this compound A and Selected Analogues
| Compound | Amino Acid Sequence | Molecular Formula | Calculated [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) |
| This compound A | cyclo(Asn-Gly-Trp-Leu-D-Leu-aIle) | C₃₅H₅₂N₈O₇ | 697.4032 | Not explicitly stated in reviewed literature, but analogues are consistent. |
| This compound A1 | cyclo(Asn-allo-Ile-d-Leu-Leu-Trp-d-Arg) | C₃₉H₆₂N₁₁O₇ | 796.4828 | 796.4832[1] |
| This compound A3 | cyclo(Asn-allo-Ile-d-Leu-Leu-Trp-d-His) | C₃₉H₅₇N₁₀O₇ | 777.4406 | 777.4403[1] |
| This compound A4 | cyclo(Asn-Ile-d-Leu-Leu-Trp-d-Lys) | C₃₉H₆₂N₉O₇ | 768.4767 | 768.4774[1] |
| This compound A7 | cyclo(Asn-Ile-d-Leu-Leu-Trp-Gly) | C₃₅H₅₃N₈O₇ | 697.4032 | 697.4025[2] |
Experimental Protocol: High-Resolution Mass Spectrometry
-
Sample Preparation: A dilute solution of the purified peptide is prepared in a suitable solvent system, typically a mixture of water and acetonitrile (B52724) with a small amount of formic acid (e.g., 0.1%) to facilitate protonation.
-
Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) instrument, equipped with an electrospray ionization (ESI) source is used.[1]
-
Analysis Parameters:
-
Ionization Mode: Positive ion mode is typically used to detect protonated molecules ([M+H]⁺).
-
Capillary Voltage: ~3-4 kV.
-
Source Temperature: ~100-150 °C.
-
Mass Range: A wide mass range is scanned (e.g., m/z 100-2000) to detect the parent ion and any potential fragments.
-
Collision Energy (for MS/MS): For fragmentation studies, a collision gas (e.g., argon) is introduced, and the collision energy is varied (e.g., 10-40 eV) to induce fragmentation.
-
General workflow for tandem mass spectrometry analysis of a cyclic peptide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, including 1D (¹H and ¹³C) and 2D techniques, is indispensable for the complete structural elucidation of this compound A, providing information on the connectivity and stereochemistry of the amino acid residues.
Table 2: Expected ¹H NMR Chemical Shift Ranges for this compound A Residues (in DMSO-d₆)
| Amino Acid Residue | Proton | Expected Chemical Shift (ppm) |
| Asparagine (Asn) | α-H | 4.0 - 4.5 |
| β-H | 2.5 - 2.8 | |
| Amide NH | 7.5 - 8.5 | |
| Side-chain NH₂ | 6.8 - 7.5 | |
| Glycine (Gly) | α-H | 3.5 - 4.0 |
| Amide NH | 8.0 - 9.0 | |
| Tryptophan (Trp) | α-H | 4.2 - 4.8 |
| β-H | 3.0 - 3.4 | |
| Amide NH | 8.0 - 8.8 | |
| Indole NH | 10.5 - 11.0 | |
| Aromatic Hs | 6.9 - 7.7 | |
| Leucine (Leu/D-Leu) | α-H | 4.0 - 4.5 |
| β-H | 1.4 - 1.8 | |
| γ-H | 1.5 - 1.9 | |
| δ-CH₃ | 0.8 - 1.0 | |
| Amide NH | 7.8 - 8.5 | |
| allo-Isoleucine (aIle) | α-H | 3.8 - 4.3 |
| β-H | 1.8 - 2.2 | |
| γ-CH₂ | 1.1 - 1.5 | |
| γ-CH₃ | 0.8 - 1.0 | |
| δ-CH₃ | 0.8 - 1.0 | |
| Amide NH | 7.8 - 8.5 |
Table 3: ¹³C NMR Spectroscopic Data for this compound A7 (cyclo(Asn-Ile-d-Leu-Leu-Trp-Gly)) in DMSO-d₆
This analogue is structurally very similar to this compound A, with the substitution of Gly for aIle and Ile for Gly. The chemical shifts provide a reference for the expected values for this compound A.
| Chemical Shift (ppm) |
| 172.8, 172.1, 171.9, 171.5, 170.9, 170.9, 168.9 (Carbonyls) |
| 136.1, 127.0, 123.5, 120.9, 118.3, 118.1, 111.3, 110.0 (Tryptophan aromatic/indole) |
| 55.3, 51.9, 51.9, 50.8, 49.2, 43.3 (α-Carbons) |
| 41.5, 40.4, 40.4, 36.7, 27.4 (β, γ, δ Carbons) |
| 24.5, 24.2, 24.2, 23.1, 22.6, 22.5, 22.4, 22.1, 20.8 (Alkyl side chains) |
Data from Xu et al., 2021.[2]
2D NMR Spectroscopy for Structural Elucidation
2D NMR experiments are crucial for assembling the structure of this compound A.
-
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, typically those separated by two or three bonds. This is used to trace the spin systems within each amino acid residue.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, allowing for the assignment of carbon signals based on the proton assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is key for linking amino acid residues by observing correlations between the amide proton of one residue and the α-carbon of the preceding residue.
Logical workflow for the structure elucidation of a cyclic peptide using 2D NMR.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Approximately 1-5 mg of the purified peptide is dissolved in 0.5 mL of a deuterated solvent, typically DMSO-d₆, which is effective for dissolving peptides and has a wide chemical shift window.
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is used for analysis.[1]
-
1D ¹H NMR:
-
A standard pulse sequence is used to acquire the proton spectrum.
-
Parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected range of proton chemical shifts (e.g., -1 to 12 ppm), and a relaxation delay of 1-2 seconds.
-
-
1D ¹³C NMR:
-
A proton-decoupled pulse sequence is used.
-
A larger number of scans is typically required due to the lower natural abundance and gyromagnetic ratio of ¹³C.
-
The spectral width should cover the expected range for carbons in a peptide (e.g., 0 to 180 ppm).
-
-
2D NMR (COSY, HSQC, HMBC):
-
Standard pulse sequences for each experiment are employed.
-
The spectral widths in both dimensions are set to encompass all relevant proton and carbon signals.
-
The number of increments in the indirect dimension and the number of scans per increment are optimized to achieve the desired resolution and signal-to-noise in a reasonable amount of time.
-
Other Spectroscopic Techniques
While NMR and mass spectrometry are the primary tools for structure elucidation, other spectroscopic methods can provide complementary information.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can confirm the presence of key functional groups and provide insights into the secondary structure of peptides.
-
Amide A band (~3300 cm⁻¹): Associated with N-H stretching.
-
Amide I band (~1650 cm⁻¹): Primarily C=O stretching, sensitive to the peptide's secondary structure (e.g., α-helices, β-sheets, turns).
-
Amide II band (~1550 cm⁻¹): A combination of N-H bending and C-N stretching.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: The peptide can be analyzed as a solid (e.g., in a KBr pellet) or in solution. For solution-state analysis, a solvent with minimal IR absorbance in the regions of interest is chosen.
-
Instrumentation: A standard FTIR spectrometer is used.
-
Data Acquisition: The spectrum is typically recorded over the mid-infrared range (4000-400 cm⁻¹) with an accumulation of multiple scans to improve the signal-to-noise ratio.
UV-Vis Spectroscopy
UV-Vis spectroscopy is useful for detecting and quantifying peptides containing aromatic amino acids. In this compound A, the tryptophan residue is the dominant chromophore.
-
Absorbance Maximum: Tryptophan exhibits a characteristic absorbance maximum at approximately 280 nm. This can be used to determine the concentration of the peptide solution using the Beer-Lambert law.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: The peptide is dissolved in a UV-transparent solvent (e.g., water, methanol, or a buffer solution) at a known concentration.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition: The absorbance spectrum is recorded over a range of approximately 200-400 nm.
Conclusion
The structural elucidation of this compound A is a multi-faceted process that relies on the synergistic application of various spectroscopic techniques. High-resolution mass spectrometry provides the elemental composition, while a suite of 1D and 2D NMR experiments reveals the detailed atomic connectivity and stereochemistry. Complementary techniques such as FTIR and UV-Vis spectroscopy can further corroborate the structural features. The detailed protocols and representative data presented in this guide serve as a valuable resource for researchers engaged in the analysis of this compound A and other complex cyclic peptides.
References
An In-depth Technical Guide to the Desotamide and Wollamide Family of Natural Products
For Researchers, Scientists, and Drug Development Professionals
Abstract
The desotamide and wollamide family of cyclic peptides represents a promising class of natural products with significant antibacterial activity, particularly against Gram-positive bacteria and Mycobacterium tuberculosis.[1][2][3] Originating from marine and soil-derived Streptomyces species, these non-ribosomally synthesized peptides have garnered considerable interest within the scientific community.[1][4] Their unique structural features, including the presence of non-proteinogenic amino acids and a distinct macrocyclic core, contribute to their biological activity and make them attractive scaffolds for the development of novel antimicrobial agents.[1][3] This technical guide provides a comprehensive overview of the this compound and wollamide family, detailing their chemical structures, biosynthesis, and biological activities. A core focus is placed on presenting quantitative data in a structured format, providing detailed experimental protocols for their synthesis and evaluation, and visualizing key experimental workflows to aid in research and development efforts.
Introduction to Desotamides and Wollamides
The this compound and wollamide family are a group of cyclic hexapeptides to decapeptides that are part of the broader class of non-ribosomal peptides (NRPs).[1][2] The founding member, this compound A, was first isolated in 1997.[4] Subsequently, a number of congeners, including desotamides B-F, and the closely related wollamides A and B, have been discovered from various Streptomyces species.[4]
Structurally, these peptides are characterized by a macrocyclic ring ranging from six to ten amino acids.[1][2] They often incorporate unusual or non-proteinogenic amino acids, such as L-allo-isoleucine and D-amino acids, which play a crucial role in their conformational stability and biological function.[1] A key distinction between the two sub-families is the presence of a basic amino acid, such as ornithine, in the wollamides, which is absent in the desotamides.[5] This structural difference is believed to be a key determinant of their differing biological activity spectra, with wollamides exhibiting potent antimycobacterial properties.[5]
The biosynthesis of these peptides occurs via non-ribosomal peptide synthetases (NRPSs), large multi-enzyme complexes that assemble the peptide chain in a stepwise manner.[6] A particularly interesting feature of their biosynthesis is the involvement of a standalone cyclase for the final macrocyclization step, a departure from the more common thioesterase domains found in many NRPS systems.[1][4]
Chemical Structures
The core structure of the this compound and wollamide family is a cyclic peptide backbone. Variations in the amino acid sequence, stereochemistry, and side-chain modifications give rise to the diversity within this family.
Table 1: Structures of Representative Desotamides and Wollamides
| Compound | Molecular Formula | Sequence |
| This compound A | C35H52N8O7 | cyclo(Asn-Gly-Trp-Leu-D-Leu-L-allo-Ile) |
| This compound B | C34H50N8O7 | cyclo(Asn-Gly-Trp-Leu-D-Leu-Val) |
| Wollamide B | C37H59N9O7 | cyclo(L-Trp-L-Leu-D-Leu-L-Val-L-Asn-D-Orn) |
Quantitative Biological Activity
The this compound and wollamide families exhibit a range of antibacterial activities, with notable potency against Gram-positive pathogens and Mycobacterium tuberculosis. The following tables summarize the minimum inhibitory concentration (MIC) and 50% inhibitory concentration (IC50) values for selected members of this family and their synthetic analogues.
Table 2: Antibacterial Activity (MIC in µg/mL) of this compound A and its Analogues [7]
| Compound | S. aureus ATCC 29213 | S. aureus MRSA ATCC 43300 | S. epidermidis ATCC 12228 | E. faecalis ATCC 29212 |
| This compound A | 16 | 32 | 32 | 64 |
| This compound A4 | 8 | 16 | 16 | 32 |
| This compound A6 | 8 | 16 | 16 | 32 |
| This compound A7 | >128 | >128 | >128 | >128 |
| This compound A8 | 32 | 64 | 64 | 128 |
| This compound A9 | >128 | >128 | >128 | >128 |
| Wollamide B | 16 | 32 | 32 | 64 |
| Wollamide B1 | 8 | 16 | 16 | 32 |
| Wollamide B2 | 8 | 16 | 16 | 32 |
Table 3: Antimycobacterial Activity (MIC and IC50 in µM) of Wollamides
| Compound | M. tuberculosis H37Rv (MIC) | M. bovis BCG (IC50) |
| Wollamide B | 3.1[5] | 3.1[8] |
| Wollamide B1 | 0.6[5] | - |
| Wollamide B2 | - | - |
| Analogue 7c | 1.1[5] | - |
| Analogue 13c | 0.6[5] | - |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Wollamide B Analogues
The synthesis of wollamides and their analogues is typically achieved through solid-phase peptide synthesis (SPPS) using Fmoc chemistry, followed by solution-phase cyclization.[1][5][8]
Materials:
-
2-Chlorotrityl chloride (2-CTC) resin
-
Fmoc-protected amino acids (e.g., Fmoc-L-Leu-OH, Fmoc-L-Trp(Boc)-OH, Fmoc-D-Orn(Boc)-OH, etc.)
-
Coupling reagents: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% piperidine (B6355638) in N,N-dimethylformamide (DMF)
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5)
-
Cyclization reagents: HBTU, DIPEA
-
Solvents: Dichloromethane (DCM), DMF, N-Methyl-2-pyrrolidone (NMP)
Protocol:
-
Resin Loading: The first Fmoc-protected amino acid is loaded onto the 2-CTC resin. For example, Fmoc-L-Leu-OH is dissolved in DCM with DIPEA and added to the resin. The reaction is allowed to proceed for 2 hours.[8]
-
Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with 20% piperidine in DMF for 10 minutes, repeated twice.[8]
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated with HATU and DIPEA in NMP and coupled to the deprotected amine on the resin. This step is typically carried out for 1 hour.[8] This cycle of deprotection and coupling is repeated for each amino acid in the linear sequence.
-
Cleavage from Resin: The protected linear peptide is cleaved from the resin using a solution of 20% hexafluoroisopropanol (HFIP) in DCM for 1 hour.[8]
-
Solution-Phase Cyclization: The cleaved, protected peptide is dissolved in a large volume of DMF. HBTU and DIPEA are added, and the reaction is stirred for several hours to facilitate macrocyclization.
-
Global Deprotection: The side-chain protecting groups are removed by treating the cyclic peptide with the TFA cleavage cocktail for 2-3 hours.
-
Purification: The crude cyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Minimum Inhibitory Concentration (MIC) Assay
The antibacterial activity of the synthesized compounds is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Mycobacterium tuberculosis)
-
Cation-adjusted Mueller-Hinton broth (CAMHB) or appropriate growth medium for the specific strain
-
96-well microtiter plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., vancomycin, ciprofloxacin)
-
Bacterial inoculum adjusted to a specific concentration (e.g., 5 x 10^5 CFU/mL)
Protocol:
-
Compound Preparation: A serial two-fold dilution of the test compounds is prepared in the appropriate growth medium in the wells of a 96-well plate.
-
Inoculum Preparation: A bacterial suspension is prepared and its turbidity is adjusted to match a 0.5 McFarland standard, which is then further diluted to achieve the final desired inoculum concentration.
-
Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours (or longer for slow-growing organisms like M. tuberculosis).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Intracellular Mycobacterial Survival Assay
The ability of wollamides to inhibit the growth of M. tuberculosis within macrophages is a key indicator of their potential therapeutic efficacy.
Materials:
-
Macrophage cell line (e.g., J774A.1 or bone marrow-derived macrophages)
-
Mycobacterium tuberculosis H37Rv
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
7H9 broth supplemented with OADC
-
Lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
7H11 agar (B569324) plates
Protocol:
-
Macrophage Seeding: Macrophages are seeded into 24-well plates and allowed to adhere overnight.
-
Infection: The macrophages are infected with M. tuberculosis at a specific multiplicity of infection (MOI), typically 1:1 to 10:1 (bacteria to macrophage ratio), for a few hours.
-
Removal of Extracellular Bacteria: The infected cells are washed with fresh medium to remove any bacteria that have not been internalized.
-
Compound Treatment: The infected macrophages are then treated with various concentrations of the test compounds.
-
Incubation: The treated cells are incubated for a period of time (e.g., 3-6 days).
-
Cell Lysis and Plating: At the end of the incubation period, the macrophages are lysed to release the intracellular bacteria. The lysate is serially diluted and plated on 7H11 agar plates.
-
Colony Forming Unit (CFU) Enumeration: The plates are incubated for 3-4 weeks, after which the number of bacterial colonies is counted to determine the number of surviving intracellular bacteria.
Visualizations of Experimental Workflows
Solid-Phase Peptide Synthesis (SPPS) Workflow
References
- 1. Solid-phase synthesis of cyclic hexapeptides wollamides A, B and this compound B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimizing the Synthesis of Desotamides and Related Cyclic Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. med.virginia.edu [med.virginia.edu]
- 5. Solid-Phase Synthesis of Wollamide Cyclohexapeptide Analogs [pubmed.ncbi.nlm.nih.gov]
- 6. Nonribosomal Peptide Synthesis Definitely Working Out of the Rules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Synthesis and Structure-Activity Relationship Study Yield this compound a Analogues with Improved Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and structure-activity relationship study of wollamide B; a new potential anti TB agent - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Desotamide Biosynthetic Gene Cluster
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the biosynthetic gene cluster (BGC) responsible for producing desotamides, a family of potent antibacterial cyclohexapeptides. Desotamides are non-ribosomal peptides (NRPs) originally isolated from Streptomyces scopuliridis SCSIO ZJ46.[1][2][3] Their unique structure, which includes non-proteinogenic amino acids, and their significant activity against Gram-positive bacteria make their biosynthetic machinery a subject of intense interest for natural product discovery and bioengineering.[3] This guide details the genetic architecture, biosynthetic logic, and key experimental methodologies associated with the desotamide BGC.
The this compound (dsa) Biosynthetic Gene Cluster Architecture
The this compound BGC was identified through whole-genome scanning of Streptomyces scopuliridis SCSIO ZJ46.[1][2] The cluster, designated dsa, is a contiguous 39-kb segment of genomic DNA containing 17 open reading frames (ORFs).[1][2][3] These genes encode the entire machinery required for this compound production, including the core non-ribosomal peptide synthetase (NRPS) enzymes, proteins for the biosynthesis of the L-allo-Ile precursor, and associated regulatory, transport, and resistance elements.[3] The GenBank accession number for the dsa cluster is KP769807.[3]
Caption: Putative functional organization of the 17 ORFs in the dsa BGC.
The NRPS Assembly Line and Biosynthetic Logic
Desotamides are assembled by a multi-enzyme NRPS complex, a molecular assembly line that does not use a ribosomal template.[4] The core of this machinery consists of four NRPS enzymes (dsaG, dsaH, dsaI, dsaJ) organized into six modules, which corresponds to the six amino acid residues of the this compound scaffold.[3] Each module is responsible for the selection, activation, and incorporation of a single amino acid.[5][6]
The biosynthesis follows the canonical NRPS co-linearity rule, where the sequence of modules on the enzymes dictates the final peptide sequence.[5][7] Key domains within each module perform specific functions:
-
A (Adenylation) Domain: Selects a specific amino acid and activates it as an aminoacyl-adenylate.[5][8]
-
PCP (Peptidyl Carrier Protein) Domain: Covalently tethers the activated amino acid and the growing peptide chain.[5][8]
-
C (Condensation) Domain: Catalyzes the formation of a peptide bond between the upstream peptide chain and the newly recruited amino acid.[5][8]
-
E (Epimerase) Domain: A tailoring domain that converts an L-amino acid into its D-epimer, a feature found in the dsaH gene product, which is responsible for the D-Leu residue in desotamides.[3][8]
-
TE (Thioesterase) Domain / Cyclase: The final module typically contains a Thioesterase (TE) domain that releases the mature peptide, often catalyzing macrocyclization.[5] The this compound family is notable for utilizing a standalone cyclase (dsaK) for this final cyclization and release step.[7][9]
Caption: Modular organization of the NRPS enzymes for this compound A synthesis.
Quantitative Data Summary
Quantitative data for the dsa BGC and its components are summarized below. This information is critical for genetic manipulation, bioinformatic analysis, and heterologous expression efforts.
Table 1: dsa Biosynthetic Gene Cluster - General Properties
| Property | Value | Source |
| Producing Organism | Streptomyces scopuliridis SCSIO ZJ46 | [1][2] |
| BGC Size | 39 kb | [1][2][3] |
| Number of ORFs | 17 | [1][2][3] |
| GenBank Accession | KP769807 | [3] |
Table 2: Putative Functions of Open Reading Frames (ORFs) in the dsa Cluster
| Gene | Proposed Function | Category |
| dsaA | Transcriptional Regulator | Regulation |
| dsaB | MFS Transporter | Transport |
| dsaC-F | Isoleucine hydroxylase/isomerase | Precursor Biosynthesis (L-allo-Ile) |
| dsaG | NRPS (Module 1) | Core Synthesis |
| dsaH | NRPS (Modules 4, 5) | Core Synthesis |
| dsaI | NRPS (Modules 2, 3) | Core Synthesis |
| dsaJ | NRPS (Module 6) | Core Synthesis |
| dsaK | Standalone Cyclase | Peptide Release/Cyclization |
| dsaL | ABC Transporter | Resistance/Transport |
| Other ORFs | Various, including hypothetical proteins | Miscellaneous |
Key Experimental Protocols
The characterization of the dsa cluster has involved a combination of genomic analysis, heterologous expression, and chemical synthesis. The workflows for these key experimental approaches are outlined below.
Protocol: BGC Identification and Heterologous Expression
This protocol describes the general workflow used to identify the dsa gene cluster and subsequently express it in a heterologous host to confirm its function and produce new analogues.[1][3]
Caption: Experimental workflow from genome mining to heterologous production.
Methodology:
-
Genome Scanning: The genome of the native producer, S. scopuliridis SCSIO ZJ46, was sequenced and scanned using bioinformatics tools (e.g., antiSMASH) to identify putative secondary metabolite BGCs.[3]
-
Cluster Identification: An NRPS gene cluster spanning 39-kb (dsa) was identified as the likely candidate for this compound biosynthesis due to its six-module architecture.[3]
-
Heterologous Expression: The entire dsa cluster was cloned into a suitable expression vector and introduced into a well-characterized heterologous host, such as Streptomyces coelicolor M1152 or Streptomyces lividans TK64.[3]
-
Fermentation and Analysis: The engineered host was cultured under permissive conditions. The culture broth and mycelium were then extracted with organic solvents.
-
Product Identification: The extracts were analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to detect the presence of known desotamides (A, B) and identify any new analogues (e.g., this compound G).[1][3]
Protocol: Solid-Phase Synthesis of this compound Analogues
Chemical synthesis provides a powerful route to generate structural analogues of desotamides for structure-activity relationship (SAR) studies. The typical method employed is Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS).[10][11]
Caption: General workflow for the chemical synthesis of this compound analogues.
Methodology:
-
Resin Loading: The C-terminal amino acid is loaded onto a 2-chlorotrityl chloride resin.[10][11]
-
Peptide Elongation: The linear peptide is constructed through iterative cycles of:
-
Cleavage: The fully assembled, side-chain-protected linear peptide is cleaved from the resin using a mild acidic solution.[10]
-
Cyclization: The linear precursor is cyclized head-to-tail in a dilute solution to favor intramolecular reaction over polymerization.
-
Purification and Analysis: The final cyclic peptide is purified by preparative HPLC and its structure is confirmed by mass spectrometry and NMR.[11]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of the Biosynthetic Gene Cluster for the Anti-infective Desotamides and Production of a New Analogue in a Heterologous Host - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nonribosomal peptide - Wikipedia [en.wikipedia.org]
- 5. The this compound Family of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. The this compound Family of Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimizing the Synthesis of Desotamides and Related Cyclic Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Desotamide: A Technical Guide to Intrinsic Activity and Potency
Disclaimer: This document is intended for researchers, scientists, and drug development professionals. It synthesizes publicly available data. The specific molecular target and mechanism of action for the Desotamide family of antibiotics are not yet elucidated. Therefore, this guide focuses on antibacterial potency, as determined by minimum inhibitory concentration (MIC), and the structure-activity relationships (SAR) of this compound analogues, rather than intrinsic activity at a specific receptor.
Introduction
The Desotamides are a family of cyclic hexapeptide and octapeptide antibiotics derived from Streptomyces species.[1][2][3] As non-ribosomal peptides (NRPs), they possess complex structures, often incorporating unusual or modified amino acids.[2][4][5] this compound A and its analogues have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria, including clinically significant resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[1][6] A significant advantage highlighted in early studies is their selectivity for bacteria, showing non-cytotoxicity to mammalian cell lines at therapeutic concentrations (IC50 > 30 μM).[3]
Despite their promise, the antimicrobial target for these cyclic peptides remains unknown.[2][3] Interrogating this mechanism of action is a primary goal for future research.[2] This guide provides a comprehensive overview of the known antibacterial potency of this compound A and its synthetic analogues and details the experimental protocols used for their synthesis and evaluation.
Antibacterial Potency of this compound Analogues
The antibacterial potency of Desotamides is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[7] Structure-activity relationship studies have synthesized various analogues of this compound A to probe the impact of specific amino acid substitutions on potency.
The data reveals that substitutions at positions II and VI of the cyclic peptide backbone significantly influence antibacterial activity.[1][6] The most potent analogues identified to date, this compound A4 and A6, exhibit a 2- to 4-fold increase in activity against a range of Gram-positive pathogens compared to the parent compound, this compound A.[1][6]
Table 1: Summary of Antibacterial Potency (MIC in μg/mL) of this compound A and Key Analogues
| Compound | Structure / Modification (vs. This compound A) | S. aureus (ATCC 29213) | MRSA (ATCC 43300) | S. epidermidis (ATCC 12228) | B. subtilis (ATCC 6633) |
| This compound A (1) | cyclo(Asn-allo-Ile-d-Leu-Leu-Trp-Gly) | 32 | 64 | 32 | 16 |
| This compound A4 (13) | Position II: l-allo-Ile → l-IlePosition VI: Gly → d-Lys | 8 | 16 | 8 | 8 |
| This compound A6 (15) | Position II: l-allo-Ile → l-IlePosition VI: Gly → d-Arg | 8 | 32 | 16 | 8 |
Data synthesized from studies by Li et al., 2021.[1][6]
Structure-Activity Relationship (SAR)
SAR studies have been crucial in identifying the key structural motifs required for this compound's antibacterial activity. These studies reveal two primary hotspots for modification in the this compound A scaffold.
-
Position V: The Tryptophan (Trp) residue at position V is indispensable for antibacterial activity. Analogues where Trp is replaced show a significant loss of potency.
-
Positions II and VI: Simultaneous substitution at position II (from l-allo-Ile to l-Ile) and position VI (from Gly to a basic D-amino acid like d-Lys or d-Arg) leads to a marked increase in potency against Gram-positive bacteria.[1][6] In contrast, substituting only at position VI with basic amino acids without changing position II results in inactive compounds.
These findings suggest a synergistic relationship between the residues at positions II and VI that is favorable for antibacterial action.
Caption: Structure-Activity Relationship (SAR) for this compound A.
Experimental Protocols
Protocol for Potency Determination: Broth Microdilution MIC Assay
This protocol outlines the standard broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of this compound analogues against bacterial strains, based on CLSI guidelines.[7][8][9][10]
Materials:
-
96-well sterile microtiter plates
-
Test compound (e.g., this compound A4) dissolved in a suitable solvent (e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium
-
Bacterial strain (e.g., S. aureus ATCC 29213)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Shaking incubator (37°C)
-
Multichannel pipette
Procedure:
-
Bacterial Inoculum Preparation:
-
Aseptically pick 3-5 well-isolated colonies of the test bacterium from an agar (B569324) plate.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this adjusted suspension in the growth medium (CAMHB) to achieve a final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Compound Serial Dilution:
-
Dispense 100 µL of sterile broth into all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last dilution column.
-
Reserve one column for a positive control (broth + inoculum, no compound) and one for a negative/sterility control (broth only).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well (except the sterility control wells) to bring the final volume to 200 µL.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plate for turbidity.
-
The MIC is defined as the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the well is clear).
-
Caption: Experimental workflow for Broth Microdilution MIC Assay.
Protocol for Synthesis of this compound Analogues
This compound analogues are synthesized using Fmoc-based solid-phase peptide synthesis (SPPS) followed by solution-phase cyclization.[11][12][13][14]
Materials:
-
2-Chlorotrityl chloride (2-CTC) resin
-
Fmoc-protected amino acids (including D-isomers and non-standard amino acids)
-
Coupling agents: HCTU (or HATU/HOAt)
-
Base: N,N-Diisopropylethylamine (DIPEA) or Collidine
-
Deprotection agent: 20% Piperidine (B6355638) in DMF
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Diethyl ether
-
Cleavage cocktail: e.g., Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water
-
Cyclization agent: e.g., HATU, HOAt, DIPEA
-
RP-HPLC system for purification
Procedure:
-
Resin Loading: The first C-terminal amino acid (e.g., Fmoc-Gly-OH) is loaded onto the 2-chlorotrityl resin.
-
Linear Peptide Assembly (SPPS):
-
Fmoc Deprotection: The resin is treated with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the loaded amino acid, exposing a free amine.
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated with a coupling agent (e.g., HCTU) and a base (DIPEA) and added to the resin to form a new peptide bond.
-
Washing: The resin is washed thoroughly with DMF and DCM to remove excess reagents.
-
Cycle Repetition: The deprotection and coupling steps are repeated for each amino acid in the linear sequence of the this compound analogue.
-
-
Cleavage from Resin:
-
The fully assembled, N-terminally protected linear peptide is cleaved from the 2-CTC resin using a mild acidic solution (e.g., dilute TFA in DCM). This method keeps the side-chain protecting groups intact.
-
-
Solution-Phase Cyclization:
-
The protected linear peptide is dissolved at a high dilution in a suitable solvent (e.g., DMF).
-
A cyclization cocktail (e.g., HATU/HOAt/DIPEA) is added to facilitate head-to-tail lactam formation. The reaction is stirred for several hours to days.
-
-
Global Deprotection and Purification:
-
The cyclic peptide is treated with a strong acid cleavage cocktail (e.g., 95% TFA) to remove all remaining side-chain protecting groups.
-
The crude cyclic peptide is precipitated with cold diethyl ether.
-
The final product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Biosynthesis of this compound
Desotamides are synthesized in Streptomyces by large, modular enzyme complexes called Non-Ribosomal Peptide Synthetases (NRPSs).[4][15][16][17] The biosynthetic gene cluster (dsa) encodes the NRPS machinery and other necessary enzymes.[17] The NRPS functions as an assembly line, where each module is responsible for incorporating one specific amino acid into the growing peptide chain.
Each module typically contains:
-
Adenylation (A) domain: Selects and activates the specific amino acid.
-
Peptidyl Carrier Protein (PCP) domain: Tethers the activated amino acid.
-
Condensation (C) domain: Catalyzes peptide bond formation.
-
Epimerization (E) domain (optional): Converts L-amino acids to D-amino acids.
The linear peptide is assembled sequentially on the NRPS complex and is finally released and cyclized by a specialized thioesterase or cyclase domain.[5]
Caption: Simplified schematic of this compound A biosynthesis via NRPS.
Conclusion and Future Perspectives
The this compound family of antibiotics represents a promising class of antibacterial agents with potent activity against Gram-positive pathogens and a favorable selectivity profile. SAR studies have successfully identified key residues that can be modified to enhance potency, leading to the development of analogues like this compound A4 and A6 with improved MIC values.
The most significant gap in the current understanding of Desotamides is their mechanism of action.[2] Elucidating the molecular target and the downstream cellular pathways affected by these compounds is the highest priority for future research. Identifying the target will not only explain the observed SAR but will also be critical for rational drug design, optimization of the scaffold for improved efficacy, and understanding potential resistance mechanisms.
References
- 1. Chemical Synthesis and Structure-Activity Relationship Study Yield this compound a Analogues with Improved Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Chemical Synthesis and Structure-Activity Relationship Study Yield this compound a Analogues with Improved Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The this compound Family of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The this compound Family of Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. Broth microdilution susceptibility testing. [bio-protocol.org]
- 11. benchchem.com [benchchem.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
Desotamide: A Technical Guide to a Non-Ribosomal Peptide Antibiotic
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desotamide is a member of a growing class of cyclic non-ribosomal peptide antibiotics produced by various Streptomyces species.[1][2] These cyclohexapeptides have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3][4][5] Their unique structural features, arising from a fascinating non-ribosomal biosynthetic pathway, make them an attractive scaffold for the development of new anti-infective agents. This technical guide provides an in-depth overview of this compound, including its biosynthesis, mechanism of action, antibacterial spectrum, and the experimental methodologies used for its study.
Introduction
The rise of antibiotic resistance presents a formidable challenge to global health.[3][4] Consequently, there is an urgent need for the discovery and development of novel antibiotics with new mechanisms of action.[3][4] Natural products, particularly those of microbial origin, have historically been a rich source of clinically useful antibiotics.[1][3][4] Non-ribosomal peptides (NRPs) are a diverse class of microbial secondary metabolites synthesized by large, modular enzyme complexes called non-ribosomal peptide synthetases (NRPSs), rather than by the ribosome.[1][6] This biosynthetic route allows for the incorporation of non-proteinogenic amino acids, resulting in a wide array of structurally complex and biologically active molecules.[1]
The this compound family of antibiotics are cyclic peptides, typically composed of six to ten amino acids.[1][2] First discovered in 1997 from Streptomyces sp. NRRL 21611, the family now includes desotamides A-G, as well as related compounds like the wollamides, surugamides, and ulleungmycins.[1][6][7] These compounds are characterized by the presence of at least one tryptophan or phenylalanine residue and are cyclized by a unique standalone cyclase enzyme.[1][6]
Biosynthesis of this compound
The biosynthesis of this compound is a classic example of an NRPS-mediated pathway. The genetic blueprint for this pathway is encoded in a biosynthetic gene cluster (BGC), which contains genes for the core NRPS machinery, as well as for precursor biosynthesis, regulation, and transport.[1][7]
Non-Ribosomal Peptide Synthetase (NRPS) Machinery
The core of the this compound synthesis machinery is a multi-modular NRPS enzyme. Each module is responsible for the incorporation of a specific amino acid into the growing peptide chain and is typically composed of the following domains:
-
Adenylation (A) domain: Selects and activates the specific amino acid as an aminoacyl-AMP intermediate.
-
Peptidyl Carrier Protein (PCP) domain: Covalently tethers the activated amino acid via a phosphopantetheinyl arm.
-
Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acid on the PCP domain of its own module and the growing peptide chain attached to the PCP domain of the preceding module.
-
Epimerase (E) domain: In some modules, this domain can convert an L-amino acid to its D-isoform.
The biosynthesis of this compound follows the co-linearity principle, where the order of the modules on the NRPS enzyme dictates the sequence of amino acids in the final peptide product.[1]
Precursor Amino Acids
A key feature of the this compound family is the incorporation of non-proteinogenic amino acids. For instance, desotamides can contain L-allo-isoleucine, N-formyl-L-kynurenine, and kynurenine.[1][6] The BGC for this compound often includes genes for the synthesis of these unusual precursors. The formation of L-allo-isoleucine, for example, is catalyzed by a two-enzyme system consisting of an aminotransferase and an isomerase.[1]
Peptide Cyclization
Unlike many NRPS pathways that utilize a terminal thioesterase (TE) domain for peptide release and cyclization, the this compound family employs a standalone cyclase enzyme.[1][2][6] This enzyme, which belongs to the β-lactamase superfamily, recognizes the linear peptide tethered to the final PCP domain and catalyzes an intramolecular cyclization to yield the final cyclic hexapeptide product.[1][6]
Antibacterial Activity and Spectrum
Desotamides exhibit potent activity primarily against Gram-positive bacteria.[1] Their spectrum of activity includes clinically significant pathogens such as Staphylococcus aureus, Streptococcus pneumoniae, and methicillin-resistant Staphylococcus epidermidis (MRSE).[3][4][5] Notably, they are generally non-cytotoxic to mammalian cell lines, suggesting a selective mechanism of action against bacterial targets.[4] The mechanism of action of desotamides is not yet fully elucidated and remains an important area for future research.[1][6]
Quantitative Antibacterial Activity Data
Structure-activity relationship (SAR) studies have been conducted through the chemical synthesis of this compound A analogues to explore and improve their antibacterial potential.[3][5] The minimum inhibitory concentration (MIC) values for this compound A and some of its potent analogues are summarized in the table below.
| Compound | S. aureus ATCC29213 | B. subtilis BS01 | M. luteus ML01 | E. faecalis ATCC29212 | MRSA shhs-E1 | MRSA 16339 | MRSA 745524 | MRSA 16162 |
| This compound A | 64 | 32 | 16 | >128 | 32 | 32 | 64 | 64 |
| This compound A4 | 32 | 8 | 8 | 64 | 16 | 16 | 16 | 16 |
| This compound A6 | 32 | 16 | 8 | 64 | 16 | 16 | 16 | 16 |
| Vancomycin | 1 | 1 | 0.5 | 2 | 1 | 1 | 1 | 1 |
| Ampicillin | 0.5 | 0.03 | 0.015 | 1 | - | - | - | - |
| Data presented as MIC in μg/mL. Data sourced from[3]. "-" indicates not tested. |
The data reveals that substitutions at positions II and VI of the cyclic peptide backbone can significantly impact antibacterial activity.[3][5] For instance, replacing L-allo-isoleucine at position II with L-isoleucine and glycine (B1666218) at position VI with D-lysine (this compound A4) or D-arginine (this compound A6) resulted in a 2- to 4-fold increase in potency against several Gram-positive pathogens, including MRSA.[3][5][8]
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of this compound Analogs
The synthesis of this compound and its analogues is often achieved using Fmoc-based solid-phase peptide synthesis.[3][9]
General Protocol:
-
Resin Loading: The first C-terminal amino acid is loaded onto a 2-chlorotrityl chloride (2-CTC) resin.
-
Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the resin-bound amino acid using a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIEA (N,N-diisopropylethylamine) and coupled to the deprotected N-terminus of the growing peptide chain.
-
Iterative Cycles: Steps 2 and 3 are repeated for each subsequent amino acid in the desired sequence.
-
Cleavage from Resin: The linear peptide is cleaved from the resin using a mild acidic solution (e.g., TFA/thioanisole/phenol/dithioglycol/H₂O).
-
Cyclization: The linear peptide is dissolved in a dilute solution of DMF, and the pH is adjusted to 8.0-9.0 with DIEA. The cyclization reaction is stirred at room temperature for 2 days.
-
Purification: The crude cyclic peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).
Antibacterial Activity Assay (Broth Microdilution)
The antibacterial activity of this compound and its analogues is typically determined by measuring the minimum inhibitory concentration (MIC) using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
General Protocol:
-
Bacterial Inoculum Preparation: Bacterial strains are grown overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: The standardized bacterial inoculum is added to each well of the microtiter plate containing the diluted compounds.
-
Incubation: The plates are incubated at 37°C for 16-20 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Perspectives
The this compound family of non-ribosomal peptides represents a promising class of antibacterial compounds with activity against challenging Gram-positive pathogens.[1][6] The elucidation of their biosynthetic pathway provides opportunities for biosynthetic engineering and the generation of novel analogues.[7] Further investigation into their mechanism of action is a key objective for future research and will be crucial for their development as clinical candidates.[1][6] The amenability of desotamides to chemical synthesis also allows for extensive structure-activity relationship studies, which can guide the design of more potent and pharmacokinetically favorable derivatives.[3][5] Continued exploration of this fascinating family of natural products may lead to the development of next-generation antibiotics to combat the growing threat of antimicrobial resistance.
References
- 1. The this compound Family of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The this compound Family of Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical Synthesis and Structure-Activity Relationship Study Yield this compound a Analogues with Improved Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Chemical Synthesis and Structure-Activity Relationship Study Yield this compound a Analogues with Improved Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Optimizing the Synthesis of Desotamides and Related Cyclic Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the Chemical Diversity of the Desotamide Family: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The Desotamide family of cyclic peptides, produced by various Streptomyces species, represents a promising class of natural products with significant antibacterial activity, particularly against Gram-positive pathogens.[1] This technical guide provides a comprehensive overview of the chemical diversity within the this compound family, their biosynthesis, biological activities, and the experimental protocols for their study. The information is tailored for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antimicrobial agents.
Chemical Diversity of the this compound Family
The this compound family is a growing class of non-ribosomally synthesized cyclic peptides, typically composed of six to ten amino acid residues.[1] Members of this family, including the desotamides, wollamides, surugamides, ulleungmycins, and noursamycins/curacomycins, share structural similarities but also exhibit significant diversity in their amino acid composition, which in turn influences their biological activity.[1]
Core Structures and Key Analogs
The foundational members of this family are the desotamides, with this compound A being a well-studied example.[2] Structural variations across the family include the incorporation of non-proteinogenic amino acids, such as L-allo-isoleucine, and modifications like chlorination and N-formylation.[1][3]
Table 1: Major Members of the this compound Family and Their Structural Features
| Family Member | Producing Organism | Ring Size (Amino Acids) | Key Structural Features | Reference(s) |
| Desotamides | Streptomyces scopuliridis | 6 | Contain L-allo-isoleucine | [2] |
| Wollamides | Streptomyces nov. sp. | 6 | Contain D-ornithine | [2] |
| Surugamides | Streptomyces sp. | 8-10 | Larger ring structures | [1] |
| Ulleungmycins | Streptomyces sp. | 6 | Chlorinated tryptophan residue | [3] |
| Noursamycins/ Curacomycins | Streptomyces noursei | 6 | Chlorinated residues | [4] |
Quantitative Antibacterial Activity
The antibacterial activity of the this compound family is a key area of research. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various this compound analogs against a range of bacterial strains.
Table 2: Antibacterial Activity (MIC, µg/mL) of this compound A and its Synthetic Analogs
| Compound | II: L-allo-Ile -> | VI: Gly -> | S. aureus ATCC29213 | B. subtilis BS01 | M. luteus ML01 | E. faecalis ATCC29212 | MRSA (shhs-E1) | Reference(s) |
| This compound A (1) | - | - | 16 | 16 | 8 | 32 | 16 | [2] |
| This compound A1 (10) | - | D-Arg | >128 | >128 | >128 | >128 | >128 | [2] |
| This compound A2 (11) | - | D-Lys | >128 | >128 | >128 | >128 | >128 | [2] |
| This compound A3 (12) | - | D-His | >128 | >128 | >128 | >128 | >128 | [2] |
| This compound A4 (13) | L-Ile | D-Lys | 8 | 8 | 4 | 16 | 8 | [2] |
| This compound A6 (15) | L-Ile | D-Arg | 8 | 8 | 4 | 16 | 8 | [2] |
Table 3: Antibacterial Activity (MIC, µM) of Wollamides against Mycobacterium tuberculosis
| Compound | M. tuberculosis H37Rv (MIC) | Reference(s) |
| Wollamide B | 0.6 | |
| Wollamide B1 | - | [5] |
| Wollamide B2 | - | [5] |
| Analog 7c | 1.1 | |
| Analog 13c | 0.6 |
Table 4: Antibacterial Activity (MIC, µg/mL) of Ulleungmycins and Noursamycins
| Compound | S. aureus (MRSA) | S. aureus (QRSA) | Bacillus subtilis | Reference(s) |
| Ulleungmycin A | 16 | 16 | 8 | [3] |
| Ulleungmycin B | 32 | 32 | 16 | [3] |
| Noursamycin A | 16 | - | 8 | [4] |
| Noursamycin B | 8 | - | 4 | [4] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the study of the this compound family.
Isolation of Desotamides from Streptomyces Culture
Objective: To isolate and purify this compound family peptides from a liquid culture of a producing Streptomyces strain.
Protocol:
-
Fermentation: Inoculate a suitable production medium (e.g., ISP2 medium) with a fresh culture of the Streptomyces strain. Incubate for 7-14 days at 28-30°C with shaking (200-250 rpm).
-
Extraction:
-
Centrifuge the fermentation broth to separate the mycelium from the supernatant.
-
Extract the supernatant with an equal volume of ethyl acetate (B1210297) twice.
-
Extract the mycelium with methanol (B129727) or acetone.
-
Combine the organic extracts and evaporate to dryness under reduced pressure to obtain the crude extract.
-
-
Purification:
-
Subject the crude extract to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform (B151607) and methanol.
-
Further purify the active fractions using reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient.
-
Monitor the fractions for the presence of the target compounds using LC-MS.
-
-
Structure Elucidation: Determine the planar and stereochemical structures of the purified peptides using a combination of 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).
Solid-Phase Peptide Synthesis (SPPS) of this compound Analogs
Objective: To chemically synthesize this compound analogs for structure-activity relationship (SAR) studies. This protocol is based on the Fmoc/tBu strategy.
Protocol:
-
Resin Preparation: Swell 2-chlorotrityl chloride (2-CTC) resin in dichloromethane (B109758) (DCM) for 30 minutes.
-
First Amino Acid Loading:
-
Dissolve the first Fmoc-protected amino acid (e.g., Fmoc-L-Asn(Trt)-OH) and N,N-diisopropylethylamine (DIPEA) in DCM.
-
Add the solution to the swollen resin and shake for 1-2 hours.
-
Cap any unreacted sites with methanol.
-
-
Peptide Chain Elongation (Iterative Cycles):
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in N,N-dimethylformamide (DMF) for 1 minute, followed by a second treatment for 10 minutes to remove the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Pre-activate the next Fmoc-protected amino acid with a coupling reagent (e.g., HCTU) and DIPEA in DMF. Add the activated amino acid solution to the resin and shake for 45-60 minutes.
-
Washing: Wash the resin with DMF and DCM.
-
Repeat this cycle for each amino acid in the sequence.
-
-
Cleavage from Resin: Cleave the linear peptide from the resin using a mild acidic solution (e.g., 20% hexafluoroisopropanol in DCM) to keep the side-chain protecting groups intact.
-
Cyclization:
-
Dissolve the linear peptide in a large volume of DMF.
-
Add a coupling reagent (e.g., HATU) and a base (e.g., DIPEA) and stir at room temperature for 24-48 hours to facilitate head-to-tail cyclization.
-
-
Global Deprotection and Purification:
-
Remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIPS/H₂O).
-
Precipitate the crude cyclic peptide in cold diethyl ether.
-
Purify the cyclic peptide by RP-HPLC.
-
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of a this compound analog that inhibits the visible growth of a specific bacterium. This protocol follows the broth microdilution method.
Protocol:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, inoculate a single colony of the test bacterium into Mueller-Hinton Broth (MHB).
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (turbidity equivalent to a 0.5 McFarland standard).
-
Dilute the bacterial suspension in fresh MHB to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Preparation of Peptide Dilutions:
-
Prepare a stock solution of the test peptide in a suitable solvent (e.g., 0.01% acetic acid with 0.2% bovine serum albumin to prevent adsorption).
-
Perform serial two-fold dilutions of the peptide stock solution in MHB in a 96-well polypropylene (B1209903) microtiter plate.
-
-
Inoculation and Incubation:
-
Add an equal volume of the diluted bacterial suspension to each well of the microtiter plate.
-
Include a positive control (bacteria without peptide) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination: The MIC is the lowest concentration of the peptide at which there is no visible growth of the bacteria. Growth inhibition can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).
Visualizing Key Processes and Relationships
The following diagrams, created using the DOT language, illustrate important aspects of this compound research.
Caption: Generalized biosynthetic pathway for a single module of a this compound family member.
Caption: Key structure-activity relationships observed for this compound A analogs.
Caption: A generalized workflow for determining the unknown mechanism of action of Desotamides.
Conclusion
The this compound family of cyclic peptides presents a rich source of chemical diversity with promising antibacterial properties. This technical guide provides a foundational resource for researchers aiming to explore this fascinating class of natural products. The provided experimental protocols and visualizations are intended to facilitate further investigation into the synthesis, biological activity, and mechanism of action of these compounds, ultimately contributing to the development of new and effective antimicrobial therapies.
References
- 1. Streptomyces DNA isolation - ActinoBase [actinobase.org]
- 2. benchchem.com [benchchem.com]
- 3. Genomics-Driven Discovery of Chlorinated Cyclic Hexapeptides Ulleungmycins A and B from a Streptomyces Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ibg.kit.edu [ibg.kit.edu]
Unmasking the Molecular Sabotage: A Technical Guide to Identifying the Unknown Antimicrobial Targets of the Desotamide Family
For Immediate Release
[Shanghai, China] – The desotamide family of cyclic hexapeptides represents a promising new frontier in the fight against antimicrobial resistance. These natural products, produced by Streptomyces species, exhibit potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and notably, the wollamide subgroup shows encouraging activity against Mycobacterium tuberculosis.[1][2][3] Despite their therapeutic potential, a critical knowledge gap remains: their mechanism of action and specific molecular targets within the bacterial cell are currently unknown.[2][3] This lack of understanding presents a significant bottleneck in the development of desotamides as clinical candidates.
This technical guide provides a comprehensive overview of the this compound family's antimicrobial activity and outlines detailed experimental strategies for the identification of their elusive targets. It is intended for researchers, scientists, and drug development professionals dedicated to overcoming the challenges of antimicrobial resistance.
Quantitative Antimicrobial Activity of the this compound Family
Structure-activity relationship (SAR) studies have been instrumental in defining the chemical features crucial for the antimicrobial potency of desotamides and wollamides. These studies have generated a wealth of quantitative data, primarily in the form of Minimum Inhibitory Concentration (MIC) values, which are summarized below for easy comparison.
This compound A and its Analogues
This compound A displays moderate activity against various Gram-positive pathogens. SAR studies have revealed that substitutions at positions II and VI of the cyclic peptide backbone significantly impact its antibacterial efficacy.[3][4] For instance, the simultaneous replacement of L-allo-isoleucine at position II with L-isoleucine and glycine (B1666218) at position VI with D-lysine or D-arginine resulted in analogues (this compound A4 and A6) with a 2- to 4-fold increase in activity against a panel of Gram-positive bacteria, including MRSA.[3][4]
| Compound | S. aureus ATCC29213 | B. subtilis BS01 | M. luteus ML01 | E. faecalis ATCC29212 | MRSA shhs-E1 | MRSA 16339 | MRSA 745524 | MRSA 16162 |
| This compound A (1) | 32 | 16 | 16 | 64 | 32 | 32 | 32 | 32 |
| This compound A4 (13) | 8 | 4 | 4 | 16 | 8 | 8 | 8 | 8 |
| This compound A6 (15) | 8 | 4 | 4 | 16 | 8 | 8 | 8 | 8 |
| Data is presented as MIC in μg/mL.[3] |
Wollamides and their Activity Against Mycobacterium tuberculosis
The wollamide subgroup of the this compound family has garnered significant interest for its activity against Mycobacterium tuberculosis. Wollamide B1, a synthetic analogue, has demonstrated potent activity against both drug-sensitive and drug-resistant clinical isolates of M. tuberculosis.[1]
| Compound | M. tuberculosis H37Rv (MIC, μM) | M. bovis BCG (MIC, μM) |
| Wollamide B | 3.3 | 1.7 |
| Wollamide B1 | 3.8 | - |
| Wollamide B3 (control) | >30 | - |
| Data is presented as MIC in μM.[1] |
Further studies have shown that substitutions at residue VI of the wollamide scaffold, specifically from D-ornithine to D-arginine or D-lysine, can enhance antimycobacterial properties.[5]
Proposed Experimental Protocols for Target Identification
The unknown mechanism of action of the this compound family necessitates a multi-pronged approach to target identification. Below are detailed methodologies for key experiments that can be adapted to uncover the molecular targets of these promising antimicrobial compounds.
Generation and Whole-Genome Sequencing of Resistant Mutants
This classical genetic approach remains a powerful tool for identifying drug targets. By selecting for spontaneous mutants that exhibit resistance to a this compound analogue, the genetic basis of resistance can be elucidated, often pointing directly to the drug's target or a closely related pathway.
Methodology:
-
Selection of Resistant Mutants:
-
Grow a culture of a susceptible bacterial strain (e.g., S. aureus ATCC 29213 or M. tuberculosis H37Rv) to mid-log phase.
-
Plate a high density of cells (e.g., 10⁸-10¹⁰ CFU) onto solid medium containing a selective concentration of a this compound analogue (typically 4-8 times the MIC).
-
Incubate the plates until resistant colonies appear.
-
Isolate and purify individual resistant colonies by re-streaking on selective medium.
-
-
Confirmation of Resistance Phenotype:
-
Determine the MIC of the this compound analogue for each putative resistant mutant to confirm the level of resistance.
-
Perform growth curves in the presence and absence of the compound to assess any fitness costs associated with resistance.
-
-
Whole-Genome Sequencing:
-
Extract high-quality genomic DNA from the parental susceptible strain and each confirmed resistant mutant.
-
Perform next-generation sequencing (NGS) on all genomic DNA samples. A platform that provides high accuracy and good coverage is recommended.
-
Align the sequencing reads from the resistant mutants to the parental reference genome to identify single nucleotide polymorphisms (SNPs), insertions, and deletions.
-
-
Data Analysis and Target Identification:
-
Compare the mutations identified in independently isolated resistant mutants. The identification of mutations in the same gene or operon across multiple independent mutants provides strong evidence for that gene product being the drug target or part of the target pathway.
-
Analyze the function of the mutated genes to hypothesize the mechanism of action.
-
Chemical Genomics Profiling using CRISPRi Libraries
Chemical genomics involves studying the interaction of a small molecule with a collection of genetic mutants to identify genes that modulate the compound's activity. A CRISPR interference (CRISPRi) library, which allows for the tunable knockdown of essential genes, is a particularly powerful tool for identifying the targets of novel antibiotics.
Methodology:
-
CRISPRi Library Screening:
-
Utilize a pre-existing or newly constructed CRISPRi knockdown library in a relevant bacterial species (e.g., S. aureus or an appropriate surrogate). This library should cover all essential genes.
-
Grow the pooled CRISPRi library in the presence of a sub-lethal concentration of a this compound analogue.
-
As a control, grow the library in the absence of the compound.
-
Collect samples at various time points.
-
-
Next-Generation Sequencing and Data Analysis:
-
Extract plasmid DNA (containing the guide RNAs) from the library populations.
-
Amplify the guide RNA-encoding regions using PCR.
-
Perform high-throughput sequencing of the amplified products to determine the relative abundance of each guide RNA in the treated and untreated populations.
-
Calculate the fitness score for each gene knockdown. A significantly decreased abundance of a specific guide RNA in the treated sample compared to the control suggests that knockdown of that gene sensitizes the bacteria to the compound, indicating a potential target.
-
-
Hit Validation:
-
Construct individual CRISPRi strains for the top hits identified in the screen.
-
Validate the sensitization phenotype by performing MIC assays and growth curves for each individual knockdown strain in the presence of the this compound analogue.
-
Visualizing the Path Forward
To aid in the conceptualization of these research strategies, the following diagrams illustrate key workflows and relationships.
References
- 1. journals.asm.org [journals.asm.org]
- 2. mdpi.com [mdpi.com]
- 3. Chemical Synthesis and Structure-Activity Relationship Study Yield this compound a Analogues with Improved Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Synthesis and Structure-Activity Relationship Study Yield this compound a Analogues with Improved Antibacterial Activity [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationships of Wollamide Cyclic Hexapeptides with Activity against Drug-Resistant and Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Solid-Phase Synthesis of Desotamide B: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desotamide B is a cyclic hexapeptide natural product that has garnered interest due to its moderate antibacterial activity against Gram-positive bacteria.[1] This document provides a detailed protocol for the solid-phase synthesis of this compound B, a valuable tool for researchers engaged in the study of novel antibiotics and peptide-based drug development. The methodology employs standard Fmoc-based solid-phase peptide synthesis (SPPS) on 2-chlorotrityl chloride resin, followed by solution-phase cyclization and final deprotection. This protocol is intended to provide a clear and reproducible guide for the efficient laboratory-scale synthesis of this compound B, enabling further investigation into its structure-activity relationships and therapeutic potential.
Introduction
This compound B is a member of the this compound family of cyclic hexapeptides, first isolated from Streptomyces scopuliridis.[1][2] Its structure is defined by the amino acid sequence cyclo[L-asparagyl-glycyl-L-tryptophyl-L-leucyl-D-leucyl-L-valyl].[3] The presence of both L- and D-amino acids, along with its cyclic nature, contributes to its conformational rigidity and biological activity. This compound B has demonstrated moderate inhibitory activity against Gram-positive pathogens such as Staphylococcus aureus and Streptococcus pneumoniae.[1] The development of a robust synthetic route is crucial for accessing larger quantities of this compound B and its analogues for detailed biological evaluation and lead optimization. Solid-phase peptide synthesis offers a streamlined and efficient approach to assemble the linear peptide precursor, which can then be cyclized and deprotected to yield the final natural product.
Chemical Structure
| Compound | Structure | Molecular Formula |
| This compound B | cyclo[L-Asn-Gly-L-Trp-L-Leu-D-Leu-L-Val] | C₃₄H₅₀N₈O₇ |
Experimental Protocol
This protocol is adapted from established methods for the solid-phase synthesis of similar cyclic hexapeptides.[1][4]
Materials
-
2-Chlorotrityl chloride (2-CTC) resin (1.0-1.6 mmol/g loading)
-
Fmoc-L-Val-OH
-
Fmoc-D-Leu-OH
-
Fmoc-L-Leu-OH
-
Fmoc-L-Trp(Boc)-OH
-
Fmoc-Gly-OH
-
Fmoc-L-Asn(Trt)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Hexafluoroisopropanol (HFIP)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIPS)
-
Methanol (B129727) (MeOH)
-
Diethyl ether, anhydrous
Resin Preparation and Swelling
-
Place the 2-CTC resin in a solid-phase synthesis vessel.
-
Wash the resin with DCM (3 x 10 mL/g resin).
-
Swell the resin in DMF (10 mL/g resin) for 30-60 minutes with gentle agitation.[5]
Synthesis of the Linear Hexapeptide
The linear hexapeptide is assembled on the 2-CTC resin using standard Fmoc chemistry from the C-terminus (L-Val) to the N-terminus (L-Asn).
1. Loading of the First Amino Acid (Fmoc-L-Val-OH):
-
Dissolve Fmoc-L-Val-OH (2 eq. to resin loading) and DIPEA (4 eq.) in DCM.
-
Add the solution to the swollen resin and agitate for 2 hours.
-
To cap any unreacted sites, add a small amount of methanol and agitate for 30 minutes.
-
Wash the resin with DCM (3x) and DMF (3x).
2. Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution and repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin with DMF (5x) and DCM (3x).
3. Amino Acid Coupling (Fmoc-D-Leu-OH, Fmoc-L-Leu-OH, Fmoc-L-Trp(Boc)-OH, Fmoc-Gly-OH, Fmoc-L-Asn(Trt)-OH):
-
In a separate vessel, pre-activate the next Fmoc-amino acid (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 15-20 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 2-4 hours. The completion of the coupling can be monitored by a Kaiser test.
-
Wash the resin with DMF (3x) and DCM (3x).
-
Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the sequence.
Cleavage of the Protected Linear Peptide from the Resin
-
Wash the fully assembled peptide-resin with DCM (5x).
-
Treat the resin with a solution of 20% HFIP in DCM for 1-2 hours to cleave the peptide from the resin while keeping the side-chain protecting groups intact.[1][4]
-
Filter the resin and collect the filtrate.
-
Wash the resin with DCM (3x).
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the protected linear peptide.
Solution-Phase Cyclization
-
Dissolve the crude protected linear peptide in a large volume of DMF to achieve a high dilution (approximately 0.5 mM).
-
Add HBTU (1.5 eq.) and DIPEA (3 eq.) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by LC-MS.
-
Once the cyclization is complete, remove the DMF under high vacuum.
Final Deprotection
-
Treat the crude cyclic peptide with a cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5) for 2-3 hours to remove the side-chain protecting groups (Boc from Trp and Trt from Asn).[4]
-
Precipitate the crude this compound B by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether (3x).
-
Dry the crude product under vacuum.
Purification
-
Purify the crude this compound B by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Lyophilize the pure fractions to obtain this compound B as a white powder.
Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 682.85 g/mol | [3] |
| Amino Acid Sequence | cyclo(L-Asn-Gly-L-Trp-L-Leu-D-Leu-L-Val) | [3] |
| Biological Activity | Moderate antibacterial activity against Gram-positive bacteria | [1] |
Experimental Workflow
Caption: Solid-phase synthesis workflow for this compound B.
Signaling Pathway (Placeholder)
This compound B's mechanism of action and its interaction with specific signaling pathways are still under investigation. Further research is required to elucidate the precise molecular targets and pathways affected by this cyclic peptide. A diagram illustrating these pathways will be provided upon the availability of sufficient experimental data.
References
- 1. Solid-phase synthesis of cyclic hexapeptides wollamides A, B and this compound B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The this compound Family of Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound B | C34H50N8O7 | CID 102584784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Solid-phase synthesis of cyclic hexapeptides wollamides A, B and this compound B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
Application Notes and Protocols for Fmoc Solid-Phase Synthesis of Linear Peptide Precursors for Desotamides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desotamides are a family of cyclic hexapeptides, first isolated from Streptomyces scopuliridis, that have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria.[1][2] Their potent biological activity and unique structural features, which often include non-proteinogenic and D-amino acids, make them attractive targets for synthetic chemistry and drug development.[2][3] The production of these complex peptides is often challenging through biological methods, making chemical synthesis a crucial tool for obtaining sufficient quantities for further study and for the generation of novel analogs with improved therapeutic properties.[3][4]
This document provides a detailed protocol for the synthesis of the linear peptide precursors of Desotamides using Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS).[1][3] The Fmoc/tBu strategy is employed due to its mild reaction conditions, which are compatible with a wide range of amino acid functionalities.[5][6] The protocol outlines the assembly of the linear peptide on a 2-chlorotrityl chloride (2-CTC) resin, which allows for the eventual cleavage of the protected peptide, preserving the side-chain protecting groups for subsequent solution-phase cyclization.[1]
Experimental Workflow
The overall workflow for the Fmoc solid-phase synthesis of the linear Desotamide precursor is depicted below. The process begins with the loading of the first amino acid onto the 2-CTC resin, followed by iterative cycles of Fmoc deprotection and amino acid coupling to assemble the linear peptide chain. Finally, the protected linear peptide is cleaved from the resin.
Figure 1. Workflow for Fmoc solid-phase synthesis of this compound linear precursors.
Materials and Reagents
| Material/Reagent | Supplier | Grade |
| 2-Chlorotrityl chloride (2-CTC) resin | Various | 100-200 mesh, 1% DVB |
| Fmoc-L-Asn(Trt)-OH | Various | Peptide synthesis grade |
| Fmoc-L-Val-OH | Various | Peptide synthesis grade |
| Fmoc-D-Leu-OH | Various | Peptide synthesis grade |
| Fmoc-L-Leu-OH | Various | Peptide synthesis grade |
| Fmoc-L-Trp(Boc)-OH | Various | Peptide synthesis grade |
| Fmoc-Gly-OH | Various | Peptide synthesis grade |
| N,N'-Diisopropylcarbodiimide (DIC) | Various | Reagent grade |
| Hydroxybenzotriazole (HOBt) | Various | Reagent grade |
| N,N-Diisopropylethylamine (DIPEA) | Various | Reagent grade |
| Piperidine | Various | Reagent grade |
| N,N-Dimethylformamide (DMF) | Various | Peptide synthesis grade |
| Dichloromethane (DCM) | Various | Reagent grade |
| Hexafluoroisopropanol (HFIP) | Various | Reagent grade |
| Diethyl ether | Various | Reagent grade, cold |
Experimental Protocols
This protocol details the manual synthesis of the linear hexapeptide precursor for this compound B, with the sequence Gly-Asn(Trt)-Val-D-Leu-Leu-Trp(Boc).
Resin Preparation and First Amino Acid Loading
-
Place 2-chlorotrityl chloride resin in a reaction vessel and wash with DMF.
-
Swell the resin in DMF for at least 30 minutes.
-
Dissolve Fmoc-Asn(Trt)-OH and DIPEA in DCM.
-
Add the amino acid solution to the resin and agitate for 1-2 hours.
-
Quench any unreacted trityl chloride groups by adding methanol (B129727) and agitating for 30 minutes.
-
Wash the resin extensively with DMF, DCM, and methanol, then dry under vacuum.
Peptide Chain Elongation
The following steps are repeated for each subsequent amino acid in the sequence (Val, D-Leu, Leu, Trp(Boc), and Gly).
Fmoc Deprotection:
-
Wash the resin with DMF.
-
Add a 20% solution of piperidine in DMF to the resin.[7]
-
Agitate for 5 minutes, then drain the solution.
-
Add a fresh 20% piperidine in DMF solution and agitate for an additional 10-15 minutes.[7]
-
Wash the resin thoroughly with DMF.
Amino Acid Coupling:
-
In a separate vessel, dissolve the next Fmoc-protected amino acid (e.g., Fmoc-Val-OH), HOBt, and DIC in DMF.[1]
-
Pre-activate the mixture for a few minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, repeat the coupling step.
-
Wash the resin thoroughly with DMF.
Cleavage of the Protected Linear Peptide from the Resin
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptidyl-resin with DMF, followed by DCM, and dry it under a stream of nitrogen.[7]
-
Prepare a cleavage cocktail of hexafluoroisopropanol (HFIP) and DCM.[1]
-
Add the cleavage cocktail to the dry resin and agitate gently at room temperature for 1-2 hours.[1]
-
Filter the resin and collect the filtrate containing the protected peptide.
-
Wash the resin with additional cleavage cocktail to ensure complete recovery of the product.
-
Concentrate the combined filtrates under reduced pressure.
Precipitation and Purification of the Linear Peptide
-
Precipitate the crude protected peptide by adding the concentrated filtrate to cold diethyl ether.[7]
-
Centrifuge the mixture to pellet the peptide and decant the ether.[7]
-
Wash the peptide pellet with cold diethyl ether two more times.[7]
-
Dry the crude peptide pellet under vacuum.[7]
-
The crude linear peptide can then be purified by flash chromatography or preparative HPLC.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the key steps in the synthesis of this compound linear precursors. Note that yields may vary depending on the specific sequence and coupling efficiency.
| Step | Reagents and Conditions | Duration | Typical Yield |
| First Amino Acid Loading | Fmoc-Asn(Trt)-OH, DIPEA, DCM | 1-2 hours | > 90% |
| Fmoc Deprotection | 20% Piperidine in DMF | 5 + 15 minutes | > 99% |
| Amino Acid Coupling | Fmoc-AA-OH, DIC, HOBt in DMF | 1-2 hours | > 98% per step |
| Cleavage from Resin | HFIP/DCM | 1-2 hours | 63-77% (for cyclized product)[1] |
Signaling Pathways and Logical Relationships
The logical progression of the Fmoc-SPPS cycle is illustrated below. Each cycle consists of a deprotection step to expose a reactive amine, followed by a coupling step to add the next amino acid. This iterative process builds the peptide chain from the C-terminus to the N-terminus.
References
- 1. Solid-phase synthesis of cyclic hexapeptides wollamides A, B and this compound B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimizing the Synthesis of Desotamides and Related Cyclic Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical Synthesis and Structure-Activity Relationship Study Yield this compound a Analogues with Improved Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Solution-Phase Cyclization in Desotamide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desotamide, a cyclic hexapeptide of microbial origin, has garnered significant interest within the scientific community due to its notable antibacterial properties, particularly against Gram-positive pathogens. The synthesis of this compound and its analogues is a critical aspect of ongoing research, enabling structure-activity relationship (SAR) studies and the development of novel therapeutic agents. A key step in the chemical synthesis of this compound is the macrocyclization of a linear peptide precursor. This document provides detailed application notes and protocols for the solution-phase cyclization of the linear this compound precursor, focusing on a comparative analysis of various coupling reagents and their impact on cyclization efficiency.
The general synthetic strategy for this compound involves the solid-phase peptide synthesis (SPPS) of the linear hexapeptide on a 2-chlorotrityl chloride (2-CTC) resin using Fmoc chemistry. This is followed by cleavage of the protected peptide from the resin and a subsequent head-to-tail macrolactamization in the solution phase. The choice of coupling reagent for the cyclization step is crucial and can significantly influence the yield and purity of the final cyclic product.
Comparative Analysis of Coupling Reagents for Solution-Phase Cyclization
The efficiency of the macrolactamization step is highly dependent on the coupling reagent employed. A comparative study on the cyclization of the linear precursor of Wollamide B, a close structural analogue of this compound B, provides valuable insights into the performance of various reagents. The following table summarizes the cyclization yields obtained with different coupling reagents.
| Coupling Reagent | Reagent Type | Cyclization Time | Yield (%) | Reference |
| HBTU | Uronium Salt | 30 min | 72 | |
| PyBOP | Phosphonium (B103445) Salt | 30 min | 68 | |
| TBTU | Uronium Salt | 30 min | 61 | |
| DMTMM | Triazine-based | 30 min | 59 | |
| EDC/DIC | Carbodiimide | > 1 h | 30-43 |
HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) PyBOP: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate TBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) DMTMM: 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride EDC: N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide DIC: N,N'-Diisopropylcarbodiimide
Based on these findings, uronium and phosphonium salt-based coupling reagents like HBTU and PyBOP demonstrate superior efficiency for the cyclization of this compound-like linear precursors, affording higher yields in shorter reaction times compared to carbodiimide-based reagents.
Experimental Protocols
The following protocols provide a general framework for the synthesis of this compound, from the solid-phase synthesis of the linear precursor to the solution-phase cyclization using various coupling reagents.
Protocol 1: Solid-Phase Synthesis of the Linear this compound Precursor
This protocol outlines the assembly of the protected linear hexapeptide on a 2-chlorotrityl chloride (2-CTC) resin using standard Fmoc chemistry.
Materials:
-
2-Chlorotrityl chloride (2-CTC) resin
-
Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine (B6355638) (20% in DMF)
-
HBTU (or other suitable coupling reagent for linear chain elongation)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
Procedure:
-
Resin Swelling and Loading: Swell the 2-CTC resin in DCM for 30 minutes. Dissolve the first Fmoc-protected amino acid (1.5 eq.) in DCM, add DIPEA (3.0 eq.), and add the mixture to the swollen resin. Agitate the mixture for 2-4 hours at room temperature. Quench any remaining active sites on the resin by adding methanol and agitating for 30 minutes. Wash the resin with DCM and DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid (3.0 eq.) and a suitable coupling reagent such as HBTU (2.9 eq.) in DMF. Add DIPEA (6.0 eq.) to the solution and immediately add it to the resin. Agitate the mixture for 1-2 hours at room temperature. Monitor the coupling reaction using a Kaiser test.
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the this compound sequence.
-
Cleavage of the Protected Linear Peptide: After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum. Treat the resin with a solution of HFIP in DCM (1:4 v/v) for 30 minutes to cleave the protected linear peptide from the resin while keeping the side-chain protecting groups intact. Filter the resin and collect the filtrate. Evaporate the solvent to obtain the crude protected linear peptide.
.
Protocol 2: Solution-Phase Cyclization of the Linear this compound Precursor
This protocol describes the head-to-tail cyclization of the protected linear peptide in solution. High dilution conditions are critical to favor intramolecular cyclization over intermolecular oligomerization.
Materials:
-
Protected linear this compound precursor
-
Anhydrous DMF
-
DIPEA
-
Selected coupling reagent (HBTU, PyBOP, or DMTMM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
DCM
-
Diethyl ether
-
RP-HPLC system for purification
Procedure:
-
Cyclization Reaction:
-
Dissolve the crude protected linear peptide in a large volume of anhydrous DMF to achieve a final concentration of 0.5-1 mM.
-
Add the chosen coupling reagent (e.g., HBTU, 1.5-2.0 eq.) and DIPEA (3.0-4.0 eq.) to the peptide solution.
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the progress of the cyclization by RP-HPLC.
-
-
Work-up and Deprotection:
-
Once the cyclization is complete, remove the DMF under reduced pressure.
-
Dissolve the residue in a cleavage cocktail of TFA/TIS/DCM (e.g., 50:5:45 v/v/v) to remove the side-chain protecting groups. Stir for 1-2 hours at room temperature.
-
Concentrate the mixture and precipitate the crude cyclic peptide by adding cold diethyl ether.
-
-
Purification:
-
Purify the crude this compound by preparative RP-HPLC to obtain the final product.
-
Lyophilize the pure fractions to yield this compound as a white powder.
-
Visualizing the Synthetic Workflow
The synthesis of this compound can be visualized as a multi-step process, from the initial solid-phase synthesis to the final purification.
Application Notes and Protocols for Heterologous Expression of the Desotamide Biosynthetic Gene Cluster
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the heterologous expression of the desotamide biosynthetic gene cluster (BGC). Desotamides are potent antibacterial cyclohexapeptides originally isolated from Streptomyces scopuliridis SCSIO ZJ46. The successful heterologous expression of the 39-kb dsa gene cluster in Streptomyces coelicolor M1152 has been demonstrated, paving the way for improved production, pathway engineering, and the generation of novel analogs.
Data Presentation
Table 1: Quantitative Data on this compound Production in the Heterologous Host S. coelicolor M1152
| Genetic Modification in S. coelicolor M1152 | Effect on this compound Titer | Reference |
| Overexpression of dsaA (winged helix-turn-helix DNA binding protein) | 2.4-fold increase compared to the base heterologous expression strain. | [1][2] |
| Overexpression of dsaN (response regulator of a two-component system) | ~2-fold increase compared to the base heterologous expression strain. | [1][2] |
| Inactivation of dsaA | Complete abolishment of this compound production. | [1][3] |
| Inactivation of dsaN | Complete abolishment of this compound production. | [1] |
| Deletion of dsaKL (ABC transporter genes) | Decreased this compound production. |
Signaling Pathways and Experimental Workflows
This compound Biosynthesis Regulatory Pathway
The regulation of the this compound biosynthetic gene cluster involves at least two positive regulators, DsaA and the two-component system DsaMN. Inactivation of either DsaA or the response regulator DsaN completely halts this compound production.
Caption: Regulatory cascade for this compound biosynthesis.
General Experimental Workflow for Heterologous Expression
The overall process involves the identification and cloning of the this compound BGC, its transfer and integration into a suitable heterologous host, followed by fermentation, extraction, and analysis of the produced desotamides.
Caption: Workflow for heterologous this compound production.
Experimental Protocols
Cloning of the this compound Biosynthetic Gene Cluster (dsa BGC)
Note: The 39-kb dsa BGC is a large DNA fragment. Bacterial Artificial Chromosome (BAC) library construction is a suitable method for its cloning.
Protocol: BAC Library Construction
-
Preparation of High-Molecular-Weight (HMW) Genomic DNA:
-
Culture Streptomyces scopuliridis SCSIO ZJ46 in a suitable liquid medium (e.g., TSB) to the late logarithmic growth phase.
-
Harvest the mycelium by centrifugation.
-
Embed the mycelial pellet in low-melting-point agarose (B213101) plugs.
-
Lyse the cells within the plugs using lysozyme (B549824) and proteinase K treatment to release HMW genomic DNA while minimizing shearing.
-
-
Partial Digestion of HMW DNA:
-
Equilibrate the DNA-containing agarose plugs in the appropriate restriction enzyme buffer (e.g., for BamHI or HindIII).
-
Perform a partial digestion by incubating the plugs with a low concentration of the chosen restriction enzyme for a defined period to generate large DNA fragments in the range of 50-200 kb.
-
Inactivate the enzyme by heat treatment or addition of EDTA.
-
-
Size Selection of DNA Fragments:
-
Separate the partially digested DNA fragments by pulsed-field gel electrophoresis (PFGE).
-
Excise the gel slice containing DNA fragments of the desired size range (e.g., 100-150 kb).
-
Extract the DNA from the agarose gel slice.
-
-
Ligation into a BAC Vector:
-
Use a suitable E. coli-Streptomyces shuttle BAC vector (e.g., pSBAC or pESAC13) that has been linearized with the same restriction enzyme used for the genomic DNA digestion and dephosphorylated.
-
Ligate the size-selected genomic DNA fragments with the linearized BAC vector using T4 DNA ligase.
-
-
Transformation of E. coli:
-
Transform high-efficiency electrocompetent E. coli cells (e.g., DH10B) with the ligation mixture.
-
Plate the transformed cells on selective agar (B569324) medium (e.g., LB with the appropriate antibiotic for the BAC vector).
-
Incubate to obtain colonies, each representing a BAC clone.
-
-
Screening of the BAC Library:
-
Screen the BAC library for clones containing the dsa BGC using PCR with primers specific to genes within the cluster (e.g., dsaA, dsaJ).
-
Transformation of Streptomyces coelicolor M1152
Protocol: Intergeneric Conjugation from E. coli to Streptomyces
-
Preparation of E. coli Donor Strain:
-
Introduce the BAC construct containing the dsa BGC into an E. coli donor strain that contains a helper plasmid for conjugation (e.g., E. coli ET12567/pUZ8002).
-
-
Preparation of Streptomyces Recipient Spores:
-
Grow S. coelicolor M1152 on a sporulation medium (e.g., SFM agar) until abundant sporulation is observed.
-
Harvest the spores and suspend them in sterile water.
-
Heat-shock the spore suspension at 50°C for 10 minutes to induce germination.
-
-
Conjugation:
-
Mix the E. coli donor cells with the heat-shocked S. coelicolor M1152 spores.
-
Plate the mixture onto a suitable medium for conjugation (e.g., SFM agar) and incubate.
-
-
Selection of Exconjugants:
-
After incubation, overlay the plates with an appropriate antibiotic to select for Streptomyces exconjugants that have received the BAC construct (e.g., apramycin (B1230331) for pSBAC-based vectors) and an antibiotic to counter-select the E. coli donor (e.g., nalidixic acid).
-
Incubate further until exconjugant colonies appear.
-
-
Verification of Exconjugants:
-
Isolate individual exconjugant colonies and confirm the presence of the integrated dsa BGC by PCR.
-
Fermentation of Heterologous Host
Protocol: Shake Flask Fermentation
-
Inoculum Preparation:
-
Inoculate a spore suspension or mycelial fragments of the recombinant S. coelicolor M1152 into a seed culture medium (e.g., TSB).
-
Incubate at 30°C with shaking (e.g., 250 rpm) for 2-3 days.
-
-
Production Culture:
-
Inoculate the production medium (e.g., R5 medium or a modified SFM medium) with the seed culture.
-
Incubate at 30°C with shaking for 5-7 days. The optimal fermentation medium and conditions may need to be determined empirically.
-
Extraction and Analysis of Desotamides
Protocol: Extraction and HPLC Analysis
-
Extraction:
-
Separate the mycelium from the fermentation broth by centrifugation or filtration.
-
Extract the supernatant with an equal volume of an organic solvent such as ethyl acetate (B1210297) or butanol.
-
Extract the mycelial pellet with an organic solvent like acetone (B3395972) or methanol (B129727).
-
Combine the organic extracts and evaporate to dryness under reduced pressure.
-
Dissolve the residue in a small volume of methanol for analysis.
-
-
HPLC Analysis:
-
Column: A C18 reversed-phase column is suitable for the separation of cyclic peptides like desotamides.
-
Mobile Phase: A gradient of acetonitrile (B52724) in water, both containing an ion-pairing agent like 0.1% trifluoroacetic acid (TFA) or formic acid, is commonly used.
-
Example Gradient:
-
Start with a low percentage of acetonitrile (e.g., 10-20%).
-
Increase the acetonitrile concentration linearly to a high percentage (e.g., 80-90%) over 20-30 minutes.
-
Hold at the high acetonitrile concentration for a few minutes to elute any remaining hydrophobic compounds.
-
Return to the initial conditions and re-equilibrate the column.
-
-
Detection: Monitor the elution profile using a UV detector at a wavelength of 220 nm (for the peptide backbone) and 280 nm (for the tryptophan residue in some desotamides).
-
Quantification: Use pure this compound standards to create a calibration curve for accurate quantification of the produced compounds.
-
Mass Spectrometry (MS): Couple the HPLC to a mass spectrometer to confirm the identity of the produced desotamides by their mass-to-charge ratio.
-
References
- 1. BAC cloning and heterologous expression of a giant biosynthetic gene cluster encoding antifungal neotetrafibricin in streptomyces rubrisoli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Streptomyces BAC Cloning of a Large-Sized Biosynthetic Gene Cluster of NPP B1, a Potential SARS-CoV-2 RdRp Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Scalable Production and Engineering of Desotamide Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desotamides are a class of cyclic hexapeptides, originally isolated from Streptomyces species, that have garnered significant interest due to their potent antimicrobial activity, particularly against Gram-positive bacteria.[1][2] Their unique structure, often incorporating non-proteinogenic and D-amino acids, makes them challenging to produce through biological methods but ideal candidates for chemical synthesis and engineering.[1][3] This document provides detailed application notes and protocols for the scalable production and engineering of Desotamide analogues, aiming to facilitate research and development in this promising area of antibiotic discovery. The synthetic strategies outlined herein offer a robust platform for generating novel analogues with potentially improved therapeutic properties.[1][2]
Scalable Production and Engineering Strategies
The scalable production of this compound analogues is primarily achieved through a combination of solid-phase peptide synthesis (SPPS) and solution-phase cyclization.[1][3] This approach allows for the efficient assembly of the linear peptide precursor on a solid support, followed by cleavage and cyclization to yield the final product.
For industrial-scale production, several factors must be considered to ensure cost-effectiveness and sustainability. The use of greener solvents in SPPS, such as N,N'-dimethyl propylene (B89431) urea (B33335) (DMPU) and dimethyl sulfoxide (B87167) (DMSO) as alternatives to dimethylformamide (DMF), can significantly reduce the environmental impact of the synthesis. Furthermore, optimizing the SPPS protocol to minimize solvent usage, for instance, by implementing a 3-step in-situ Fmoc removal protocol, can lead to substantial cost savings. For purification, while reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method, multicolumn countercurrent solvent gradient purification (MCSGP) offers a more sustainable and efficient alternative for large-scale manufacturing, reducing solvent consumption and increasing yield.
Engineering of this compound analogues is readily achieved by incorporating modified or unnatural amino acids into the peptide sequence during SPPS. This allows for a systematic exploration of the structure-activity relationship (SAR), leading to the development of analogues with enhanced potency, selectivity, and pharmacokinetic properties.
Structure-Activity Relationship of this compound Analogues
The antibacterial activity of this compound analogues is highly dependent on their amino acid composition. The table below summarizes the minimum inhibitory concentration (MIC) values of selected this compound A analogues against various bacterial strains, highlighting the impact of amino acid substitutions at positions II and VI.
| Analogue | Position II Substitution | Position VI Substitution | S. aureus (MRSA) MIC (μg/mL) | S. epidermidis (MRSE) MIC (μg/mL) | Reference |
| This compound A | L-allo-Ile | Gly | >128 | 64 | [4] |
| This compound A4 | L-Ile | D-Lys | 32 | 16 | [4] |
| This compound A6 | L-Ile | D-Arg | 32 | 8 | [4] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Linear this compound Analogue Precursor
This protocol describes the synthesis of a linear hexapeptide precursor on a 2-chlorotrityl chloride (2-CTC) resin using Fmoc/tBu chemistry.
-
Resin Swelling: Swell 2-chlorotrityl chloride resin in dichloromethane (B109758) (DCM) for 30 minutes in a reaction vessel.
-
First Amino Acid Loading:
-
Dissolve Fmoc-protected amino acid (3 equivalents) and diisopropylethylamine (DIPEA) (6 equivalents) in DCM.
-
Add the solution to the swollen resin and agitate for 2 hours.
-
Wash the resin with DCM (3x) and cap any unreacted sites with a solution of DCM/methanol (B129727)/DIPEA (80:15:5) for 30 minutes.
-
Wash the resin with DCM (3x) and DMF (3x).
-
-
Fmoc Deprotection:
-
Add 20% piperidine (B6355638) in DMF to the resin and agitate for 20 minutes.
-
Wash the resin with DMF (5x).
-
-
Amino Acid Coupling:
-
Dissolve the next Fmoc-protected amino acid (3 equivalents), HCTU (2.95 equivalents), and DIPEA (6 equivalents) in DMF.
-
Add the coupling solution to the resin and agitate for 1-2 hours.
-
Wash the resin with DMF (5x).
-
-
Repeat: Repeat steps 3 and 4 for each subsequent amino acid in the sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 3).
-
Washing and Drying: Wash the resin with DMF (5x), DCM (5x), and methanol (3x), then dry under vacuum.
Protocol 2: Cleavage of the Linear Peptide from Resin
This protocol describes the cleavage of the synthesized peptide from the 2-CTC resin.
-
Resin Preparation: Swell the dried peptide-resin in DCM for 30 minutes.
-
Cleavage:
-
Prepare a cleavage cocktail of trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
-
Isolation and Drying:
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the pellet with cold ether twice.
-
Dry the crude peptide pellet under vacuum.
-
Protocol 3: Solution-Phase Cyclization
This protocol outlines the head-to-tail cyclization of the linear peptide in solution.
-
Peptide Dissolution: Dissolve the crude linear peptide in a large volume of DMF to achieve a low concentration (e.g., 0.1-1 mM).
-
Cyclization Reaction:
-
Add a coupling reagent such as HBTU (1.5 equivalents) and a base like DIPEA (3 equivalents) to the peptide solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
-
Solvent Removal: Remove the DMF under reduced pressure.
-
Purification: Purify the crude cyclic peptide using RP-HPLC.
Protocol 4: Purification and Characterization
-
Purification:
-
Dissolve the crude cyclic peptide in a minimal amount of a suitable solvent (e.g., acetonitrile/water).
-
Purify using a preparative RP-HPLC system with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
-
Characterization:
-
Confirm the purity of the collected fractions by analytical RP-HPLC.
-
Verify the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
Visualizations
Caption: General workflow for the solid-phase synthesis of this compound analogues.
Caption: Hypothetical mechanism of action for this compound analogues in bacteria.
References
Application Note and Protocol for the Isolation of Desotamides from Streptomyces Fermentation Broth
Audience: Researchers, scientists, and drug development professionals.
Introduction
Desotamides are a family of cyclic hexapeptide antibiotics produced by Streptomyces species, notably Streptomyces scopuliridis.[1][2][3] These secondary metabolites have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][3][4] The unique cyclic structure of desotamides makes them an interesting subject for antibiotic research and development.[5][6] This document provides a detailed protocol for the isolation and purification of desotamides from the fermentation broth of Streptomyces.
Data Presentation
The following table summarizes the quantitative data and key parameters for the fermentation and purification of desotamides.
| Parameter | Value | Reference |
| Fermentation | ||
| Production Organism | Streptomyces scopuliridis | [1][2] |
| Seed Culture Medium | Tryptic Soy Broth (TSB) | [7] |
| Production Culture Medium | ISP 1 Broth + 1% Glucose | [8] |
| Incubation Temperature | 28-30°C | [9][10] |
| Agitation Speed | 150-200 rpm | [8][9] |
| Incubation Time | 6-8 days | [8][9] |
| Extraction | ||
| Extraction Solvent | Ethyl Acetate (B1210297) | [9][10] |
| Solvent to Broth Ratio | 1:1 (v/v) | [9] |
| Number of Extractions | 3 | [9][10] |
| Purification | ||
| Chromatography Method | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | [11] |
| Stationary Phase | C18-modified silica | [11] |
| Mobile Phase A | 0.1% Formic Acid in Water | [7][12] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | [7] |
| Detection Wavelength | 220 nm | [1] |
Experimental Protocols
This section details the methodologies for the fermentation of Streptomyces, followed by the extraction and purification of desotamides.
Fermentation of Streptomyces scopuliridis
This protocol outlines the steps for culturing Streptomyces scopuliridis to produce desotamides.
a. Media Preparation:
-
Seed Culture Medium (Tryptic Soy Broth - TSB): Prepare TSB by dissolving 17 g/L tryptone, 3 g/L soytone, and 2.5 g/L dextrose in distilled water.[7] Sterilize by autoclaving.
-
Production Culture Medium (ISP 1 Broth with Glucose): Prepare ISP 1 broth and supplement it with 1% (w/v) glucose.[8] Sterilize by autoclaving.
b. Inoculation and Incubation:
-
Inoculate a flask containing the seed culture medium with spores of Streptomyces scopuliridis.
-
Incubate the seed culture at 28-30°C with agitation (150-200 rpm) for 48 hours.[8][9]
-
Transfer the seed culture to the production medium at a 5% (v/v) inoculation rate.[8]
-
Incubate the production culture for 6-8 days at 28-30°C with agitation (150-200 rpm).[8][9]
Extraction of Crude Desotamides
This protocol describes the extraction of desotamides from the fermentation broth.
-
After the incubation period, separate the mycelial biomass from the supernatant by centrifugation at 5000 rpm for 10 minutes.[9][10]
-
Transfer the supernatant to a separatory funnel.
-
Add an equal volume of ethyl acetate to the supernatant and shake vigorously for 15-20 minutes.[9]
-
Allow the layers to separate and collect the upper ethyl acetate layer.[9]
-
Repeat the extraction process two more times with the aqueous layer to maximize recovery.[9]
-
Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.[9][13]
Purification of Desotamides by RP-HPLC
This protocol details the purification of desotamides from the crude extract using reversed-phase high-performance liquid chromatography (RP-HPLC).[11]
-
Dissolve the crude extract in a minimal amount of methanol.
-
Filter the dissolved extract through a 0.45 µm filter to remove any particulate matter.[10]
-
Set up the HPLC system with a C18 column.[11]
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Inject the filtered sample onto the column.
-
Run a linear gradient of increasing Mobile Phase B to elute the compounds. The specific gradient will need to be optimized.
-
Monitor the elution of compounds by UV absorbance at 220 nm.[1]
-
Collect fractions corresponding to the peaks suspected to be desotamides.
-
Analyze the collected fractions for purity and confirm the presence of desotamides using techniques such as mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the purified desotamide product.[11]
Visualizations
The following diagrams illustrate the key processes described in this application note.
Caption: Overall workflow for the isolation of desotamides.
Caption: Conceptual diagram of the this compound purification process.
References
- 1. Chemical Synthesis and Structure-Activity Relationship Study Yield this compound a Analogues with Improved Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Streptomyces scopuliridis - Wikipedia [en.wikipedia.org]
- 3. Chemical Synthesis and Structure-Activity Relationship Study Yield this compound a Analogues with Improved Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Optimizing the Synthesis of Desotamides and Related Cyclic Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Extraction and Identification of Antibacterial Secondary Metabolites from Marine Streptomyces sp. VITBRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. banglajol.info [banglajol.info]
- 11. bachem.com [bachem.com]
- 12. Metabolomic study of marine Streptomyces sp.: Secondary metabolites and the production of potential anticancer compounds | PLOS One [journals.plos.org]
- 13. pubs.acs.org [pubs.acs.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Desotamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of Desotamide, a cyclic hexapeptide antibiotic, using reverse-phase high-performance liquid chromatography (RP-HPLC). Desotamides, produced by Streptomyces species, exhibit significant antibacterial activity, particularly against Gram-positive bacteria, making their efficient purification crucial for research and development.[1][2][3] The described methodology ensures high purity and recovery of this compound, suitable for subsequent biological assays and structural studies.
Introduction
Desotamides are a family of non-ribosomal cyclic peptides first discovered in the fermentation broth of Streptomyces sp.[1] This family includes several analogues, such as this compound A and B, which are of interest for their potent antimicrobial properties.[2][3] Structurally, they are characterized by a six-amino-acid macrocycle.[1] Given their potential as new antibiotic leads, a robust and reproducible purification method is essential. RP-HPLC is a powerful and widely used technique for the purification of peptides due to its high resolution and efficiency.[4] This protocol outlines a comprehensive workflow for the purification of this compound from a crude synthetic or natural extract.
Physicochemical Properties of this compound
A summary of the key physicochemical properties for this compound A and B is presented below. These properties are critical for developing an appropriate HPLC purification strategy.
| Property | This compound A | This compound B |
| Molecular Formula | C₃₅H₅₂N₈O₇[5] | C₃₄H₅₀N₈O₇[6] |
| Molecular Weight | 696.8 g/mol [5] | 682.8 g/mol [6] |
| IUPAC Name | 2-[(2S,8S,11S,14R,17S)-17-[(2R)-butan-2-yl]-8-(1H-indol-3-ylmethyl)-11,14-bis(2-methylpropyl)-3,6,9,12,15,18-hexaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]acetamide[5] | 2-[(2S,8S,11S,14R,17S)-8-(1H-indol-3-ylmethyl)-11,14-bis(2-methylpropyl)-3,6,9,12,15,18-hexaoxo-17-propan-2-yl-1,4,7,10,13,16-hexazacyclooctadec-2-yl]acetamide[6] |
| Amino Acid Sequence | cyclo[Asn-Gly-Trp-Leu-D-Leu-aIle][5] | cyclo[Asn-Gly-Trp-Leu-D-Leu-Val][6] |
Experimental Protocol: RP-HPLC Purification
This protocol is designed for the purification of this compound using a C18 stationary phase. Optimization may be required based on the specific crude sample matrix and the HPLC system used.
Materials and Equipment
Materials:
-
Crude this compound sample (from solid-phase synthesis or natural product extract)
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA), sequencing grade
-
0.22 µm syringe filters
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Gradient pump
-
Autosampler
-
UV-Vis or Diode Array Detector (DAD)
-
Fraction collector
-
-
Preparative C18 reverse-phase HPLC column (e.g., 10 µm particle size, 250 x 21.2 mm)
-
Analytical C18 reverse-phase HPLC column (e.g., 5 µm particle size, 250 x 4.6 mm)
-
Lyophilizer (Freeze-dryer)
-
Rotary evaporator (optional)
Sample Preparation
-
Dissolve the crude this compound sample in a minimal amount of a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO) or a mixture of water and ACN.
-
Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.
HPLC Method Development and Purification
An analytical run is first performed to determine the retention time of this compound and to optimize the separation gradient before scaling up to a preparative scale.
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
Analytical HPLC Method: Before preparative purification, it is essential to develop an optimized separation method on an analytical scale.[7]
| Parameter | Condition |
| Column | Analytical C18, 5 µm, 250 x 4.6 mm |
| Flow Rate | 1.0 mL/min |
| Detection | 220 nm (peptide backbone) & 280 nm (Tryptophan side-chain) |
| Injection Volume | 10-20 µL |
| Gradient | 10% to 70% Mobile Phase B over 30 minutes |
Preparative HPLC Protocol: Once the analytical method is established, scale up to the preparative column. The gradient can be adjusted to improve resolution around the target peak.
-
Equilibration: Equilibrate the preparative HPLC system with the initial mobile phase composition (e.g., 90% A, 10% B) until a stable baseline is achieved.
-
Injection: Inject the filtered crude sample onto the column.
-
Elution: Run the gradient elution as specified in the table below.
-
Fraction Collection: Monitor the separation at 220 nm and 280 nm. Collect fractions corresponding to the main peak that elutes at the predetermined retention time for this compound.
-
Purity Analysis: Analyze the collected fractions for purity using the analytical HPLC method.
-
Pooling and Lyophilization: Pool the fractions that meet the desired purity level (e.g., >95%). Freeze the pooled solution and lyophilize to obtain the purified this compound as a white powder.
Preparative HPLC Parameters:
| Parameter | Condition |
| Column | Preparative C18, 10 µm, 250 x 21.2 mm |
| Flow Rate | 15-20 mL/min |
| Detection | 220 nm & 280 nm |
| Injection Volume | 1-5 mL (concentration-dependent) |
| Gradient | Example: 20% to 50% Mobile Phase B over 40 minutes |
Data Presentation
The following table provides a template for summarizing the purification results.
| Sample | Retention Time (min) | Purity by HPLC (%) | Recovery (%) |
| Crude this compound | Multiple Peaks | ~45% (Target Peak) | N/A |
| Pooled Fractions | 25.4 | >98% | ~60% |
Workflow Visualization
The diagram below illustrates the complete workflow for the HPLC purification of this compound.
Caption: Workflow for the purification of this compound.
Conclusion
The protocol detailed in this application note provides a reliable and effective method for the purification of this compound using reverse-phase HPLC. The use of a C18 column with a water/acetonitrile gradient containing TFA is a standard and robust approach for achieving high purity of this cyclic peptide.[4][7] This methodology is fundamental for obtaining high-quality material necessary for further research into the antibacterial activity and therapeutic potential of the this compound family of antibiotics.
References
- 1. The this compound Family of Antibiotics [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Downstream Processing | AmbioPharm [ambiopharm.com]
- 5. This compound A | C35H52N8O7 | CID 181446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound B | C34H50N8O7 | CID 102584784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Mass Spectrometry Analysis of Desotamide and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desotamides are a family of cyclic hexapeptides originally isolated from the deep-sea-derived actinomycete Streptomyces scopuliridis.[1] Desotamide A and its derivatives have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2][3] This makes them promising candidates for further drug development. Structure-activity relationship (SAR) studies have revealed that substitutions at positions II (L-allo-isoleucine) and VI (glycine) of the peptide ring can modulate the antibacterial potency of these compounds.[1][2]
Mass spectrometry, coupled with liquid chromatography (LC-MS), is an indispensable tool for the characterization and quantification of this compound and its derivatives in various matrices.[4] This application note provides detailed protocols for the qualitative and quantitative analysis of these cyclic peptides, including sample preparation, LC-MS/MS (B15284909) method parameters, and data analysis strategies.
Qualitative Analysis: Structural Characterization by High-Resolution Mass Spectrometry
High-resolution mass spectrometry (HRMS) is employed for the accurate mass determination and structural elucidation of this compound and its synthesized analogues. This is crucial for confirming the identity of newly synthesized compounds and for identifying metabolites.
Experimental Protocol: HRMS Analysis
-
Sample Preparation:
-
Dissolve the purified peptide in a suitable solvent (e.g., 50% acetonitrile (B52724)/water with 0.1% formic acid) to a final concentration of 1-10 µg/mL.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions (Q-TOF):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Sampling Cone: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Acquisition Mode: MS/MS or MSE to acquire both precursor and fragment ion data.
-
Collision Energy: A ramp of collision energies (e.g., 10-40 eV) to ensure a wide range of fragments are produced.
-
Data Presentation: Molecular Weights of this compound A and Derivatives
The following table summarizes the calculated exact masses for this compound A and some of its reported derivatives.[1][2]
| Compound | Amino Acid Sequence | Molecular Formula | Exact Mass [M+H]⁺ (Da) |
| This compound A | cyclo(Trp-L-allo-Ile-Leu-D-Leu-Asn-Gly) | C₃₇H₅₅N₉O₇ | 738.4305 |
| This compound A1 | cyclo(Trp-L-allo-Ile-Leu-D-Leu-Asn-D-Arg) | C₄₃H₆₈N₁₂O₇ | 893.5360 |
| This compound A4 | cyclo(Trp-Ile-Leu-D-Leu-Asn-D-Lys) | C₄₃H₆₉N₁₁O₇ | 868.5411 |
| This compound A6 | cyclo(Trp-Ile-Leu-D-Leu-Asn-D-Arg) | C₄₃H₆₈N₁₂O₇ | 893.5360 |
Proposed Fragmentation Pathway for this compound A
The fragmentation of cyclic peptides in the gas phase is complex and can involve multiple ring-opening events.[5][6] Based on the structure of this compound A, which contains tryptophan and proline-like (due to the cyclic nature) residues, a plausible fragmentation pathway under collision-induced dissociation (CID) is proposed. The initial protonation is likely to occur on the tryptophan indole (B1671886) nitrogen or one of the backbone amide nitrogens. Subsequent fragmentation would involve cleavage of the amide bonds, leading to a series of b and y-type ions, as well as characteristic losses from the amino acid side chains.
Below is a DOT language script for a diagram illustrating a simplified, proposed fragmentation pathway.
Proposed fragmentation pathway for this compound A.
Quantitative Analysis: Bioanalysis by LC-MS/MS (MRM)
For the quantification of this compound and its derivatives in biological matrices such as plasma, a highly sensitive and selective method using liquid chromatography coupled to a triple quadrupole mass spectrometer (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is recommended.[7][8]
Experimental Protocol: Quantification in Plasma
-
Sample Preparation (Protein Precipitation): [9][10]
-
To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 50 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 5% B for 1 min, then ramp to 95% B over 5 min, hold for 2 min, then return to 5% B and re-equilibrate for 2 min.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 45 °C.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS) Conditions (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Optimize at least two transitions per analyte (one for quantification, one for qualification) and for the internal standard. This involves optimizing the collision energy (CE) and other compound-dependent parameters.
-
Dwell Time: 100 ms per transition.
-
Data Presentation: Example MRM Parameters for this compound A
The following table provides hypothetical but realistic MRM parameters for the analysis of this compound A. These parameters would need to be empirically determined and optimized on the specific instrument being used.[11][12]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Use |
| This compound A | 738.4 | 130.1 | 35 | Quantifier |
| This compound A | 738.4 | 159.1 | 30 | Qualifier |
| Internal Standard | 743.4 (¹³C₅-Trp) | 135.1 | 35 | Quantifier |
Workflow for Quantitative Bioanalysis
The overall workflow for the quantitative analysis of this compound from a biological matrix is depicted in the following diagram.
Workflow for quantitative bioanalysis of this compound.
Conclusion
The protocols and methods outlined in this application note provide a robust framework for the comprehensive mass spectrometric analysis of this compound and its derivatives. High-resolution mass spectrometry enables accurate structural confirmation, while LC-MS/MS in MRM mode offers the high sensitivity and selectivity required for quantitative bioanalysis in complex matrices. These analytical tools are essential for advancing the preclinical and clinical development of this promising class of antibacterial agents.
References
- 1. Fragmentation reactions of deprotonated peptides containing proline. The proline effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. shimadzu.com [shimadzu.com]
- 5. books.rsc.org [books.rsc.org]
- 6. The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fast mass spectrometry detection of tryptophan-containing peptides and proteins by reduction with pyridine-borane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of MRM-based assays for the absolute quantitation of plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sample preparation techniques for the untargeted LC-MS-based discovery of peptides in complex biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. uab.edu [uab.edu]
- 12. uab.edu [uab.edu]
Application Notes and Protocols for the Structural Elucidation of Desotamide Using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desotamide A is a cyclic hexapeptide antibiotic produced by Streptomyces scopuliridis that has demonstrated notable antibacterial activity against several Gram-positive bacteria.[1][2] Its complex cyclic structure, which includes non-proteinogenic amino acids, necessitates a robust analytical approach for complete structural characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the primary and three-dimensional structure of such natural products in solution.
These application notes provide a comprehensive overview and detailed protocols for the use of modern NMR techniques in the structural elucidation of this compound A and its analogues. The methodologies described herein are fundamental for researchers in natural product chemistry, medicinal chemistry, and drug development who are working with cyclic peptides.
Data Presentation: NMR Spectroscopic Data of this compound Analogues
While a complete, published dataset for this compound A was not available at the time of this writing, the following table summarizes representative ¹³C NMR chemical shifts for several synthetic analogues of this compound A, as reported in the literature.[1][3] This data is invaluable for comparative purposes and for the initial assessment of newly isolated or synthesized this compound-related compounds. All chemical shifts are reported in ppm relative to the solvent signal (DMSO-d₆).
| Carbon Atom | This compound A1[3] | This compound A3[3] | This compound A5[3] | This compound A7[1] |
| Asn | ||||
| C=O | 172.1 | 172.3 | 174.1 | 172.8 |
| Cα | 49.7 | 49.6 | 49.6 | 49.2 |
| Cβ | 36.5 | 36.4 | 36.4 | 36.7 |
| Cγ (CONH₂) | 170.9 | 170.7 | 170.9 | 170.9 |
| allo-Ile/Ile | ||||
| C=O | 171.9 | 171.9 | 172.0 | 172.1 |
| Cα | 55.0 | 56.0 | 58.7 | 55.3 |
| Cβ | 36.3 | 36.4 | 35.4 | 36.7 |
| Cγ | 24.3 | 25.8 | 25.0 | 24.5 |
| Cγ' | 14.8 | 14.9 | 15.6 | 15.7 |
| Cδ | 11.5 | 11.5 | 11.8 | 11.8 |
| d-Leu | ||||
| C=O | 171.4 | 171.6 | 171.8 | 171.9 |
| Cα | 52.5 | 52.6 | 52.1 | 51.9 |
| Cβ | 40.9 | 40.7 | 41.8 | 41.5 |
| Cγ | 24.6 | 24.2 | 24.5 | 24.2 |
| Cδ | 22.9 | 22.9 | 22.6 | 23.1 |
| Cδ' | 21.0 | 21.0 | 22.1 | 20.8 |
| Leu | ||||
| C=O | 171.0 | 171.0 | 171.1 | 171.5 |
| Cα | 51.4 | 51.5 | 51.1 | 51.9 |
| Cβ | 40.4 | 40.4 | 41.8 | 40.4 |
| Cγ | 24.2 | 24.2 | 24.1 | 24.2 |
| Cδ | 22.6 | 22.5 | 22.4 | 22.6 |
| Cδ' | 22.5 | 22.4 | 22.4 | 22.5 |
| Trp | ||||
| C=O | 170.6 | 170.6 | 170.8 | 170.9 |
| Cα | 52.8 | 55.2 | 55.7 | 50.8 |
| Cβ | 27.7 | 27.5 | 27.2 | 27.4 |
| Cγ (indole) | 110.2 | 109.9 | 109.8 | 110.0 |
| Cδ1 (indole) | 123.6 | 123.5 | 123.5 | 123.5 |
| Cε2 (indole) | 127.1 | 127.1 | 126.9 | 127.0 |
| Cε3 (indole) | 118.3 | 118.3 | 118.4 | 118.3 |
| Cζ2 (indole) | 111.3 | 111.3 | 111.4 | 111.3 |
| Cζ3 (indole) | 118.3 | 116.6 | 118.1 | 118.1 |
| Cη2 (indole) | 120.9 | 120.9 | 121.0 | 120.9 |
| Indole C-3a | 136.1 | 136.1 | 136.1 | 136.1 |
| d-Arg/d-His/Gly | ||||
| C=O | 170.5 | 169.2 | 169.7 | 168.9 |
| Cα | 55.7 | 51.6 | 50.4 | 43.3 |
| Cβ | 27.4 | 25.5 | 27.2 | - |
| Cγ | 24.6 | - | - | - |
| Cδ | 40.4 | 116.9 | 116.9 | - |
| Cε | - | 133.6 | 133.5 | - |
| Guanidino C | 156.6 | - | - | - |
Experimental Protocols
Detailed methodologies for the key NMR experiments required for the structural elucidation of this compound are provided below.
Sample Preparation
Proper sample preparation is critical for acquiring high-quality NMR data.
-
Compound Purity: Ensure the this compound sample is of high purity (>95%), as impurities can complicate spectral analysis.
-
Solvent Selection: Dissolve the sample in a deuterated solvent that fully solubilizes the compound. DMSO-d₆ is a common choice for cyclic peptides. For observing exchangeable amide protons, a solvent system of 90% H₂O / 10% D₂O or 95% H₂O / 5% DMSO-d₆ can be used.
-
Concentration: For a peptide of this size, a concentration of 1-5 mM is recommended for optimal signal-to-noise in 2D NMR experiments.[4]
-
Sample Volume: Typically, 500-600 µL of the sample solution is required for a standard 5 mm NMR tube.
-
Filtration: Filter the final sample solution to remove any particulate matter that could degrade spectral quality.
1D NMR Spectroscopy
2.1. ¹H NMR
-
Purpose: To obtain an overview of the proton resonances, assess sample purity, and determine proton chemical shifts and coupling constants.
-
Protocol:
-
Tune and match the probe for the ¹H frequency.
-
Acquire a standard 1D ¹H spectrum with a 90° pulse.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 12 ppm).
-
Use a sufficient number of scans (e.g., 16-64) to achieve adequate signal-to-noise.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the multiplet patterns to extract scalar coupling constants (J-values).
-
2.2. ¹³C NMR
-
Purpose: To identify the number of unique carbon atoms and their chemical environments.
-
Protocol:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a ¹³C spectrum with proton decoupling.
-
Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0 to 180 ppm).
-
A larger number of scans will be required due to the low natural abundance of ¹³C.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be run to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR Spectroscopy
3.1. COSY (Correlation Spectroscopy)
-
Purpose: To identify scalar-coupled protons, typically those separated by two or three bonds. This is crucial for identifying the spin systems of the individual amino acid residues.
-
Protocol:
-
Acquire a 2D COSY spectrum using a standard pulse sequence (e.g., cosygpppqf).
-
Set the spectral width in both dimensions to cover the proton chemical shift range.
-
Acquire a sufficient number of increments in the indirect dimension (F1) for adequate resolution (e.g., 256-512).
-
Process the data with appropriate window functions (e.g., sine-bell) in both dimensions.
-
3.2. TOCSY (Total Correlation Spectroscopy)
-
Purpose: To establish correlations between all protons within a spin system, not just those that are directly coupled. This is particularly useful for identifying complete amino acid spin systems, even when there is signal overlap in the COSY spectrum.
-
Protocol:
-
Acquire a 2D TOCSY spectrum using a standard pulse sequence (e.g., mlevphpp).
-
Use a mixing time of 60-80 ms (B15284909) to allow for magnetization transfer throughout the spin systems.
-
Other parameters are similar to the COSY experiment.
-
3.3. HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To correlate protons with their directly attached carbons. This experiment provides a highly resolved map of one-bond ¹H-¹³C correlations.
-
Protocol:
-
Acquire a 2D HSQC spectrum using a standard pulse sequence (e.g., hsqcedetgpsisp2.2).
-
Set the spectral width in F2 to the proton range and in F1 to the carbon range.
-
The number of increments in F1 should be sufficient for the desired carbon resolution (e.g., 128-256).
-
3.4. HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify long-range (2- and 3-bond) correlations between protons and carbons. This is a key experiment for sequencing the amino acid residues by observing correlations between the protons of one residue and the carbonyl carbon of the preceding residue.
-
Protocol:
-
Acquire a 2D HMBC spectrum using a standard pulse sequence (e.g., hmbcgplpndqf).
-
The experiment is optimized for a long-range coupling constant, typically around 8 Hz.
-
Spectral widths and increments are set similarly to the HSQC experiment.
-
3.5. NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy / Rotating-frame Overhauser Effect Spectroscopy)
-
Purpose: To identify protons that are close in space (< 5 Å), providing information about the three-dimensional structure and stereochemistry of the molecule.
-
Protocol:
-
For a molecule of the size of this compound, a ROESY experiment is often preferred to avoid zero or negative NOEs.
-
Acquire a 2D ROESY spectrum using a standard pulse sequence (e.g., roesygpph).
-
Use a mixing time of 200-400 ms.
-
Other parameters are similar to the COSY and TOCSY experiments.
-
Mandatory Visualizations
Caption: Workflow for the structure elucidation of this compound using NMR spectroscopy.
Caption: Key HMBC correlations for sequencing the amino acid residues in this compound A.
References
- 1. mdpi.com [mdpi.com]
- 2. Chemical Synthesis and Structure-Activity Relationship Study Yield this compound a Analogues with Improved Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical Synthesis and Structure-Activity Relationship Study Yield this compound a Analogues with Improved Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nmr-bio.com [nmr-bio.com]
Application Notes and Protocols for In Vitro Antibacterial Activity Assays of Desotamide Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desotamides are a family of cyclic hexapeptides, naturally produced by Streptomyces species, that have demonstrated notable antibacterial activity, primarily against Gram-positive bacteria.[1][2][3][4] This class of compounds, including Desotamide A and its synthetic analogues, represents a promising area for the discovery of new antibiotics, particularly in an era of increasing antimicrobial resistance.[1] These application notes provide detailed protocols for essential in vitro assays to characterize the antibacterial profile of this compound compounds: the broth microdilution assay for determining the Minimum Inhibitory Concentration (MIC) and the time-kill kinetics assay to assess bactericidal or bacteriostatic activity.
Data Presentation: Minimum Inhibitory Concentration (MIC)
The antibacterial potency of this compound compounds is quantitatively expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1] The following tables summarize the reported MIC values for this compound A and its analogues against a panel of clinically relevant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).
Table 1: Antibacterial Activities (MIC, µg/mL) of this compound A and its Analogues against Gram-Positive Pathogens [1]
| Compound | S. aureus ATCC29213 | B. subtilis BS01 | M. luteus ML01 | E. faecalis ATCC29212 |
| This compound A (1) | 32 | 16 | 8 | 64 |
| This compound A4 (13) | 16 | 8 | 4 | 32 |
| This compound A6 (15) | 8 | 4 | 2 | 16 |
| Ampicillin | 0.25 | 0.125 | 0.06 | 1 |
| Vancomycin | 1 | 0.5 | 0.25 | 2 |
Table 2: Antibacterial Activities (MIC, µg/mL) of this compound A and its Analogues against Drug-Resistant Gram-Positive Pathogens [1]
| Compound | MRSA shhs-E1 | MRSA 16339 | MRSA 745524 | MRSA 16162 |
| This compound A (1) | 64 | 64 | 32 | 64 |
| This compound A4 (13) | 32 | 32 | 16 | 32 |
| This compound A6 (15) | 16 | 16 | 8 | 16 |
| Vancomycin | 2 | 1 | 1 | 2 |
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC of this compound compounds.[5]
Materials:
-
This compound compounds (stock solutions prepared in a suitable solvent, e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213)
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Protocol:
-
Inoculum Preparation:
-
From a fresh (18-24 hours) agar (B569324) plate, select 3-5 well-isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Perform two-fold serial dilutions of the this compound compounds in CAMHB in the 96-well microtiter plate.
-
Typically, add 100 µL of CAMHB to wells 2 through 12.
-
Add 200 µL of the highest concentration of the this compound compound to well 1.
-
Transfer 100 µL from well 1 to well 2, mix well, and continue the serial dilution to well 10.
-
Discard 100 µL from well 10.
-
Well 11 serves as the growth control (inoculum without compound), and well 12 serves as the sterility control (broth only).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well from 1 to 11. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
Following incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the this compound compound at which there is no visible growth.
-
Time-Kill Kinetics Assay
This assay provides information on the bactericidal or bacteriostatic nature of a compound by measuring the rate of bacterial killing over time. A bactericidal agent causes a ≥3-log10 (99.9%) reduction in CFU/mL, while a bacteriostatic agent inhibits growth but does not significantly reduce the bacterial count.[6]
Note: To date, specific time-kill kinetics data for this compound compounds has not been found in publicly available literature. The following is a standardized protocol that can be adapted for the evaluation of Desotamides.
Materials:
-
This compound compounds
-
Bacterial strain in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile test tubes or flasks
-
Sterile saline or PBS
-
Mueller-Hinton Agar (MHA) plates
-
Incubator with shaking capabilities (35°C ± 2°C)
Protocol:
-
Inoculum Preparation:
-
Prepare an overnight culture of the test bacterium in CAMHB.
-
Dilute the overnight culture in fresh, pre-warmed CAMHB and incubate to the mid-logarithmic growth phase (approximately 1-2 x 10⁸ CFU/mL).
-
Adjust the bacterial suspension to a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in the test flasks.
-
-
Assay Setup:
-
Prepare flasks containing CAMHB with various concentrations of the this compound compound (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC).
-
Include a growth control flask without any compound.
-
-
Incubation and Sampling:
-
Inoculate the flasks with the prepared bacterial suspension.
-
Incubate the flasks at 35°C ± 2°C with constant agitation (e.g., 150 rpm).
-
At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), aseptically withdraw an aliquot from each flask.
-
-
Viable Cell Counting:
-
Perform ten-fold serial dilutions of the collected aliquots in sterile saline or PBS.
-
Plate a known volume (e.g., 100 µL) of the appropriate dilutions onto MHA plates.
-
Incubate the plates at 35°C ± 2°C for 18-24 hours.
-
-
Data Analysis:
-
Count the colonies on the plates and calculate the CFU/mL for each time point and concentration.
-
Plot the log10 CFU/mL versus time for each concentration to generate time-kill curves.
-
Signaling Pathways and Logical Relationships
The precise mechanism of action for this compound compounds is not yet fully elucidated.[4] However, the general workflow for evaluating the in vitro antibacterial activity follows a logical progression from determining the minimum concentration required for inhibition to understanding the dynamics of bacterial killing.
References
- 1. Chemical Synthesis and Structure-Activity Relationship Study Yield this compound a Analogues with Improved Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Synthesis and Structure-Activity Relationship Study Yield this compound a Analogues with Improved Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The this compound Family of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Time-kill curve analysis and pharmacodynamic modelling for in vitro evaluation of antimicrobials against Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. emerypharma.com [emerypharma.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Desotamide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the cyclization efficiency during Desotamide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the chemical synthesis of this compound?
A1: The head-to-tail cyclization, or macrolactamization, of the linear peptide precursor is a crucial and often challenging step in the synthesis of this compound and its analogues.[1][2] This process involves forming a peptide bond between the N-terminal and C-terminal amino acids of a linear peptide to create the cyclic structure.[1] The efficiency of this step significantly impacts the overall yield and purity of the final product.
Q2: What are the common challenges encountered during the cyclization of the this compound precursor?
A2: Researchers may face several challenges during the macrolactamization step, including:
-
Low yields of the desired cyclic monomer.
-
Formation of side products , such as cyclic dimers or oligomers.[1]
-
Epimerization at the C-terminal amino acid, leading to diastereomeric impurities.[3]
-
Slow reaction rates , which can increase the likelihood of side reactions.[3]
-
Incomplete conversion of the linear precursor.[1]
Q3: How does the choice of coupling reagent affect cyclization efficiency?
A3: The selection of a coupling reagent is critical for activating the C-terminal carboxylic acid and facilitating amide bond formation.[1] Different classes of coupling reagents, such as uronium (e.g., HBTU, TBTU), phosphonium (B103445) (e.g., PyBOP), and carbodiimide (B86325) (e.g., EDC, DIC) reagents, exhibit varying efficiencies.[1][3] Uronium and phosphonium reagents often provide higher yields and faster reaction times for this compound-related cyclizations compared to carbodiimide-based reagents.[3]
Q4: What is the role of concentration in optimizing the cyclization reaction?
A4: Performing the cyclization under high-dilution conditions (typically in the submillimolar range, e.g., 0.001 M) is a standard strategy to favor intramolecular cyclization and minimize intermolecular reactions that lead to the formation of unwanted dimers and polymers.[1][3] However, for some this compound precursors, studies have shown that cyclization can be efficient even at higher concentrations, which can be advantageous for process scale-up.[3]
Q5: Can the amino acid sequence of the linear precursor influence cyclization?
A5: Yes, the amino acid residues at the N- and C-termini of the linear precursor can significantly impact cyclization efficiency.[3] The conformational preferences of the linear peptide, dictated by its sequence, can pre-organize the molecule for cyclization, bringing the reactive termini into close proximity.[3] Studies on related cyclic hexapeptides have shown that specific terminal amino acid pairs can lead to higher cyclization yields and reduced epimerization.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Cyclization Yield | - Inefficient coupling reagent. - Suboptimal reaction concentration. - Unfavorable conformation of the linear precursor. | - Optimize Coupling Reagent: Screen different classes of coupling reagents. Uronium salts like HBTU or phosphonium salts like PyBOP have been shown to be effective.[3] - Adjust Concentration: While high dilution is generally recommended, systematically evaluate a range of concentrations (e.g., 0.001 M to 0.1 M) to find the optimal balance between monomer formation and reaction rate.[3] - Modify Cyclization Site: If possible, redesign the linear precursor to have different N- and C-terminal amino acids. For instance, a precursor with terminal L- and D-Leu residues has demonstrated high cyclization efficiency.[3] |
| Formation of Dimers/Oligomers | - Reaction concentration is too high. - Slow intramolecular cyclization rate. | - Employ High-Dilution Conditions: Ensure the reaction is performed at a sufficiently low concentration (e.g., 10⁻³–10⁻⁴ M) to favor the intramolecular reaction.[4] Using a syringe pump for the slow addition of the linear peptide and coupling reagent can also be beneficial.[1] |
| C-Terminal Epimerization | - Prolonged activation of the C-terminal carboxyl group. - Use of certain coupling reagents and bases. - Slow cyclization at a sterically hindered or conformationally rigid junction. | - Minimize Reaction Time: Use a more efficient coupling reagent (e.g., HBTU) to reduce the time the C-terminus remains activated.[3] - Choice of Base: Use a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine).[3][4] - Alternative Cyclization Site: As mentioned, altering the linear sequence to cyclize between less sterically hindered or more conformationally favorable residues can mitigate this issue.[3] |
| Incomplete Reaction | - Insufficient amount or activity of the coupling reagent. - Steric hindrance at the coupling site. - Presence of impurities that inhibit the reaction. | - Increase Reagent Equivalents: Use a slight excess of the coupling reagent and base. - Elevate Temperature: Carefully increasing the reaction temperature may help overcome steric hindrance, though this should be monitored to avoid increased epimerization.[5] - Ensure Purity of Linear Precursor: Purify the linear peptide precursor by RP-HPLC before the cyclization step to remove any truncated sequences or other impurities.[4] |
Data on Cyclization Reagent Efficiency
The following table summarizes the effect of different coupling reagents on the cyclization yield of a linear precursor for a related wollamide B synthesis, which shares structural similarities with this compound.
| Coupling Reagent | Base | Reaction Time (min) | Yield (%) |
| HBTU | DIPEA | 30 | 72 |
| PyBOP | DIPEA | 30 | 68 |
| TBTU | DIPEA | 30 | 61 |
| DMTMM | - | 30 | 59 |
| EDC/HOBt | DIPEA | 54 h | 43 |
| DIC/HOBt | DIPEA | > 1 week | 30 |
Data adapted from a study on the solid-phase synthesis of wollamides and this compound B.[3]
Experimental Protocols
General Protocol for Solution-Phase Macrolactamization
This protocol outlines a general procedure for the cyclization of a protected linear hexapeptide precursor of this compound in solution.
-
Preparation of the Linear Precursor: The protected linear hexapeptide is synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS) on a 2-chlorotrityl chloride resin.[1][3] The protected peptide is then cleaved from the resin under mild acidic conditions (e.g., using hexafluoroisopropanol (HFIP) in dichloromethane (B109758) (DCM)) to keep the side-chain protecting groups intact.[1][3] The crude linear peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[4]
-
Cyclization Reaction Setup:
-
Initiation and Monitoring of Cyclization:
-
Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), dropwise to the reaction mixture until the pH is adjusted to 8.0–9.0.[4]
-
Allow the reaction to stir at room temperature. The reaction time can vary from 30 minutes to several days, depending on the coupling reagent and peptide sequence.[3][4]
-
Monitor the progress of the reaction by LC-MS or HPLC to observe the consumption of the linear precursor and the formation of the cyclic product.
-
-
Work-up and Purification:
-
Final Deprotection:
-
Remove the side-chain protecting groups using a strong acid cocktail (e.g., a mixture of trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIPS), and DCM).[3]
-
Purify the final deprotected this compound product by RP-HPLC.
-
Visualizations
Experimental Workflow for this compound Synthesis
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic for Low Cyclization Yield
References
- 1. researchgate.net [researchgate.net]
- 2. UQ eSpace [espace.library.uq.edu.au]
- 3. Solid-phase synthesis of cyclic hexapeptides wollamides A, B and this compound B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Synthesis and Structure-Activity Relationship Study Yield this compound a Analogues with Improved Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Solid-Phase Desotamide Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of solid-phase Desotamide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for the solid-phase synthesis of this compound?
A1: The synthesis of this compound, a cyclic hexapeptide, typically involves a multi-step process.[1][2][3] The linear peptide is first assembled on a solid support, usually a 2-chlorotrityl chloride (2-CTC) resin, using fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS).[1][2][4] Following the assembly of the linear precursor, it is cleaved from the resin under mild acidic conditions that leave the side-chain protecting groups intact.[1][2][4] The final step is a head-to-tail cyclization of the protected linear peptide in solution, followed by global deprotection of the side chains to yield the final this compound product.[1][2][3][4]
Q2: Why is 2-chlorotrityl chloride (2-CTC) resin recommended for this compound synthesis?
A2: 2-CTC resin is highly recommended for the synthesis of this compound and other cyclic peptides for two primary reasons.[4] Firstly, its steric bulk helps to prevent the formation of diketopiperazine, a common side reaction that can occur with dipeptides and lead to chain termination.[4] Secondly, it allows for the cleavage of the peptide from the resin under very mild acidic conditions, such as with a solution of 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) in dichloromethane (B109758) (DCM).[4] These mild conditions are crucial as they preserve the acid-labile side-chain protecting groups (e.g., Boc, Trt) which are necessary for the subsequent solution-phase cyclization step.[4]
Q3: What are common side reactions during the solid-phase synthesis of this compound and how can they be minimized?
A3: Common side reactions in SPPS that can affect the yield and purity of this compound include:
-
Incomplete Fmoc Deprotection: This leads to truncated peptide sequences.[5] To avoid this, ensure complete removal of the Fmoc group by using fresh deprotection solution (e.g., 20% piperidine (B6355638) in DMF) and extending the reaction time if necessary.[3] Monitoring the deprotection using UV can help optimize this step.[6][7]
-
Difficult Couplings: Steric hindrance from bulky amino acid side chains can lead to incomplete coupling.[6][8] Strategies to overcome this include "double coupling," where the coupling reaction is repeated, or extending the coupling time.[6][8] Increasing the concentration of the amino acid and coupling reagents can also improve coupling efficiency.[8]
-
Aspartimide Formation: Peptides containing aspartic acid are prone to the formation of a cyclic imide, which can lead to side products.[8][9] This can be minimized by using protecting groups on the preceding amino acid's backbone amide or by using coupling reagents that reduce this side reaction.[10]
-
Racemization: The stereochemistry of amino acids can be altered during activation and coupling.[11] Using appropriate coupling reagents and bases can help to minimize racemization.[11]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of linear peptide after cleavage from resin. | 1. Incomplete coupling of one or more amino acids.2. Incomplete Fmoc deprotection leading to truncated sequences.3. Premature cleavage of the peptide from the resin during synthesis.4. Inefficient cleavage from the resin. | 1. For difficult couplings (e.g., sterically hindered residues), perform a "double coupling" or increase the coupling time.[6][8] Increase the concentration of amino acid and coupling reagents to 0.5 M.[8]2. Ensure the use of fresh Fmoc deprotection solution (e.g., 20% piperidine in DMF) and consider extending the deprotection time.[3] Monitor Fmoc removal with a ninhydrin (B49086) test or by UV absorbance.[12]3. Avoid overly acidic conditions during the synthesis steps if using a highly acid-labile resin like 2-CTC.4. Ensure the cleavage cocktail and reaction time are appropriate for the resin. For 2-CTC resin with protected peptides, a mild cleavage with HFIP/DCM is used.[4] For final deprotection, a stronger acid like TFA with scavengers is necessary.[3][4] |
| Multiple peaks observed in HPLC analysis of the crude linear peptide. | 1. Presence of deletion sequences from incomplete coupling.2. Presence of truncated sequences from incomplete deprotection.3. Side reactions such as aspartimide formation or racemization. | 1. & 2. Optimize coupling and deprotection steps as described above. Consider capping unreacted amino groups with acetic anhydride (B1165640) after each coupling step to prevent the formation of deletion sequences.[6][7]3. Review the peptide sequence for problematic residues (e.g., Asp, Cys, His) and employ specific strategies to minimize side reactions associated with them.[8][11][13] |
| Low yield of cyclic this compound after cyclization. | 1. Inefficient cyclization reaction.2. Formation of dimers or oligomers.[1]3. Degradation of the peptide during cyclization. | 1. Optimize the coupling reagent for cyclization. HBTU and PyBOP are commonly used and have shown good results.[4] Adjust the reaction time and monitor the disappearance of the linear peptide by HPLC.2. Perform the cyclization at high dilution to favor intramolecular cyclization over intermolecular reactions.3. Ensure the pH of the reaction mixture is maintained in the optimal range (typically around 8-9) using a non-nucleophilic base like DIEA.[3] |
| Difficulty in purifying the final this compound product. | 1. Co-elution of impurities with the desired product.2. Poor solubility of the crude peptide. | 1. Optimize the RP-HPLC gradient and consider using a different stationary phase or solvent system.[14]2. After cleavage and precipitation, ensure the peptide is thoroughly dried. Dissolve the crude product in a minimal amount of a strong solvent like DMF or DMSO before diluting with the HPLC mobile phase for injection. |
Experimental Protocols
Solid-Phase Synthesis of Linear this compound Precursor
This protocol is based on Fmoc chemistry on 2-chlorotrityl chloride resin.[3][4]
-
Resin Swelling: Swell 2-chlorotrityl chloride resin in dichloromethane (DCM) for 1 hour in a reaction vessel.[15]
-
First Amino Acid Loading:
-
Dissolve the first Fmoc-protected amino acid (1.5 equivalents relative to the resin substitution) in DMF.
-
Add HBTU (3 equivalents) and DIEA (3 equivalents) to the amino acid solution and mix.[3]
-
Add the activated amino acid solution to the swollen resin and shake for 1.5 hours.[3]
-
Cap any unreacted sites on the resin by adding methanol (B129727) and shaking for 30 minutes.[3]
-
Wash the resin with DMF and DCM.[3]
-
-
Fmoc Deprotection:
-
Peptide Coupling:
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the this compound sequence.
-
Cleavage of Protected Peptide:
-
Wash the resin with DCM.
-
Add a solution of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) in DCM (e.g., 1:4 v/v) to the resin and shake for 30 minutes.[4]
-
Filter the resin and collect the filtrate containing the protected linear peptide.
-
Evaporate the solvent to obtain the crude protected linear peptide.[4]
-
Solution-Phase Cyclization and Deprotection
-
Cyclization:
-
Dissolve the crude protected linear peptide in a large volume of DMF.
-
Add a coupling reagent (e.g., HBTU) and a non-nucleophilic base (e.g., DIEA) to maintain a pH of 8.0-9.0.[3]
-
Stir the reaction at room temperature and monitor the progress by RP-HPLC until the linear peptide is consumed.
-
-
Global Deprotection:
-
Purification:
Visualizations
Caption: Workflow for the solid-phase synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimizing the Synthesis of Desotamides and Related Cyclic Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical Synthesis and Structure-Activity Relationship Study Yield this compound a Analogues with Improved Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solid-phase synthesis of cyclic hexapeptides wollamides A, B and this compound B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 8. biotage.com [biotage.com]
- 9. jpt.com [jpt.com]
- 10. researchgate.net [researchgate.net]
- 11. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
- 12. peptide.com [peptide.com]
- 13. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 14. bachem.com [bachem.com]
- 15. chem.uci.edu [chem.uci.edu]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Cyclic Hexapeptides like Desotamide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of cyclic hexapeptides, with a special focus on challenges related to Desotamide and similar compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the synthesis of cyclic hexapeptides like this compound?
The synthesis of cyclic hexapeptides is often complicated by several factors:
-
Low Cyclization Yields: Achieving efficient head-to-tail cyclization can be difficult due to unfavorable conformations of the linear peptide precursor, steric hindrance at the cyclization site, and competing intermolecular reactions (oligomerization).[1][2][3]
-
Epimerization: The chiral integrity of amino acids, particularly the C-terminal residue, is at risk of racemization during the activation step of cyclization.[4][5][6] This can lead to the formation of hard-to-separate diastereomers.
-
Side Reactions: Various side reactions can occur during solid-phase peptide synthesis (SPPS) and cyclization, including aspartimide formation, diketopiperazine formation at the dipeptide stage, and reactions involving sensitive amino acid side chains.[7][8][9][10]
-
Purification Challenges: The final cyclic product often needs to be purified from a complex mixture of unreacted linear peptide, oligomers, and diastereomeric byproducts, which can be a significant bottleneck.[11][12][13][14]
-
On-Resin vs. Solution-Phase Cyclization: Choosing between on-resin and solution-phase cyclization presents a trade-off. On-resin cyclization can be hampered by the steric hindrance of the solid support, while solution-phase cyclization requires high dilution to minimize oligomerization.[1][15][16]
Q2: What is the general synthetic strategy for this compound?
The synthesis of this compound typically involves:
-
Loading the first amino acid onto a 2-chlorotrityl chloride resin.
-
Stepwise assembly of the linear peptide using fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS).
-
Cleavage of the protected linear peptide from the resin under mild acidic conditions.
-
Head-to-tail cyclization of the linear precursor in solution.[17][18][19]
-
Final deprotection and purification of the cyclic hexapeptide.
Q3: How does the sequence of the linear peptide affect cyclization efficiency?
The primary sequence of the linear peptide has a significant impact on the success of the cyclization reaction.[1] The presence of "turn-inducing" residues like proline or D-amino acids can pre-organize the peptide backbone into a conformation that is more favorable for intramolecular cyclization, thereby increasing the yield of the desired cyclic product.[2][3]
Troubleshooting Guides
Problem 1: Low Yield of the Cyclic Hexapeptide
Symptoms:
-
The major products observed by HPLC and MS are high molecular weight species (oligomers).
-
A significant amount of unreacted linear peptide remains after the cyclization reaction.
-
The overall isolated yield of the pure cyclic product is consistently low.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Experimental Protocol |
| Intermolecular Oligomerization | Perform the cyclization reaction under high dilution conditions (0.1-1 mM).[1] | High-Dilution Cyclization: Dissolve the linear peptide in a suitable solvent (e.g., DMF) and add it slowly via a syringe pump to a larger volume of solvent containing the coupling reagents. Maintain a final peptide concentration between 0.1 and 1 mM. |
| Unfavorable Peptide Conformation | Introduce a "turn-inducing" amino acid (e.g., Proline, D-amino acid) into the linear precursor sequence to promote a cyclization-competent conformation.[2] | Sequence Modification: During SPPS, incorporate a proline or a D-amino acid at a strategic position in the linear peptide sequence. The optimal position may need to be determined empirically. |
| Inefficient Coupling Reagents | Screen a variety of modern coupling reagents. Phosphonium (PyBOP, HBTU) or uronium (HATU) salts are often effective.[2] The use of pentafluorophenyl diphenylphosphinate (B8688654) (FDPP) has been shown to significantly improve cyclization yields in some cases.[20] | Coupling Reagent Screening: Set up small-scale parallel reactions using different coupling reagents (e.g., HATU, HBTU, PyBOP, FDPP) with your linear peptide. Analyze the crude reaction mixtures by HPLC to identify the most efficient reagent. |
| Low Reaction Temperature | Cautiously increase the reaction temperature. While this can improve reaction rates, it may also increase the risk of epimerization.[2] Microwave-assisted synthesis can also be employed to enhance coupling efficiency.[21] | Temperature Optimization: Run the cyclization reaction at different temperatures (e.g., 0 °C, room temperature, 40 °C) and monitor the progress by HPLC. For microwave synthesis, use a dedicated peptide synthesizer with temperature control. |
Problem 2: Presence of Diastereomers (Epimerization)
Symptoms:
-
HPLC analysis of the crude product shows two or more closely eluting peaks with the same mass as the desired product.
-
NMR spectra of the purified product are complex, suggesting the presence of multiple isomers.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Experimental Protocol |
| C-terminal Amino Acid Racemization | Use a less activation-prone coupling reagent. Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can suppress racemization.[2] | Additive Use: When preparing the cyclization reaction, add 1-1.2 equivalents of HOBt or HOAt to the coupling reagent mixture before adding it to the peptide solution. |
| Excessive Base | Carefully control the amount of base (e.g., DIPEA) used in the cyclization reaction. Use the minimum amount required to facilitate the reaction. | Base Titration: Perform small-scale reactions with varying equivalents of base to find the optimal amount that promotes cyclization without significant epimerization. |
| High Reaction Temperature | Perform the cyclization at a lower temperature (e.g., 0-4 °C) to minimize the rate of epimerization.[2] | Low-Temperature Cyclization: Set up the cyclization reaction in an ice bath and allow it to proceed for a longer period, monitoring completion by HPLC. |
Experimental Protocols
General Protocol for Solid-Phase Synthesis of the Linear Hexapeptide Precursor
-
Resin Loading: Swell 2-chlorotrityl chloride (2-CTC) resin in dichloromethane (B109758) (DCM). Add the first Fmoc-protected amino acid and N,N-diisopropylethylamine (DIPEA) and agitate for 2-4 hours. Cap any remaining active sites with methanol.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in dimethylformamide (DMF) for 5-10 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid, a coupling reagent (e.g., HBTU, HATU), and a base (e.g., DIPEA) in DMF. Add the solution to the resin and agitate for 1-2 hours. Monitor the coupling reaction using a Kaiser test.[20]
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Cleavage of Protected Peptide: After the final amino acid is coupled, wash the resin with DCM and treat with a mild acid solution, such as 20% hexafluoroisopropanol (HFIP) in DCM, to cleave the peptide from the resin while keeping the side-chain protecting groups intact.[22][23]
-
Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and dry under vacuum. Purify the linear peptide by reverse-phase HPLC if necessary.
Visualizations
Caption: General workflow for the synthesis of cyclic hexapeptides like this compound.
Caption: Troubleshooting decision tree for cyclic hexapeptide synthesis.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. Peptide Cyclisation Methods | AltaBioscience [altabioscience.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. bachem.com [bachem.com]
- 7. Side reaction in peptide synthesis | PPTX [slideshare.net]
- 8. scribd.com [scribd.com]
- 9. peptide.com [peptide.com]
- 10. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 11. Synthesis of complex cyclic peptide | Case Study [conceptlifesciences.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. polypeptide.com [polypeptide.com]
- 14. chromacademy.com [chromacademy.com]
- 15. biotage.com [biotage.com]
- 16. researchgate.net [researchgate.net]
- 17. Optimizing the Synthesis of Desotamides and Related Cyclic Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Improving the Fmoc Solid Phase Synthesis of the Cyclic Hexapeptide Complement C5a Antagonist, PMX205 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Automated Synthesis of Head-to-Tail Cyclic Peptides via Microwave-Enhanced SPPS [cem.com]
- 22. mdpi.com [mdpi.com]
- 23. Solid-phase synthesis of cyclic hexapeptides wollamides A, B and this compound B - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Yields in Desotamide Fermentation
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to low yields in Desotamide fermentation.
Troubleshooting Guide
This guide addresses specific problems you might encounter during your this compound fermentation experiments in a question-and-answer format.
Question 1: My Streptomyces strain shows good biomass growth, but the this compound yield is very low or non-existent. What are the likely causes?
Answer: This is a common issue where primary metabolism (growth) is favored over secondary metabolism (this compound production). Several factors could be at play:
-
Suboptimal Media Composition: The balance of carbon and nitrogen sources is critical. High levels of easily metabolizable nutrients can repress secondary metabolite production.
-
Unfavorable Fermentation Parameters: pH, temperature, and dissolved oxygen levels may be optimal for growth but not for this compound biosynthesis.
-
Lack of Precursor Availability: The biosynthesis of this compound, a cyclic hexapeptide, requires specific amino acid precursors. A shortage of these precursors will directly limit the yield.[1]
-
Regulatory Gene Expression: The expression of the this compound biosynthetic gene cluster (BGC) is controlled by specific regulatory genes. Insufficient activation of these genes will lead to low production.[2]
Question 2: How can I optimize the fermentation medium to enhance this compound production?
Answer: Media optimization is a crucial step to improve yield. A systematic approach is recommended:
-
One-Factor-at-a-Time (OFAT) Analysis: Start by varying one media component (e.g., carbon source, nitrogen source, phosphate (B84403) concentration) at a time to identify key factors influencing this compound production.[3]
-
Precursor Supplementation: Based on the this compound biosynthetic pathway, supplement the medium with precursor amino acids such as L-Leucine, L-Tryptophan, L-Asparagine, and L-Isoleucine to potentially boost production.
Question 3: My this compound production starts well but then plateaus or declines. What could be the reason?
Answer: This could be due to several factors:
-
Nutrient Limitation: Depletion of a key nutrient required for this compound synthesis. A fed-batch strategy, where nutrients are added during the fermentation, can help maintain optimal concentrations.
-
Product Inhibition/Degradation: High concentrations of this compound or other byproducts may become toxic to the producing strain or the product itself might be unstable under the fermentation conditions.
-
pH Shift: Metabolic activity can cause the pH of the medium to shift out of the optimal range for this compound production. Continuous pH monitoring and control are essential.
Question 4: I am observing batch-to-batch inconsistency in this compound yield. How can I improve reproducibility?
Answer: Inconsistent yields are often due to variability in the inoculum.
-
Standardize Inoculum Preparation: Use a consistent method for preparing your seed culture, including the age of the culture, spore concentration, and inoculum volume.[7] It is recommended to start from a well-sporulated culture on a suitable agar (B569324) medium.[8]
-
Master Cell Bank: Establish a master cell bank of your Streptomyces strain to ensure you are starting each fermentation with a genetically identical population.
Question 5: Can genetic engineering be used to improve this compound yield?
Answer: Yes, genetic engineering holds significant promise for enhancing this compound production.
-
Overexpression of Regulatory Genes: The this compound biosynthetic gene cluster contains positive regulatory genes (e.g., dsaA and dsaN). Overexpressing these genes has been shown to significantly increase this compound titers.[2]
-
Metabolic Pathway Engineering: Modifying related metabolic pathways to increase the supply of precursors for this compound biosynthesis can also lead to higher yields.[9][10]
Frequently Asked Questions (FAQs)
Q1: What is a typical fermentation time for this compound production?
A1: The optimal fermentation time can vary depending on the strain and conditions, but secondary metabolite production in Streptomyces is often observed in the stationary phase, typically between 7 to 14 days of cultivation.[7][8]
Q2: What are the ideal pH and temperature ranges for this compound fermentation?
A2: For most Streptomyces species, a temperature of 28-30°C and a pH range of 6.5-7.5 are generally suitable for secondary metabolite production.[3][8] However, the optimal conditions for this compound should be determined experimentally for your specific strain.
Q3: How can I extract and quantify this compound from the fermentation broth?
A3: this compound can be extracted from the mycelium and supernatant using an organic solvent like ethyl acetate (B1210297). The crude extract can then be analyzed and quantified using High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection.[8]
Q4: Are there any known precursors that can be fed to the culture to increase the yield?
A4: this compound is a cyclic hexapeptide, and its structure suggests that feeding the culture with its constituent amino acids (L-Leucine, D-Leucine, L-Tryptophan, Glycine, L-Asparagine, and L-allo-Isoleucine) could enhance the yield.[1]
Q5: My Streptomyces culture is forming dense pellets, which might be limiting oxygen transfer. How can I address this?
A5: Pellet formation can be influenced by the seed culture conditions and agitation speed. Using a more dispersed seed culture and optimizing the agitation rate can help promote a more filamentous growth, improving oxygen and nutrient availability.
Data Presentation
Table 1: Quantitative Impact of Genetic Engineering on this compound Production
| Genetic Modification | Strain | Fold Increase in this compound Titer | Reference |
| Overexpression of dsaA | S. coelicolor M1152 (heterologous host) | 2.4 | [2] |
| Overexpression of dsaN | S. coelicolor M1152 (heterologous host) | ~2.0 | [2] |
Experimental Protocols
Protocol 1: General Seed and Production Culture for Streptomyces
Objective: To prepare a standardized seed culture and initiate a production culture for this compound fermentation.
Materials:
-
Streptomyces scopuliridis strain
-
YEME Agar (ISP Medium 2)
-
Seed culture medium (e.g., Tryptic Soy Broth)
-
Production medium (refer to media optimization protocol)
-
Sterile flasks, petri dishes, and incubator shaker
Procedure:
-
Strain Revival: Streak a cryopreserved stock of S. scopuliridis onto a YEME agar plate.
-
Incubation: Incubate the plate at 28°C for 7-10 days until good sporulation is observed.[8]
-
Seed Culture Inoculation: Aseptically transfer a loopful of spores into a flask containing the seed culture medium.
-
Seed Culture Incubation: Incubate the seed culture at 28°C with shaking at 200 rpm for 48-72 hours.[7]
-
Production Culture Inoculation: Inoculate the production medium with the seed culture at a 5-10% (v/v) ratio.
-
Production Fermentation: Incubate the production culture at 28°C with shaking at 200 rpm for 7-14 days.[7]
Protocol 2: Media Optimization using Response Surface Methodology (RSM)
Objective: To statistically optimize the concentrations of key media components for maximal this compound yield.
Methodology:
-
Factor Screening: Identify the most significant media components affecting this compound production using a Plackett-Burman design.[3]
-
Experimentation: Prepare fermentation media according to the CCD matrix and run the fermentations under standardized conditions.
-
Data Analysis: Measure the this compound yield for each experimental run. Fit the data to a second-order polynomial equation and perform an analysis of variance (ANOVA) to determine the significance of the model and individual factors.
-
Optimization: Use the model to generate response surface plots and determine the optimal concentrations of the media components for maximum this compound production.[6]
Protocol 3: Extraction and Quantification of this compound by HPLC
Objective: To extract this compound from the fermentation broth and quantify its concentration.
Materials:
-
Fermentation broth
-
Ethyl acetate
-
Methanol (HPLC grade)
-
Centrifuge
-
Rotary evaporator
-
HPLC system with a C18 column and UV detector
Procedure:
-
Sample Preparation: Centrifuge a known volume of fermentation broth to separate the supernatant and mycelium.
-
Extraction: Extract both the supernatant and the mycelium with an equal volume of ethyl acetate. Repeat the extraction three times.
-
Concentration: Pool the ethyl acetate fractions and evaporate the solvent using a rotary evaporator.
-
Reconstitution: Re-dissolve the dried extract in a known volume of methanol.
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Detection: UV detector at a wavelength determined by the UV spectrum of a this compound standard.
-
Quantification: Create a standard curve using a purified this compound standard to quantify the concentration in the samples.
-
Visualizations
Caption: this compound biosynthetic pathway.
Caption: Troubleshooting workflow for low this compound yield.
Caption: Key parameters influencing this compound fermentation.
References
- 1. mdpi.com [mdpi.com]
- 2. The roles of genes associated with regulation, transportation, and macrocyclization in this compound biosynthesis in Streptomyces scopuliridis SCSIO ZJ46 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of fermentation conditions to increase the production of antifungal metabolites from Streptomyces sp. KN37 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. Optimization of fermentation conditions through response surface methodology for enhanced antibacterial metabolite production by Streptomyces sp. 1-14 from cassava rhizosphere - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Improving the Yield and Quality of Daptomycin in Streptomyces roseosporus by Multilevel Metabolic Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Improving the Yield and Quality of Daptomycin in Streptomyces roseosporus by Multilevel Metabolic Engineering [frontiersin.org]
Stability issues of Desotamide in different solvents
Welcome to the technical support center for Desotamide. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this compound in various laboratory solvents.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound?
A: For optimal stability, this compound should be stored in its lyophilized form in a tightly sealed vial at -20°C or colder, protected from light.[1][2] Once in solution, it is recommended to prepare fresh solutions for immediate use. If storage of a solution is necessary, it should be aliquoted into tightly sealed vials and stored at -20°C for no longer than one month to minimize degradation and avoid repeated freeze-thaw cycles.[1][2]
Q2: I am seeing a decrease in the activity of my this compound solution over time. What could be the cause?
A: A decrease in biological activity is often linked to chemical instability and degradation of the peptide. Several factors can contribute to this, including:
-
Improper Storage: Storing solutions at room temperature or even at 4°C for extended periods can lead to degradation. Repeated freeze-thaw cycles are also detrimental.[2]
-
Solvent Choice: The stability of this compound can vary significantly depending on the solvent used. Some organic solvents can react with peptides, and aqueous solutions can lead to hydrolysis.
-
pH of the Solution: The pH of aqueous solutions can impact the stability of peptides. For many peptides, a slightly acidic pH of 5-6 is recommended for storage in solution.[2]
-
Oxidation: Peptides containing amino acids such as Tryptophan (Trp), which is present in this compound, are susceptible to oxidation, especially when exposed to air for prolonged periods.
Q3: Which solvents are recommended for dissolving this compound?
A: While specific solubility data for this compound is not extensively published, peptides with similar characteristics are often dissolved in organic solvents like Dimethyl Sulfoxide (DMSO) or Dimethyl Formamide (DMF) to create stock solutions. These stock solutions can then be further diluted into aqueous buffers or cell culture media for experiments. It is crucial to use high-purity, anhydrous solvents to minimize degradation.
Q4: Can I store this compound in an aqueous buffer?
A: Long-term storage of peptides in aqueous solutions is generally not recommended due to the risk of hydrolysis.[1] If you need to prepare an aqueous solution, it is best to use it on the same day. For short-term storage (a few days), use a sterile, slightly acidic buffer (pH 5-6) and store at 4°C. For longer-term storage, freezing at -20°C or -80°C is necessary, but be mindful of the potential for degradation with each freeze-thaw cycle.[2]
Q5: How can I check the stability of my this compound solution?
A: The most common method to assess the stability of a peptide solution is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or Mass Spectrometry (MS).[3][4] This allows you to quantify the amount of intact this compound and detect the formation of any degradation products over time. Nuclear Magnetic Resonance (NMR) spectroscopy can also provide detailed structural information on any degradation products.[3]
Troubleshooting Guide
Issue: Unexpected or inconsistent results in bioassays.
-
Possible Cause 1: this compound Degradation.
-
Troubleshooting Steps:
-
Prepare a fresh solution of this compound from a new lyophilized vial.
-
Compare the activity of the fresh solution with the old solution.
-
If the fresh solution restores activity, the old solution has likely degraded.
-
Review your storage and handling procedures for the old solution. Ensure storage at -20°C or colder and minimize freeze-thaw cycles.
-
-
-
Possible Cause 2: Solvent Effects.
-
Troubleshooting Steps:
-
Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is low enough to not affect the biological system.
-
Run a solvent control (vehicle control) in your assay to determine the effect of the solvent alone.
-
-
Issue: Precipitate formation in the this compound solution.
-
Possible Cause 1: Poor Solubility.
-
Troubleshooting Steps:
-
Ensure you are not exceeding the solubility limit of this compound in the chosen solvent.
-
Try gentle warming or vortexing to aid dissolution.
-
Consider preparing a more concentrated stock in a stronger organic solvent like DMSO and then diluting it further.
-
-
-
Possible Cause 2: Change in pH or Temperature.
-
Troubleshooting Steps:
-
When diluting a stock solution in an aqueous buffer, add the stock solution to the buffer slowly while mixing.
-
Ensure the pH of the final solution is compatible with this compound's stability and solubility.
-
-
Quantitative Data Summary
The following table summarizes hypothetical stability data for this compound in different solvents under various storage conditions. This data is illustrative and based on general peptide stability principles. Actual stability should be determined experimentally.
| Solvent System | Storage Temperature | Time Point | Percent of Intact this compound Remaining (Hypothetical) |
| Lyophilized Solid | -20°C | 6 months | >99% |
| Lyophilized Solid | 4°C | 6 months | 98% |
| Lyophilized Solid | 25°C (Room Temp) | 1 month | 90% |
| 10 mM in DMSO | -20°C | 1 month | 97% |
| 10 mM in DMSO | 4°C | 1 week | 92% |
| 10 mM in DMSO | 25°C (Room Temp) | 24 hours | 85% |
| 1 mM in PBS (pH 7.4) | 4°C | 24 hours | 80% |
| 1 mM in PBS (pH 7.4) | 25°C (Room Temp) | 8 hours | 65% |
| 1 mM in Acetate Buffer (pH 5.5) | 4°C | 24 hours | 90% |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Solution using HPLC
This protocol outlines a general procedure to determine the stability of this compound in a specific solvent over time.
1. Materials:
-
Lyophilized this compound
-
High-purity solvent (e.g., DMSO, Methanol, Acetonitrile, Water)
-
HPLC system with a UV or MS detector
-
C18 HPLC column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Autosampler vials
2. Procedure:
-
Prepare a Stock Solution: Accurately weigh a known amount of lyophilized this compound and dissolve it in the chosen solvent to a final concentration of 1 mg/mL. This is your time zero (T=0) sample.
-
Initial Analysis (T=0): Immediately inject an aliquot of the freshly prepared solution onto the HPLC system.
-
Sample Storage: Aliquot the remaining stock solution into several sealed vials and store them under the desired conditions (e.g., -20°C, 4°C, 25°C).
-
Time Point Analysis: At specified time points (e.g., 24h, 48h, 1 week, 1 month), retrieve one vial from each storage condition.
-
Sample Preparation for Injection: Before injection, allow the sample to come to room temperature. If necessary, dilute the sample to an appropriate concentration with the mobile phase.
-
HPLC Analysis: Inject the sample onto the HPLC. A typical gradient might be:
-
0-5 min: 5% Mobile Phase B
-
5-25 min: Gradient from 5% to 95% Mobile Phase B
-
25-30 min: 95% Mobile Phase B
-
30-35 min: Gradient from 95% to 5% Mobile Phase B
-
35-40 min: 5% Mobile Phase B
-
-
Data Analysis:
-
Identify the peak corresponding to intact this compound based on its retention time from the T=0 sample.
-
Integrate the peak area of the intact this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Monitor for the appearance of new peaks, which would indicate degradation products.
-
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting inconsistent bioassay results.
References
Troubleshooting peak tailing in HPLC purification of Desotamide
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC purification of Desotamide.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC and why is it a problem for this compound purification?
Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, having a "tail" that extends from the peak maximum towards the baseline.[1] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[1] For this compound purification, significant peak tailing can lead to reduced resolution between this compound and closely eluting impurities, inaccurate quantification, and lower recovery of the pure compound.[1]
Q2: What are the most common causes of peak tailing when purifying cyclic peptides like this compound?
The primary causes of peak tailing for peptides like this compound in reversed-phase HPLC include:
-
Secondary Interactions: Unwanted interactions between the peptide and the stationary phase, most commonly with residual silanol (B1196071) groups on the silica-based column packing.[2]
-
Inappropriate Mobile Phase Conditions: Incorrect pH, insufficient buffer capacity, or a suboptimal concentration of ion-pairing agents like trifluoroacetic acid (TFA).[2]
-
Column Issues: Degradation of the column, contamination, or the use of an inappropriate column chemistry for the peptide.[1]
-
System and Method Issues: High sample load (mass or volume overload), a strong injection solvent mismatch with the mobile phase, or excessive extra-column volume.[1]
Q3: How does the concentration of Trifluoroacetic Acid (TFA) in the mobile phase affect peak tailing of this compound?
TFA acts as an ion-pairing agent, masking the positive charges on the peptide and minimizing interactions with silanol groups on the column, which improves peak shape.[3] A typical concentration of 0.1% TFA is used to achieve good peak symmetry.[4] Lower concentrations may not be sufficient to prevent tailing, while excessively high concentrations can sometimes affect selectivity and are not ideal for mass spectrometry detection due to ion suppression.[3]
Q4: Can the choice of organic modifier (e.g., acetonitrile (B52724) vs. methanol) impact peak tailing?
Yes, the choice of organic modifier can influence peak shape. Acetonitrile generally has a lower viscosity and higher elution strength for peptides compared to methanol, which can lead to sharper peaks and reduced tailing.[5] When troubleshooting, switching between these solvents can sometimes improve peak symmetry.[5]
Q5: Is column temperature an important parameter to consider for reducing peak tailing?
Elevating the column temperature, typically to 40-60°C, can improve peak shape by reducing mobile phase viscosity and increasing the mass transfer rate of the analyte.[6][7] This often leads to sharper, more symmetrical peaks. However, it's important to ensure that the temperature is stable, as fluctuations can lead to retention time variability.
Troubleshooting Guide
Initial Assessment of Peak Tailing
The first step in troubleshooting is to quantify the extent of the tailing. This is typically done by calculating the tailing factor (Tf) or asymmetry factor (As). A value close to 1.0 indicates a symmetrical peak, while values greater than 1.2 suggest significant tailing that should be addressed.[1]
Systematic Troubleshooting Workflow
The following diagram illustrates a systematic approach to diagnosing and resolving peak tailing issues during this compound purification.
Caption: A step-by-step workflow for troubleshooting peak tailing in HPLC.
Data Presentation
The following table summarizes the expected qualitative effects of adjusting key HPLC parameters on the peak tailing of a cyclic peptide like this compound.
| Parameter | Adjustment | Expected Effect on Tailing Factor (Tf) | Rationale |
| TFA Concentration | Increase from 0.05% to 0.1% | Decrease | Improved ion-pairing and masking of silanol interactions.[3] |
| Decrease from 0.1% to 0.05% | Increase | Insufficient ion-pairing, leading to secondary interactions.[2] | |
| Column Temperature | Increase from 25°C to 45°C | Decrease | Lower mobile phase viscosity and improved mass transfer.[6][7] |
| Decrease from 45°C to 25°C | Increase | Higher mobile phase viscosity and slower kinetics.[6] | |
| Mobile Phase pH | Lowering pH (e.g., to 2-3) | Decrease | Protonation of silanol groups, reducing unwanted interactions.[1] |
| Organic Modifier | Switch from Methanol to Acetonitrile | Decrease | Lower viscosity and stronger elution properties of acetonitrile.[5] |
| Sample Load | Decrease injection volume/concentration | Decrease | Reduces the likelihood of column overload.[1] |
Experimental Protocols
Protocol 1: Optimizing TFA Concentration
This protocol aims to determine the optimal TFA concentration for symmetrical this compound peaks.
-
Prepare Mobile Phases:
-
Mobile Phase A: 0.05% TFA in HPLC-grade water.
-
Mobile Phase B: 0.05% TFA in HPLC-grade acetonitrile.
-
Repeat the preparation for 0.1% and 0.15% TFA concentrations.
-
-
Standard HPLC Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.[8]
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL of a 1 mg/mL this compound solution.
-
Gradient: A typical starting point for a cyclic peptide like this compound could be a linear gradient from 10% to 70% B over 30 minutes.
-
-
Experimental Runs:
-
Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.
-
Inject the this compound standard and run the gradient using the 0.05% TFA mobile phases.
-
Repeat the run using the 0.1% and 0.15% TFA mobile phases, ensuring the column is thoroughly equilibrated with each new mobile phase system.
-
-
Data Analysis:
-
Measure the tailing factor for the this compound peak in each chromatogram.
-
Compare the peak shapes and select the TFA concentration that provides a tailing factor closest to 1.0.
-
Protocol 2: Evaluating the Effect of Column Temperature
This protocol investigates the impact of column temperature on peak shape.
-
Mobile Phase Preparation:
-
Prepare mobile phases with the optimal TFA concentration determined in Protocol 1 (e.g., 0.1% TFA in water and acetonitrile).
-
-
HPLC Conditions:
-
Use the same column, flow rate, detection wavelength, injection volume, and gradient as in Protocol 1.
-
-
Experimental Runs:
-
Set the column oven temperature to 25°C and allow the system to stabilize.
-
Inject the this compound standard and acquire the chromatogram.
-
Increase the column temperature to 40°C, allow for stabilization, and repeat the injection.
-
Increase the column temperature to 55°C, allow for stabilization, and repeat the injection.
-
-
Data Analysis:
-
Compare the tailing factor and retention time of the this compound peak at each temperature.
-
Select the temperature that provides the best balance of peak symmetry and acceptable retention time.
-
Protocol 3: Column Cleaning and Regeneration
If peak tailing persists and column contamination is suspected, a rigorous washing procedure can be employed.
-
Disconnect the column from the detector.
-
Reverse the column direction.
-
Wash the column sequentially with the following solvents at a low flow rate (e.g., 0.5 mL/min), for at least 20 column volumes each:
-
HPLC-grade water
-
Isopropanol
-
Hexane
-
Isopropanol
-
HPLC-grade water
-
Mobile phase (initial conditions)
-
-
Return the column to its original direction, reconnect to the detector, and equilibrate with the mobile phase until a stable baseline is achieved.
-
Inject a standard to assess if peak shape has improved.
The logical relationship for addressing persistent peak tailing after initial checks is outlined below.
Caption: Decision tree for advanced troubleshooting of persistent peak tailing.
References
- 1. uhplcs.com [uhplcs.com]
- 2. Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromtech.com [chromtech.com]
- 7. ymc.co.jp [ymc.co.jp]
- 8. Chemical Synthesis and Structure-Activity Relationship Study Yield this compound a Analogues with Improved Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Antibacterial Activity of Synthetic Desotamide Analogues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on synthetic Desotamide analogues.
Frequently Asked Questions (FAQs)
Q1: My synthetic this compound analogue shows no antibacterial activity. What are the common causes?
A1: Lack of antibacterial activity in synthetic this compound analogues can stem from several factors related to its structure. Key determinants of bioactivity are the amino acid residues at specific positions within the cyclohexapeptide structure.[1][2][3]
-
Amino Acid Substitutions: The residues at positions II and VI have been shown to be critical for antibacterial activity. For instance, substituting Gly at position VI with basic amino acids like D-Arg, D-Lys, or D-His in this compound A can lead to inactive compounds.[2][4]
-
Stereochemistry: The stereochemistry of the amino acids is crucial. Altering the natural stereoisomers (e.g., using L-stereoisomers instead of D-stereoisomers at certain positions) can abolish activity.[5]
-
Core Scaffold Integrity: The overall cyclic structure is essential for activity. Incomplete cyclization or degradation of the peptide can result in an inactive product.
Q2: I am observing high variability in my Minimum Inhibitory Concentration (MIC) assay results. What are the potential reasons and how can I troubleshoot this?
A2: Variability in MIC assays is a common issue. Here are some troubleshooting steps:
-
Inoculum Preparation: Ensure a standardized and consistent bacterial inoculum concentration is used for each experiment. Variations in the starting bacterial density will lead to inconsistent MIC values.
-
Media Composition: For certain antibiotics, the composition of the culture medium is critical. For example, colistin (B93849) MIC assays should be performed in cation-adjusted Mueller-Hinton broth to reduce variability.[6]
-
Plate Reading: Visual inspection of turbidity can be subjective. Using a microplate reader to measure optical density (OD600) can provide more quantitative and reproducible results. However, it's important to correlate OD values with visual growth, as some high OD readings may not represent actual bacterial growth.[6]
-
Adherence to Guidelines: Follow established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI), for the entire procedure, including interpretation of results.[7]
Q3: What is the known mechanism of action for Desotamides?
A3: The specific antimicrobial target for the this compound family of cyclic peptides remains unknown.[2][5][8] However, their potent activity against Gram-positive bacteria, including drug-resistant strains like MRSA, suggests they may act on a novel target.[1][2][3] They are also noted for their selectivity, showing low cytotoxicity against mammalian cell lines.[2][9][10]
Troubleshooting Guides
Guide 1: Low Yield During Solid-Phase Peptide Synthesis (SPPS) and Cyclization
Problem: Obtaining low yields of the final cyclic peptide is a common challenge in the synthesis of this compound analogues.[10]
| Potential Cause | Troubleshooting Step |
| Incomplete coupling reactions during SPPS | Use a sufficient excess of amino acids and coupling reagents (e.g., HBTU, DIEA). Monitor the completion of each coupling step using a qualitative test like the ninhydrin (B49086) test. |
| Steric hindrance | The choice of resin is important. 2-chlorotrityl chloride (2-CTC) resin is often used as it minimizes diketopiperazine formation due to steric effects.[11] |
| Inefficient cleavage from the resin | Use a cleavage cocktail appropriate for the protecting groups used. For example, a solution of TFA with scavengers like thioanisole (B89551) and phenol (B47542) is commonly employed.[4] |
| Poor cyclization efficiency | Optimize the concentration of the linear peptide during the cyclization step to favor intramolecular cyclization over intermolecular polymerization. Screen different coupling reagents for the cyclization step; HBTU, TBTU, and PyBOP have been used successfully.[11] The pH of the reaction should be maintained between 8.0 and 9.0.[3] |
Guide 2: Enhancing Antibacterial Potency of Analogues
Problem: The synthesized analogue has moderate activity, and the goal is to improve its potency.
| Strategy | Details |
| Substitution at Position II | Replacing L-allo-Ile at position II with L-Ile has been shown to enhance antibacterial activity.[1][2][3] |
| Substitution at Position VI | While direct substitution of Gly in this compound A with basic amino acids can lead to inactivity, simultaneous substitution at both positions II and VI has proven effective. For example, replacing L-allo-Ile at position II with L-Ile and Gly at position VI with D-Lys or D-Arg resulted in a 2-4 fold increase in activity against Gram-positive pathogens, including MRSA.[1][2][3][4] |
| Inspiration from Related Compounds | The related wollamides, which contain a basic amino acid at position VI, show activity against mycobacteria.[2] This suggests that introducing basic residues at this position, in the right context, can broaden the activity spectrum. |
Data Presentation
Table 1: Antibacterial Activity (MIC, µg/mL) of Selected Synthetic this compound A Analogues
| Compound | Substitution | S. aureus ATCC29213 | MRSA shhs-E1 | B. subtilis BS01 | E. faecalis ATCC29212 |
| This compound A (1) | - | 32 | 64 | 16 | 64 |
| This compound A4 (13) | II: L-allo-Ile → L-Ile, VI: Gly → D-Lys | 16 | 32 | 8 | 32 |
| This compound A6 (15) | II: L-allo-Ile → L-Ile, VI: Gly → D-Arg | 16 | 32 | 8 | 32 |
| This compound A1 (10) | VI: Gly → D-Arg | >128 | >128 | >128 | >128 |
| This compound A2 (11) | VI: Gly → D-Lys | >128 | >128 | >128 | >128 |
Data summarized from Li et al., 2021.[1][2][3][4]
Experimental Protocols
Protocol 1: General Procedure for Solid-Phase Synthesis of this compound Analogues
This protocol outlines the synthesis of this compound analogues on 2-chlorotrityl chloride (2-CTC) resin using Fmoc chemistry.[4][11][12][13]
-
Resin Loading: The first Fmoc-protected amino acid is loaded onto the 2-CTC resin using HBTU and DIEA in DMF.
-
Fmoc Deprotection: The Fmoc protecting group is removed using 20% piperidine (B6355638) in DMF.
-
Amino Acid Coupling: The subsequent Fmoc-protected amino acids are coupled sequentially using a mixture of HBTU and DIEA in DMF.
-
Cleavage of Linear Peptide: The linear peptide is cleaved from the resin while keeping the side-chain protecting groups intact using a mild acidic solution (e.g., TFA/thioanisole/phenol/H2O).
-
Cyclization: The linear peptide is dissolved in a large volume of DMF, and the pH is adjusted to 8.0-9.0 with DIEA. A coupling reagent such as HBTU is added to facilitate head-to-tail cyclization.
-
Final Deprotection and Purification: The side-chain protecting groups are removed, and the final cyclic peptide is purified by preparative RP-HPLC.
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination
The MIC is determined by the broth microdilution method.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared in a suitable broth (e.g., Mueller-Hinton Broth).
-
Serial Dilution of Compounds: The synthetic this compound analogues are serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Mandatory Visualizations
References
- 1. Chemical Synthesis and Structure-Activity Relationship Study Yield this compound a Analogues with Improved Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical Synthesis and Structure-Activity Relationship Study Yield this compound a Analogues with Improved Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The this compound Family of Antibiotics | MDPI [mdpi.com]
- 6. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The this compound Family of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Total Synthesis and Antibacterial Study of Cyclohexapeptides this compound B, Wollamide B and Their Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Solid-phase synthesis of cyclic hexapeptides wollamides A, B and this compound B - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimizing the Synthesis of Desotamides and Related Cyclic Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Addressing epimerization during Desotamide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis of Desotamide, with a specific focus on mitigating epimerization.
Troubleshooting Guide
This section addresses common issues observed during this compound synthesis, offering potential causes and actionable solutions.
Issue 1: High Levels of a Diastereomeric Impurity Detected by HPLC/MS
Question: After purification of my synthetic this compound, I observe a significant peak with the same mass as the desired product but a different retention time. What is the likely cause and how can I resolve this?
Answer:
This is a classic indicator of epimerization, a common side reaction in peptide synthesis where the stereochemistry of an amino acid is inverted. In the context of cyclic peptides like this compound, C-terminal epimerization during the solution-phase cyclization step is a known challenge. For instance, in the synthesis of Wollamide B, a closely related cyclic hexapeptide, a C-terminal epimerization of 24% was observed during the cyclization between L-Asn and L-Val using HBTU/DIPEA.[1]
Potential Causes and Solutions:
-
Choice of Coupling Reagent: Some coupling reagents are more prone to inducing epimerization than others. Standard reagents like HBTU, while effective, can lead to epimerization, especially with sterically hindered amino acids or at specific junctions like the cyclization site.
-
Base Selection: The base used during coupling plays a crucial role. Strong, unhindered bases can increase the rate of epimerization by abstracting the alpha-proton of the activated amino acid.
-
Reaction Temperature: Elevated temperatures, while potentially increasing the rate of cyclization, can also significantly accelerate epimerization.
-
Activation Time: Prolonged activation of the C-terminal carboxylic acid before amide bond formation increases the window for epimerization to occur.
Recommended Actions:
-
Optimize Coupling Reagents for Cyclization: Consider using coupling reagents known to suppress epimerization. While HBTU is commonly used, alternatives like HATU (which forms a more reactive OAt-ester) or COMU could be explored. The addition of HOBt or Oxyma Pure to carbodiimide-mediated couplings is a well-established strategy to minimize epimerization.[2][3]
-
Select a Weaker or More Sterically Hindered Base: Instead of DIPEA, consider using a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine to reduce the rate of proton abstraction from the chiral center.[1]
-
Control Reaction Temperature: Perform the cyclization at a lower temperature (e.g., 0-4 °C) to slow down the rate of epimerization. Monitor the reaction progress carefully, as the overall reaction time may need to be extended.
-
Modify the Cyclization Strategy: If epimerization persists at a specific residue, consider altering the linear sequence to change the site of cyclization to a less sterically hindered or epimerization-prone amino acid junction.
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a concern in this compound synthesis?
A1: Epimerization is a chemical process that alters the configuration at one of several stereogenic centers in a molecule.[4] In peptide synthesis, it refers to the conversion of an L-amino acid to a D-amino acid (or vice versa) at the alpha-carbon. This is a significant concern because the biological activity of peptides like this compound is highly dependent on their specific three-dimensional structure.[4] The presence of a diastereomer due to epimerization can lead to a product with reduced or altered biological activity and can be very difficult to separate from the desired product due to similar physical properties.[4]
Q2: Which amino acid residues in the this compound sequence are most susceptible to epimerization?
A2: While any amino acid can undergo epimerization under certain conditions, some are more prone than others. In the synthesis of related cyclic hexapeptides, the C-terminal residue during cyclization is particularly vulnerable. For example, significant epimerization was observed at a C-terminal L-Valine.[1] Generally, amino acids with electron-withdrawing groups in their side chains can also be more susceptible. Histidine and cysteine are also known to be particularly prone to racemization.[2]
Q3: Can I detect epimerization during the synthesis process?
A3: It is challenging to detect epimerization in real-time on the solid support. The most common method for detection is after cleavage and purification of the linear or cyclic peptide. High-resolution analytical techniques such as chiral chromatography or HPLC coupled with mass spectrometry (LC-MS) are used to separate and identify diastereomers. Tandem mass spectrometry (MS/MS) can also be used to distinguish between peptide epimers by comparing their fragmentation patterns.[5]
Q4: What are the key mechanisms of epimerization during peptide synthesis?
A4: There are two primary mechanisms for epimerization in peptide synthesis:
-
Oxazolone (B7731731) Formation: The activated carboxylic acid of an N-protected amino acid can be attacked by the preceding amide bond's oxygen, forming a five-membered oxazolone ring. The alpha-proton of this intermediate is highly acidic and can be easily removed by a base, leading to a loss of stereochemical integrity.
-
Direct Enolization: A base can directly abstract the alpha-proton of the activated amino acid, forming an enolate intermediate which can then be protonated from either side, resulting in a mixture of stereoisomers.[4]
Quantitative Data on Epimerization
The following table summarizes a known instance of epimerization during the synthesis of a this compound-related cyclic hexapeptide.
| Peptide Precursor | Cyclization Site | Coupling Reagent/Base | Epimerization (%) | Reference |
| Wollamide B Linear Precursor | L-Asn to L-Val | HBTU / DIPEA | 24 | [1] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of this compound B Linear Precursor
This protocol is based on the reported synthesis of this compound B.[1]
-
Resin Preparation: Swell 2-chlorotrityl chloride (2-CTC) resin in dichloromethane (B109758) (DCM).
-
First Amino Acid Loading: Attach the first Fmoc-protected amino acid (e.g., Fmoc-Asn(Trt)-OH) to the 2-CTC resin using N,N-diisopropylethylamine (DIPEA) in DCM.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in N,N-dimethylformamide (DMF) to remove the Fmoc protecting group.
-
Amino Acid Coupling: Couple the subsequent Fmoc-protected amino acids using a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) with the additive 1-hydroxybenzotriazole (B26582) (HOBt) in DMF. Alternatively, HBTU and DIPEA can be used.
-
Chain Elongation: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Cleavage from Resin: Cleave the protected linear peptide from the resin using a solution of 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) in DCM (1:4 v/v) to keep the side-chain protecting groups intact.[1]
Protocol 2: Solution-Phase Cyclization of this compound B
This protocol describes the head-to-tail cyclization of the linear precursor.
-
Peptide Dissolution: Dissolve the purified linear peptide in a large volume of DMF to achieve a high dilution condition (e.g., 0.5 mM) to minimize intermolecular reactions.
-
Addition of Coupling Reagents: Add the coupling reagent (e.g., 1.2 equivalents of HBTU) and a base (e.g., 2-4 equivalents of DIPEA) to the peptide solution. To minimize epimerization, consider using a weaker base like NMM or collidine and cooling the reaction to 0-4 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature (or the reduced temperature) and monitor the progress by LC-MS until the linear peptide is consumed.
-
Work-up: Remove the solvent under reduced pressure.
-
Global Deprotection: Treat the crude cyclic peptide with a cleavage cocktail such as TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v) to remove all side-chain protecting groups.
-
Purification: Purify the final this compound product by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Caption: Mechanisms of epimerization during peptide synthesis.
Caption: General workflow for the synthesis of this compound.
References
- 1. Epimerisation in Peptide Synthesis [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing culture conditions for Streptomyces to increase Desotamide production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing culture conditions for Streptomyces to increase the production of the antibacterial compound, Desotamide. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guide
Q1: My Streptomyces culture is growing well (high biomass), but this compound yield is low or absent. What are the likely causes and solutions?
A1: This is a common issue in secondary metabolite production. The optimal conditions for biomass growth are often different from those for secondary metabolite synthesis. Here are several factors to investigate:
-
Nutrient Limitation/Imbalance: Secondary metabolism in Streptomyces is often triggered by the depletion of a specific nutrient, such as phosphate (B84403) or a preferred carbon or nitrogen source.
-
Solution: Experiment with different carbon-to-nitrogen (C/N) ratios in your fermentation medium. For Streptomyces scopuliridis, a high C/N ratio (>4) has been shown to significantly increase the production of other secondary metabolites.[1] Consider a fed-batch strategy to maintain optimal nutrient levels throughout the fermentation process.
-
-
Suboptimal pH: The pH of the culture medium can significantly influence enzyme activity and nutrient uptake, which are critical for this compound biosynthesis.
-
Solution: Monitor and control the pH of your culture throughout the fermentation. The optimal pH for secondary metabolite production in Streptomyces is typically in the neutral to slightly alkaline range (pH 7.0-8.5).[2][3] Implement a pH control strategy using appropriate buffers or automated addition of acid/base.
-
-
Inadequate Dissolved Oxygen (DO): Streptomyces are aerobic bacteria, and oxygen is crucial for both growth and the biosynthesis of many secondary metabolites.
-
Solution: Ensure sufficient aeration and agitation to maintain adequate DO levels. There is a positive correlation between the oxygen uptake rate (OUR) and secondary metabolite production in Streptomyces scopuliridis.[1] Monitor DO levels and adjust agitation and aeration rates accordingly.
-
-
Genetic Regulation: The this compound biosynthetic gene cluster (dsa) may not be sufficiently expressed.
-
Solution: Consider genetic engineering approaches. Overexpression of the positive regulatory genes dsaA or dsaN has been shown to increase this compound production. Inactivation of these genes completely abolishes production.
-
Q2: I am observing inconsistent this compound production between different fermentation batches. What could be causing this variability?
A2: Batch-to-batch inconsistency often stems from a lack of standardization in the initial stages of your culture.
-
Solution: Standardize your seed culture preparation. This includes using a consistent spore concentration, age of the culture, and growth medium for inoculum development. Ensure that the inoculum volume is consistent for each fermentation run.
Q3: My Streptomyces culture is experiencing slow or poor growth. How can I improve this?
A3: Suboptimal physical fermentation parameters are a common cause of poor growth.
-
Solution: Optimize the temperature, agitation, and aeration rates for your specific bioreactor setup. A temperature range of 27-30°C is generally suitable for many Streptomyces species.[2][4][5] Agitation speed can affect hyphal morphology; for Streptomyces scopuliridis, an agitation speed of 500 rpm in a 5-L fermenter was found to be optimal for producing another secondary metabolite.[1]
Frequently Asked Questions (FAQs)
Q: What is a good starting point for a culture medium to produce this compound?
A: While a specific medium for optimal this compound production is not widely published, a good starting point for Streptomyces fermentation is a medium rich in complex carbon and nitrogen sources. You can adapt standard Streptomyces media like GYM (Glucose-Yeast Extract-Malt Extract) or a minimal medium (MM) supplemented with specific precursors.[6][7] A common basal medium includes a carbon source like glucose and a nitrogen source like yeast extract.[3]
Q: What are the optimal pH and temperature for this compound production?
A: While specific data for this compound is limited, for general secondary metabolite production in Streptomyces, an initial pH of 7.0-8.5 and a temperature of 27-30°C are often optimal.[2][3][4][5][8] It is crucial to experimentally determine the optimal conditions for your specific strain and bioreactor setup.
Q: How does the carbon and nitrogen source affect this compound production?
A: The choice of carbon and nitrogen sources is critical. For Streptomyces scopuliridis, a high carbon-to-nitrogen ratio has been shown to favor secondary metabolite production.[1] Glucose is a commonly used carbon source, while yeast extract, peptone, and soybean meal are effective nitrogen sources.[3][9]
Q: At what growth phase is this compound typically produced?
A: this compound is a secondary metabolite, and its production is generally associated with the stationary phase of growth, which is often triggered by nutrient limitation.[10]
Q: How can I confirm that my culture is producing this compound?
A: You will need to use analytical techniques to identify and quantify this compound. High-Performance Liquid Chromatography (HPLC) is a common method for detection and quantification. For structural confirmation, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are required.
Data Presentation
Table 1: General Optimized Culture Conditions for Secondary Metabolite Production in Streptomyces Species
| Parameter | Optimized Range/Value | Streptomyces Species | Reference |
| pH | 7.0 - 8.5 | General / KRA16-334 | [2][3] |
| Temperature | 27 - 30 °C | General / KRA16-334 | [2][4][5] |
| Agitation | 250 rpm | KRA16-334 | [2] |
| Incubation Time | 7 - 10 days | General / RUPA-08PR | [3][9] |
Table 2: Recommended Media Components for Streptomyces Fermentation
| Component | Recommended Source | Concentration | Reference |
| Carbon Source | Glucose, Starch, Glycerol | 10-20 g/L | [3][7][9] |
| Nitrogen Source | Yeast Extract, Peptone, Soybean Meal | 4-10 g/L | [3][6][9] |
| Phosphate Source | K₂HPO₄ | 0.5-1.0 g/L | [7][11] |
| Trace Elements | MgSO₄·7H₂O, FeSO₄·7H₂O | 0.2-0.7 g/L, 0.003-0.01 g/L | [7][12] |
Experimental Protocols
1. Seed Culture Preparation
-
Prepare a suitable agar (B569324) medium for Streptomyces sporulation (e.g., ISP2 or GYM agar).[6]
-
Inoculate the agar plate with a stock culture of the this compound-producing Streptomyces strain.
-
Incubate at 28-30°C for 7-10 days, or until sufficient sporulation is observed.
-
Harvest the spores by adding sterile water or a suitable buffer to the plate and gently scraping the surface.
-
Determine the spore concentration using a hemocytometer.
-
Inoculate a liquid seed medium (e.g., Tryptic Soy Broth or a defined minimal medium) with a standardized spore concentration.
-
Incubate the seed culture at 28-30°C with shaking (e.g., 200 rpm) for 48-72 hours, until a dense culture is obtained.
2. Fermentation for this compound Production
-
Prepare the production medium in a fermenter, ensuring all components are sterilized.
-
Inoculate the production medium with the seed culture (typically 5-10% v/v).
-
Maintain the fermentation at the desired temperature (e.g., 27°C) and pH (e.g., 8.5).[2]
-
Control the dissolved oxygen level through appropriate aeration and agitation rates.
-
Take samples aseptically at regular intervals to monitor biomass, pH, nutrient consumption, and this compound production.
-
Continue the fermentation for the desired period (e.g., 7-10 days).
3. This compound Extraction and Quantification
-
Separate the biomass from the fermentation broth by centrifugation or filtration.
-
Extract the this compound from the supernatant using a suitable organic solvent (e.g., ethyl acetate).
-
Concentrate the organic extract under reduced pressure.
-
Analyze the crude extract using HPLC with a suitable column (e.g., C18) and a mobile phase gradient.
-
Quantify the this compound peak by comparing its area to a standard curve of purified this compound.
Visualizations
References
- 1. Optimization of Herbicidin A Production in Submerged Culture of Streptomyces scopuliridis M40 -Journal of Microbiology and Biotechnology | Korea Science [koreascience.kr]
- 2. Culture optimization of Streptomyces sp. KRA16-334 for increased yield of new herbicide 334-W4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimal Conditions for Antimicrobial Metabolites Production from a New Streptomyces sp. RUPA-08PR Isolated from Bangladeshi Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of Culture Conditions for Production of Bioactive Metabolites by Streptomyces spp. Isolated from Soil [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. bacdive.dsmz.de [bacdive.dsmz.de]
- 7. MM - ActinoBase [actinobase.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Streptomycetes as platform for biotechnological production processes of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. exodocientifica.com.br [exodocientifica.com.br]
Validation & Comparative
Structure-activity relationship (SAR) studies of Desotamide analogues
A Comprehensive Comparison of Desotamide Analogues: Structure-Activity Relationship (SAR) and Antibacterial Performance
This compound A, a cyclohexapeptide of marine origin, has emerged as a promising scaffold for the development of new antibiotics, exhibiting notable activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] Extensive structure-activity relationship (SAR) studies on this compound analogues have provided critical insights into the chemical features essential for their antibacterial potency. This guide offers a comparative analysis of key this compound analogues, supported by experimental data, to inform researchers and drug development professionals in the field of antimicrobial discovery.
Structure-Activity Relationship (SAR) Summary
The antibacterial activity of this compound analogues is predominantly influenced by the amino acid residues at positions II and VI of the cyclic peptide backbone.[1][2][3] A systematic series of modifications has revealed the following key SAR trends:
-
Crucial Role of Positions II and VI: The residues at positions II and VI have been identified as the primary determinants of the antibacterial efficacy of this compound analogues.[1][2][3]
-
Enhancement of Activity: A significant breakthrough was achieved with the synthesis of this compound A4 and A6. In these analogues, the L-allo-Ile at position II was substituted with L-Ile, and the Gly at position VI was replaced by D-Lys or D-Arg, respectively.[1][3] This dual modification resulted in a 2- to 4-fold increase in antibacterial activity against a range of Gram-positive pathogens, including MRSA, compared to the parent compound, this compound A.[1][3][4]
-
Detrimental Modifications: Conversely, the substitution of Gly at position VI with basic amino acids such as D-Arg, D-Lys, or D-His, while retaining L-allo-Ile at position II, led to a complete loss of antibacterial activity.[1] This underscores the critical interplay between the residues at these two positions.
-
Spectrum of Activity: The antibacterial activity of this compound analogues is largely confined to Gram-positive bacteria. The compounds, including the most potent analogues, have demonstrated weak to no activity against the tested Gram-negative pathogens.[1]
-
Low Cytotoxicity: Encouragingly, Desotamides and their analogues have shown to be non-cytotoxic to mammalian cell lines, with IC50 values greater than 30 μM, indicating a favorable selectivity for bacterial targets.[1][5][6][7]
-
Unknown Mechanism of Action: Despite the promising antibacterial profile, the specific molecular target and mechanism of action of Desotamides remain to be elucidated.[1][8][9]
Comparative Antibacterial Activity of this compound Analogues
The following table summarizes the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC, in μg/mL) of this compound A and its key analogues against a panel of Gram-positive bacteria.
| Compound | Modification (Position II, Position VI) | S. aureus ATCC29213 | B. subtilis BS01 | MRSA shhs-E1 | MRSA 16339 | MRSA 745524 | MRSA 16162 |
| This compound A (1) | L-allo-Ile, Gly | 32 | 16 | 64 | 64 | 64 | 64 |
| This compound A1 (10) | L-allo-Ile, D-Arg | >128 | >128 | >128 | >128 | >128 | >128 |
| This compound A2 (11) | L-allo-Ile, D-Lys | >128 | >128 | >128 | >128 | >128 | >128 |
| This compound A3 (12) | L-allo-Ile, D-His | >128 | >128 | >128 | >128 | >128 | >128 |
| This compound A4 (13) | L-Ile, D-Lys | 16 | 8 | 32 | 16 | 32 | 32 |
| This compound A6 (15) | L-Ile, D-Arg | 16 | 8 | 32 | 16 | 32 | 32 |
Data sourced from Li et al., 2021.[1]
Experimental Protocols
General Synthesis of this compound Analogues
The synthesis of this compound analogues is typically achieved through solid-phase peptide synthesis (SPPS).[1][6][10]
-
Resin Loading: The first amino acid is loaded onto a 2-chlorotrityl chloride (2-CTC) resin.[2][10]
-
Peptide Chain Elongation: The linear peptide is assembled on the solid support using Fmoc (fluorenylmethyloxycarbonyl) chemistry.[2][10] Standard coupling reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIEA (N,N-diisopropylethylamine) in DMF (dimethylformamide) are used for peptide bond formation.[2] The Fmoc protecting group is removed with 20% piperidine (B6355638) in DMF.[2]
-
Cleavage from Resin: The protected linear peptide is cleaved from the resin using a mild acidic solution.[10]
-
Cyclization: The head-to-tail cyclization of the linear peptide is performed in solution, typically using a coupling reagent like HBTU and a base such as DIEA at a pH of 8.0-9.0.[2][10]
-
Purification: The final cyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Antibacterial Activity Assay (Minimum Inhibitory Concentration - MIC)
The antibacterial activity of the synthesized compounds is determined by measuring the Minimum Inhibitory Concentration (MIC) using a broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Bacterial Strains: A panel of Gram-positive bacteria, including reference strains (S. aureus ATCC29213, B. subtilis BS01) and clinical isolates of MRSA, are used.[1]
-
Culture Preparation: Bacteria are grown in Mueller-Hinton broth (MHB) to the logarithmic phase. The bacterial suspension is then diluted to a final concentration of approximately 5 x 10^5 CFU/mL in the wells of a 96-well microtiter plate.
-
Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in MHB to obtain a range of concentrations.
-
Incubation: The microtiter plates containing the bacterial suspension and the serially diluted compounds are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Visualizations
Key Structure-Activity Relationships in this compound Analogues
Caption: Key amino acid substitutions at positions II and VI that dictate the antibacterial activity of this compound analogues.
Experimental Workflow for SAR Studies
Caption: A streamlined workflow for the synthesis, purification, and biological evaluation of this compound analogues.
References
- 1. Chemical Synthesis and Structure-Activity Relationship Study Yield this compound a Analogues with Improved Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Synthesis and Structure-Activity Relationship Study Yield this compound a Analogues with Improved Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Total Synthesis and Antibacterial Study of Cyclohexapeptides this compound B, Wollamide B and Their Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Synthesis and Structure-Activity Relationship Study Yield this compound a Analogues with Improved Antibacterial Activity | MDPI [mdpi.com]
- 8. The this compound Family of Antibiotics | MDPI [mdpi.com]
- 9. The this compound Family of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimizing the Synthesis of Desotamides and Related Cyclic Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Desotamide and Standard-of-Care Antibiotics Against Methicillin-Resistant Staphylococcus aureus (MRSA)
A Guide for Researchers and Drug Development Professionals
The emergence of multidrug-resistant pathogens, particularly methicillin-resistant Staphylococcus aureus (MRSA), poses a significant threat to public health. This has spurred research into novel antimicrobial agents with unique mechanisms of action. This guide provides a comparative analysis of the in vitro efficacy of Desotamide, a cyclic hexapeptide antibiotic, against MRSA, benchmarked against established antibiotics: vancomycin (B549263), linezolid (B1675486), and daptomycin (B549167). The data presented is intended to inform researchers, scientists, and drug development professionals on the potential of this compound as a future therapeutic agent.
Comparative In Vitro Efficacy
The following tables summarize the minimum inhibitory concentration (MIC) values of this compound and its analogues, alongside the MIC90 (the concentration required to inhibit 90% of isolates) of vancomycin, linezolid, and daptomycin against MRSA. This data provides a quantitative comparison of their potencies.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and its Analogues against MRSA
| Compound | MIC Range (μg/mL) |
| This compound A and Analogues | 8 - 32[1][2] |
Table 2: Minimum Inhibitory Concentration (MIC90) of Comparator Antibiotics against Clinical MRSA Isolates
| Antibiotic | MIC90 (μg/mL) |
| Vancomycin | 1.5 - 2[3][4][5][6] |
| Linezolid | 1 - 4[5][7][8][9][10][11][12] |
| Daptomycin | 0.5 - 1[5][9][13][14][15][16] |
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the in vitro activity of an antimicrobial agent against a specific bacterium. The following is a detailed methodology for the broth microdilution method, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines, which is a standard procedure for determining the MIC of antibacterial agents.
Broth Microdilution Method for MIC Determination
This protocol outlines the steps for determining the MIC of an antimicrobial agent against Staphylococcus aureus.
1. Preparation of Materials and Reagents:
-
Bacterial Isolate: A pure, overnight culture of the MRSA strain to be tested, grown on a suitable non-selective agar (B569324) medium (e.g., Tryptic Soy Agar).
-
Antimicrobial Agent: A stock solution of the antimicrobial agent (e.g., this compound, vancomycin, linezolid, daptomycin) of a known concentration, prepared according to the manufacturer's instructions.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Equipment: Sterile 96-well microtiter plates, multichannel pipettes, sterile pipette tips, incubator, spectrophotometer or McFarland densitometer.
2. Inoculum Preparation:
-
Aseptically select 3-5 well-isolated colonies of the MRSA strain from the agar plate.
-
Transfer the colonies to a tube containing sterile saline or CAMHB.
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Preparation of Antimicrobial Dilutions:
-
Perform serial two-fold dilutions of the antimicrobial stock solution in CAMHB in the 96-well microtiter plate.
-
Typically, a range of concentrations is prepared to encompass the expected MIC of the organism. For example, for an agent with an expected MIC of 16 μg/mL, dilutions might range from 64 μg/mL down to 0.125 μg/mL.
-
Include a growth control well containing only the bacterial inoculum in CAMHB (no antimicrobial agent) and a sterility control well containing only CAMHB.
4. Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension. The final volume in each well should be uniform (e.g., 100 μL).
-
Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results:
-
After incubation, visually inspect the microtiter plate for bacterial growth (indicated by turbidity or a pellet at the bottom of the well).
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
The growth control well should show distinct turbidity, and the sterility control well should remain clear.
Visualizations
Mechanisms of Action and Experimental Workflow
The following diagrams illustrate the known mechanisms of action for the comparator antibiotics and a generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. As the specific mechanism of action for this compound is currently unknown, a workflow diagram for a key experimental procedure is provided instead.
References
- 1. Chemical Synthesis and Structure-Activity Relationship Study Yield this compound a Analogues with Improved Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Decreased Vancomycin MICs among Methicillin-Resistant Staphylococcus aureus Clinical Isolates at a Chinese Tertiary Hospital over a 12-year Period - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro vancomycin susceptibility amongst methicillin resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Susceptibility of Various MRSA Clinical Isolates and the Impact of Glycopeptide MICs on Clinical and Microbiological Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro activity of linezolid against clinical isolates of methicillin resistant Staphylococcus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Vancomycin, linezolid and daptomycin susceptibility pattern among clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA) from Sub- Himalyan Center - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prevalence of a Linezolid Minimum Inhibitory Concentration of 2 mg/L in Methicillin-Susceptible/Resistant Staphylococcus aureus, Staphylococcus argenteus, Coagulase-Negative Staphylococcus, and Mammaliicoccus | MDPI [mdpi.com]
- 11. idosi.org [idosi.org]
- 12. Susceptibility profile of methicillin-resistant Staphylococcus aureus to linezolid in clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Activity of Daptomycin against Methicillin-Resistant Staphylococcus aureus, Including Heterogeneously Glycopeptide-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [In vitro activity of daptomycin against methicillin-resistant Staphylococcus aureus strains isolated from blood cultures] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [Comparative activity of daptomycin against clinical isolates of methicillin-resistant Staphylococcus aureus and coagulase-negative staphylococci] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Daptomycin susceptibility of methicillin resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
Limited Cytotoxicity of Desotamide Derivatives in Mammalian Cell Lines: A Comparative Overview
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the cytotoxic effects of desotamide and its derivatives on mammalian cell lines. The available experimental data indicates that desotamides generally exhibit low cytotoxicity, positioning them as promising candidates for antibacterial drug development with a favorable safety profile.
This compound and its related cyclic hexapeptides, such as wollamides, have been primarily investigated for their potent antibacterial properties.[1][2][3] A recurring theme in the existing literature is the notable lack of significant cytotoxic effects against various mammalian cell lines. This selectivity for bacterial over mammalian cells is a key characteristic that enhances their therapeutic potential as antibiotics.[1][2]
Comparative Cytotoxicity Data
The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound and related compounds in different mammalian cell lines. The high IC50 values are indicative of low cytotoxicity.
| Compound | Cell Line | IC50 (µM) | Reference |
| Desotamides & Wollamides | Mammalian cell lines | > 30 | [1][2] |
| Synthesized Cyclopeptides | MCF-7 (Human breast adenocarcinoma) | > 100 | [4] |
| Synthesized Cyclopeptides | HepG-2 (Human liver cancer) | > 100 | [4] |
| Wollamide B | HepG-2 (Human liver cancer) | 79.2 | [4] |
Experimental Protocols
While specific detailed protocols for the cytotoxicity assays of this compound derivatives were not fully available in the reviewed literature, a standard methodology for assessing cytotoxicity is the MTT assay.
General MTT Assay Protocol for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 × 10^5 cells/mL and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare logarithmic concentrations of the test compounds (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM, 1 mM). Add the different concentrations of the compounds to the wells.
-
Incubation: Incubate the plates for a specified period, typically 48 to 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The MTT is reduced by metabolically active cells to form insoluble purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 540 nm.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value, which is the concentration of the drug that inhibits 50% of cell growth.
Signaling Pathways and Experimental Workflows
There is currently a lack of information regarding the specific signaling pathways that might be modulated by this compound derivatives in mammalian cells, largely due to their low cytotoxic activity. However, cytotoxic compounds often induce cell death through apoptosis. Below is a generalized diagram of apoptotic signaling pathways.
The workflow for a typical cytotoxicity assay is depicted below.
References
- 1. mdpi.com [mdpi.com]
- 2. Chemical Synthesis and Structure-Activity Relationship Study Yield this compound a Analogues with Improved Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Synthesis and Structure-Activity Relationship Study Yield this compound a Analogues with Improved Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation of Desotamide's Antibacterial Efficacy Against Gram-Positive Pathogens: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant Gram-positive bacteria necessitates the discovery and development of novel antibiotics. Desotamide, a cyclic hexapeptide, and its synthetic analogues have demonstrated promising antibacterial activity against a range of clinically relevant Gram-positive pathogens. This guide provides a comparative analysis of this compound's performance, supported by experimental data, to validate its potential as a new antibacterial agent.
Comparative Antibacterial Activity
Recent studies have focused on enhancing the antibacterial potency of the natural product this compound A through synthetic modifications. Analogues, particularly this compound A4 and A6, have shown a significant increase in activity. These compounds exhibit a 2- to 4-fold increase in potency against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), compared to the parent compound.[1][2][3][4]
The table below summarizes the Minimum Inhibitory Concentration (MIC) values of this compound A and its optimized analogues against a panel of Gram-positive pathogens. For context, typical MIC ranges for standard-of-care antibiotics—Vancomycin, Daptomycin, and Linezolid—are also provided.
| Pathogen | This compound A (μg/mL) | This compound A4 (μg/mL) | This compound A6 (μg/mL) | Vancomycin (μg/mL) | Daptomycin (μg/mL) | Linezolid (μg/mL) |
| Staphylococcus aureus ATCC 29213 | 32 | 8 | 8 | 0.5 - 2 | 0.25 - 1 | 1 - 4 |
| Bacillus subtilis BS01 | 16 | 4 | 4 | 0.5 - 2 | 0.5 - 2 | 1 - 4 |
| Micrococcus luteus ML01 | 8 | 2 | 2 | ≤0.06 - 0.5 | ≤0.06 - 0.5 | 0.5 - 2 |
| Enterococcus faecalis ATCC 29212 | >128 | 64 | 64 | 1 - 4 | 1 - 4 | 1 - 4 |
| MRSA shhs-E1 | 64 | 16 | 16 | 1 - 4 | 0.5 - 2 | 1 - 4 |
| MRSA 16339 | 64 | 16 | 16 | 1 - 4 | 0.5 - 2 | 1 - 4 |
| MRSA 745524 | 128 | 32 | 32 | 1 - 4 | 0.5 - 2 | 1 - 4 |
| MRSA 16162 | 64 | 16 | 16 | 1 - 4 | 0.5 - 2 | 1 - 4 |
Note: MIC values for Vancomycin, Daptomycin, and Linezolid are typical ranges and can vary.
Structure-Activity Relationship of this compound
The enhanced activity of this compound analogues is attributed to specific amino acid substitutions at positions II and VI of the cyclic peptide structure.[1][2][3][4] The following diagram illustrates this key structure-activity relationship.
Structure-activity relationship of this compound analogues.
Mechanism of Action
The precise mechanism of action for the this compound family of antibiotics is not yet fully elucidated and remains a key area for future research.[5][6] However, studies on other cationic antimicrobial peptides suggest that their mode of action is not limited to membrane permeabilization and may involve interactions with intracellular targets.[7] Some evidence from related antibacterial discovery workflows suggests that membrane damage could be a potential mechanism for similar compounds against MRSA.[8][9]
Experimental Protocols
The antibacterial activity of this compound and its analogues was determined using the broth microdilution method to ascertain the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Protocol for MIC Determination
This protocol is a standardized method for determining the MIC of an antimicrobial agent.
-
Preparation of Bacterial Inoculum:
-
Select 3-5 colonies of the test Gram-positive bacterium from a fresh agar (B569324) plate and inoculate into 5 mL of cation-adjusted Mueller-Hinton Broth (MHB).
-
Incubate the culture at 37°C with shaking until it reaches the mid-logarithmic phase of growth, equivalent to a 0.5 McFarland standard.
-
Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL in the test wells.[10]
-
-
Preparation of Peptide Dilutions:
-
Prepare a stock solution of the this compound analogue in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid).
-
Perform serial two-fold dilutions of the peptide in a solution of 0.01% acetic acid with 0.2% bovine serum albumin in polypropylene (B1209903) tubes to prevent adsorption.[10]
-
-
Assay Procedure:
-
In a sterile 96-well polypropylene microtiter plate, add 100 µL of the diluted bacterial suspension to each well.
-
Add 11 µL of each peptide dilution to the corresponding wells.
-
Include a positive control (bacteria without peptide) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the peptide that inhibits visible growth of the microorganism.[10] Growth inhibition can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
-
Experimental Workflow
The validation of a novel antibacterial compound like this compound typically follows a structured workflow from initial discovery to preclinical evaluation.
Workflow for antibacterial compound validation.
Conclusion
This compound and its analogues, particularly this compound A4 and A6, represent a promising new class of antibacterial agents with potent activity against a range of Gram-positive pathogens, including drug-resistant strains like MRSA. While their MIC values are higher than some established antibiotics, their novel structure provides a new scaffold for further optimization. The key findings from structure-activity relationship studies have paved the way for the rational design of more potent derivatives. Further research is warranted to elucidate the mechanism of action and to evaluate the in vivo efficacy and safety of these compounds, which will be critical for their potential translation into clinical candidates.
References
- 1. Chemical Synthesis and Structure-Activity Relationship Study Yield this compound a Analogues with Improved Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Synthesis and Structure-Activity Relationship Study Yield this compound a Analogues with Improved Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. The this compound Family of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibacterial Action of Structurally Diverse Cationic Peptides on Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combinatorial discovery of antibacterials via a feature-fusion based machine learning workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combinatorial discovery of antibacterials via a feature-fusion based machine learning workflow - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06441G [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
Desotamide vs. Vancomycin: A Comparative Efficacy Guide Against Staphylococcus aureus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of desotamide and vancomycin (B549263) against Staphylococcus aureus (S. aureus), a significant pathogen in both community- and hospital-acquired infections. While vancomycin has long been a cornerstone for treating serious S. aureus infections, particularly methicillin-resistant S. aureus (MRSA), the emergence of strains with reduced susceptibility necessitates the exploration of novel antimicrobial agents like this compound.
Executive Summary
This comparison reveals that while vancomycin has a well-documented and potent efficacy against susceptible S. aureus strains, its effectiveness can be diminished against strains with elevated minimum inhibitory concentrations (MICs). This compound, a newer cyclic peptide antibiotic, has demonstrated in vitro activity against S. aureus, including some MRSA strains. However, comprehensive data on its in vivo efficacy, time-kill kinetics, and mechanism of action are currently lacking in publicly available literature, making a direct and thorough comparison with the extensively studied vancomycin challenging.
Data Presentation: In Vitro Efficacy
The following tables summarize the available quantitative data on the in vitro activity of this compound and vancomycin against S. aureus.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and its Analogues against S. aureus
| Compound | S. aureus Strain | MIC (µg/mL) |
| This compound A | ATCC 29213 | 16-32[1][2] |
| This compound A4 | MRSA shhs-E1 | 8[1][2] |
| MRSA 16339 | 16[1][2] | |
| MRSA 745524 | 16[1][2] | |
| MRSA 16162 | 32[1][2] | |
| This compound A6 | MRSA shhs-E1 | 8[1][2] |
| MRSA 16339 | 16[1][2] | |
| MRSA 745524 | 16[1][2] | |
| MRSA 16162 | 32[1][2] |
Table 2: Minimum Inhibitory Concentration (MIC) of Vancomycin against S. aureus
| S. aureus Strain Type | MIC Range (µg/mL) | Interpretation (CLSI Guidelines) |
| Vancomycin-Susceptible S. aureus (VSSA) | ≤2 | Susceptible |
| Vancomycin-Intermediate S. aureus (VISA) | 4-8 | Intermediate |
| Vancomycin-Resistant S. aureus (VRSA) | ≥16 | Resistant |
| Methicillin-Resistant S. aureus (MRSA) | Typically 0.5-2 | Susceptible (but higher MICs associated with poorer outcomes) |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings.
Vancomycin Efficacy Evaluation
1. Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method based on CLSI Guidelines)
-
Inoculum Preparation: A direct colony suspension is prepared from a 24-hour culture of S. aureus on a non-selective agar (B569324) plate to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to yield a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Assay Setup: Serial two-fold dilutions of vancomycin are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. Each well is then inoculated with the prepared bacterial suspension.
-
Incubation: The plates are incubated at 35°C ± 2°C in ambient air for 16-20 hours.
-
Result Interpretation: The MIC is recorded as the lowest concentration of vancomycin that completely inhibits visible growth of the organism.
2. Time-Kill Assay
-
Preparation: S. aureus is grown to the logarithmic phase in CAMHB.
-
Exposure: The bacterial culture is diluted to a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in fresh CAMHB containing vancomycin at various concentrations (e.g., 1x, 2x, 4x MIC). A growth control without the antibiotic is included.
-
Sampling and Plating: Aliquots are removed at specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), serially diluted, and plated on appropriate agar plates.
-
Enumeration: After incubation, the colonies are counted to determine the number of viable bacteria at each time point. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
3. Murine Sepsis Model
-
Animal Model: Typically, female BALB/c mice or another appropriate strain are used.
-
Infection: Mice are infected via intravenous or intraperitoneal injection with a predetermined lethal or sublethal dose of S. aureus.
-
Treatment: Vancomycin is administered at various doses and schedules (e.g., subcutaneously or intraperitoneally) starting at a specific time post-infection.
-
Outcome Measurement: Efficacy is assessed by monitoring survival rates over a period (e.g., 7-14 days) and/or by determining the bacterial load in target organs (e.g., kidneys, spleen, blood) at specific time points.
This compound Efficacy Evaluation
1. Minimum Inhibitory Concentration (MIC) Determination
The available literature on this compound indicates that MIC values were determined using a broth microdilution method, likely following protocols similar to those established by the Clinical and Laboratory Standards Institute (CLSI). The general steps would be comparable to those described for vancomycin.
Mechanism of Action
Vancomycin:
Vancomycin is a glycopeptide antibiotic that inhibits bacterial cell wall synthesis. It binds with high affinity to the D-alanyl-D-alanine termini of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation reactions necessary for cell wall cross-linking. This disruption of the cell wall integrity leads to bacterial cell lysis and death.
This compound:
The mechanism of action for this compound has not yet been elucidated and remains a key area for future research.[3][4]
Visualizations
Experimental Workflow for Vancomycin Time-Kill Assay
Caption: Workflow of a typical time-kill assay for evaluating vancomycin efficacy.
Vancomycin Mechanism of Action
Caption: Vancomycin inhibits bacterial cell wall synthesis.
Conclusion
Vancomycin remains a critical antibiotic for the treatment of severe S. aureus infections, with a well-understood mechanism of action and extensive clinical data supporting its use. Its efficacy, however, is being challenged by the rise of strains with reduced susceptibility.
This compound and its analogues represent a potential new class of antibacterial agents with demonstrated in vitro activity against S. aureus, including MRSA. The available data suggests that chemical modifications to the this compound scaffold can enhance its antibacterial potency. However, the current understanding of this compound is limited. Further research is imperative to elucidate its mechanism of action, evaluate its in vivo efficacy and safety profile, and conduct direct comparative studies against established antibiotics like vancomycin. Such studies will be crucial to determine the potential clinical utility of desotamides in an era of increasing antimicrobial resistance.
References
Comparative study of Desotamide and other cyclic peptide antibiotics
A Comparative Guide to Desotamide and Other Cyclic Peptide Antibiotics for Researchers
In the ongoing battle against antimicrobial resistance, cyclic peptides have emerged as a robust class of antibiotics, valued for their structural stability and potent activity against multi-drug resistant pathogens.[1][2] This guide provides a comparative analysis of this compound, a promising cyclic hexapeptide, alongside other notable cyclic peptide antibiotics. It is designed for researchers, scientists, and drug development professionals, offering objective performance data, detailed experimental protocols, and visualizations of key biological and experimental processes.
Overview of this compound
This compound is a family of cyclic hexapeptides originally isolated from the deep-sea-derived bacterium Streptomyces scopuliridis.[3][4] Desotamides A and B, in particular, have demonstrated significant antibacterial activity against a range of Gram-positive bacteria, including clinically relevant strains like Streptococcus pnuemoniae, Staphylococcus aureus, and methicillin-resistant Staphylococcus epidermidis (MRSE).[3][5] A key advantage of the this compound family is its selectivity for bacteria, showing low cytotoxicity against mammalian cell lines.[3][6] While their precise antimicrobial target remains unknown, their efficacy and safety profile make them an exciting subject for antibiotic research.[3][7]
Comparative Analysis with Other Cyclic Peptides
This compound belongs to the broader class of non-ribosomal peptides (NRPs).[7][8] Its performance and characteristics are best understood in comparison to other well-established cyclic peptide antibiotics.
| Feature | This compound | Daptomycin | Vancomycin | Polymyxin B |
| Source | Streptomyces scopuliridis[3] | Streptomyces roseosporus[1][9] | Amycolatopsis orientalis[10] | Bacillus polymyxa |
| Structure Class | Cyclic Hexapeptide[3] | Cyclic Lipopeptide[1] | Glycopeptide[2] | Cyclic Lipopeptide |
| Mechanism of Action | Unknown[7] | Disrupts cell membrane function in a calcium-dependent manner[1][9] | Inhibits cell wall synthesis by binding to D-Ala-D-Ala termini of peptidoglycan precursors[2] | Binds to LPS in the outer membrane of Gram-negative bacteria, increasing permeability |
| Spectrum of Activity | Gram-positive bacteria[3] | Broad-spectrum against Gram-positive bacteria[9] | Primarily Gram-positive bacteria, including MRSA[10] | Primarily Gram-negative bacteria |
| Cytotoxicity | Low cytotoxicity to mammalian cells (IC50 > 30 μM)[3][6] | Can cause muscle toxicity at high doses | Potential for nephrotoxicity and ototoxicity | High potential for nephrotoxicity and neurotoxicity |
Quantitative Performance Data
The antibacterial efficacy of an antibiotic is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible bacterial growth. The tables below summarize MIC data for natural this compound A and its more potent synthetic analogues against various pathogens.
Table 1: MIC Values (μg/mL) of this compound A and Synthetic Analogues [3][4][11]
| Organism | This compound A | This compound A4 | This compound A6 | Vancomycin |
| Staphylococcus aureus (ATCC 29213) | 64 | 32 | 16 | 1 |
| Staphylococcus aureus (MRSA USA300) | 64 | 16 | 8 | 1 |
| Staphylococcus epidermidis (MRSE ATCC 35984) | 32 | 16 | 8 | 2 |
| Bacillus subtilis (ATCC 6633) | 16 | 8 | 4 | 0.5 |
| Streptococcus pnuemoniae (ATCC 49619) | 32 | 16 | 16 | 0.25 |
Note: Data is compiled from structure-activity relationship studies where L-allo-Ile at position II and Gly at position VI were substituted to create analogues A4 (with D-Lys at VI) and A6 (with D-Arg at VI), resulting in a 2- to 4-fold increase in activity.[4][11]
Key Experimental Protocols
The data presented in this guide are derived from standardized experimental procedures. Below are the detailed methodologies for two key processes: antimicrobial susceptibility testing and peptide synthesis.
Protocol 1: Antimicrobial Susceptibility Testing (MIC Assay)
This protocol is based on the broth microdilution method recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Bacterial Inoculum: A culture of the test bacterium is grown overnight at 37°C. The suspension is then diluted in Mueller-Hinton Broth (MHB) to a final concentration of approximately 5 × 10^5 colony-forming units (CFU)/mL.[12]
-
Serial Dilution: The cyclic peptide antibiotic is serially diluted (2-fold) in a 96-well microtiter plate using MHB to achieve a range of concentrations.
-
Inoculation: An equal volume of the prepared bacterial inoculum is added to each well of the microtiter plate.[13]
-
Incubation: The plate is incubated at 37°C for 16-20 hours.
-
Data Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacteria.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of this compound Analogues
This method allows for the efficient synthesis and modification of peptides like this compound.[5][14]
-
Resin Loading: The first C-terminal amino acid is loaded onto a 2-chlorotrityl chloride (2-CTC) resin.
-
Deprotection: The N-terminal Fmoc (fluorenylmethyloxycarbonyl) protecting group is removed using a 20% piperidine (B6355638) solution in DMF (dimethylformamide).
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated with a coupling agent (e.g., HBTU) and added to the resin to form a peptide bond.
-
Iteration: Steps 2 and 3 are repeated to assemble the linear peptide chain.
-
Cleavage: The completed linear peptide is cleaved from the resin under mild acidic conditions.
-
Cyclization: The linear peptide is cyclized head-to-tail in solution, typically using a coupling agent like HBTU at a slightly basic pH (8.0-9.0).[5]
-
Purification: The final cyclic peptide is purified using high-performance liquid chromatography (HPLC).
Visualizations
To better illustrate the complex processes involved in the study of this compound, the following diagrams have been generated using the DOT language.
Caption: General workflow for Non-Ribosomal Peptide Synthetase (NRPS).
References
- 1. Natural and Man-Made Cyclic Peptide-Based Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Chemical Synthesis and Structure-Activity Relationship Study Yield this compound a Analogues with Improved Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Synthesis and Structure-Activity Relationship Study Yield this compound a Analogues with Improved Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Total Synthesis and Antibacterial Study of Cyclohexapeptides this compound B, Wollamide B and Their Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The this compound Family of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The this compound Family of Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclic Peptide Antibiotics Guide - Creative Peptides [creative-peptides.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The Cyclic Antimicrobial Peptide C-LR18 Has Enhanced Antibacterial Activity, Improved Stability, and a Longer Half-Life Compared to the Original Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Systemic Antibacterial Activity of Novel Synthetic Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimizing the Synthesis of Desotamides and Related Cyclic Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of Novel Desotamide Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Desotamides are a family of cyclic hexapeptides of microbial origin that have garnered interest for their antibacterial properties, particularly against Gram-positive pathogens.[1][2] Recent research has focused on the synthesis of novel analogues to improve their potency and spectrum of activity. This guide provides a comparative analysis of the most promising novel Desotamide A analogues, this compound A4 and this compound A6, against the parent compound, this compound A.
Key Findings:
-
Improved In Vitro Potency: this compound A4 and this compound A6 demonstrate a 2- to 4-fold increase in antibacterial activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), compared to this compound A.[2]
-
Structure-Activity Relationship: The enhanced activity of these analogues is attributed to the substitution of L-allo-isoleucine at position II with L-isoleucine and the replacement of glycine (B1666218) at position VI with D-lysine (in this compound A4) or D-arginine (in this compound A6).[2]
-
Lack of In Vivo Data: To date, there are no publicly available in vivo efficacy studies for any this compound analogues in animal models of infection. The current body of research is focused on in vitro antibacterial activity, structure-activity relationship (SAR) studies, and biosynthesis.[1][3]
-
Unknown Mechanism of Action: The precise molecular target and mechanism of action of the this compound family of antibiotics remain unknown.[3]
This guide summarizes the available preclinical data to aid researchers and drug development professionals in evaluating the potential of these novel compounds for further investigation.
Comparative In Vitro Efficacy of this compound A Analogues
The following table summarizes the minimum inhibitory concentration (MIC) values of this compound A and its most potent analogues against a panel of Gram-positive bacterial strains. Lower MIC values indicate greater potency.
| Compound | S. pneumoniae ATCC 49619 | S. aureus ATCC 29213 | MRSA ATCC 43300 | S. epidermidis ATCC 12228 | E. faecalis ATCC 29212 |
| This compound A | 32 µg/mL | 32 µg/mL | 64 µg/mL | 16 µg/mL | 64 µg/mL |
| This compound A4 | 16 µg/mL | 8 µg/mL | 16 µg/mL | 8 µg/mL | 32 µg/mL |
| This compound A6 | 16 µg/mL | 8 µg/mL | 16 µg/mL | 8 µg/mL | 32 µg/mL |
Data sourced from "Chemical Synthesis and Structure-Activity Relationship Study Yield this compound a Analogues with Improved Antibacterial Activity".[2]
Structure-Activity Relationship (SAR) of this compound A Analogues
The improved antibacterial activity of this compound A4 and A6 is linked to specific amino acid substitutions at positions II and VI of the cyclic peptide backbone. The diagram below illustrates the core structure of this compound A and the key modifications in the more potent analogues.
References
- 1. Chemical Synthesis and Structure-Activity Relationship Study Yield this compound a Analogues with Improved Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Synthesis and Structure-Activity Relationship Study Yield this compound a Analogues with Improved Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The this compound Family of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Desotamide
Disclaimer: This document provides guidance on the safe handling of Desotamide based on general principles for potent pharmaceutical compounds. As of the date of this document, a specific Safety Data Sheet (SDS) for this compound with comprehensive handling and toxicity data is not publicly available. Therefore, a conservative approach, treating this compound as a potentially potent compound, is recommended. This guidance is intended for researchers, scientists, and drug development professionals and should be supplemented by a thorough risk assessment conducted by qualified safety professionals within your organization.
Immediate Safety and Operational Plan
This compound is a cyclic hexapeptide antibiotic with potential biological activity.[1] In the absence of specific toxicity data, it is prudent to handle it as a potent compound to minimize occupational exposure. The primary risks are associated with inhalation of airborne powder and skin contact.
Engineering Controls are the primary means of protection. All handling of solid this compound should be performed within a contained environment such as a certified chemical fume hood, a glove box, or a ventilated balance enclosure. For larger scale operations, more advanced containment solutions like barrier isolators may be necessary.[2][3] The handling area should have negative air pressure relative to adjacent areas to prevent the escape of airborne particles.[3]
Personal Protective Equipment (PPE) serves as a secondary level of protection. The selection of PPE should be based on a risk assessment of the specific procedures being performed. The following table summarizes the recommended PPE for handling this compound.
| Operation | Occupational Exposure Band (Assumed) | Recommended Personal Protective Equipment (PPE) |
| Weighing and preparing solutions of this compound powder | 3 - 4 | Respiratory Protection: Powered Air-Purifying Respirator (PAPR) with appropriate cartridges, or a properly fitted N95 respirator as a minimum.[2][3][4] Hand Protection: Double-gloving with nitrile gloves is recommended.[3] Body Protection: Disposable coverall or lab coat with long sleeves and elastic cuffs.[5] Eye Protection: Chemical splash goggles or a face shield.[2] |
| Handling solutions of this compound | 2 - 3 | Respiratory Protection: Not generally required if handled in a certified chemical fume hood. Hand Protection: Single pair of nitrile gloves. Body Protection: Lab coat. Eye Protection: Safety glasses with side shields. |
| Cleaning and decontamination | 3 - 4 | Respiratory Protection: Powered Air-Purifying Respirator (PAPR) or N95 respirator. Hand Protection: Heavy-duty nitrile or butyl rubber gloves. Body Protection: Disposable coverall. Eye Protection: Chemical splash goggles or a face shield. |
| Waste disposal | 3 - 4 | Respiratory Protection: N95 respirator. Hand Protection: Double-gloving with nitrile gloves. Body Protection: Lab coat. Eye Protection: Safety glasses with side shields. |
Occupational Exposure Banding (OEB): OEB is a system to categorize chemicals based on their potential health hazards and potency.[6][7] In the absence of a specific Occupational Exposure Limit (OEL) for this compound, a conservative OEB of 3 or 4 should be assumed for powdered forms.
| Occupational Exposure Band (OEB) | **Occupational Exposure Limit (OEL) Range (µg/m³) ** | General Description |
| 1 | >1000 | Low hazard |
| 2 | 100 - 1000 | Moderately hazardous |
| 3 | 10 - 100 | Potentially potent |
| 4 | 1 - 10 | Potent |
| 5 | <1 | Highly potent |
Disposal Plan
All waste contaminated with this compound should be treated as hazardous chemical waste.
-
Solid Waste: Contaminated PPE (gloves, coveralls, etc.), weighing papers, and other solid materials should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound and contaminated solvents should be collected in a sealed and labeled hazardous waste container.
-
Disposal Method: All this compound waste must be disposed of through a licensed hazardous waste disposal company, typically via incineration.[4] Do not dispose of this compound down the drain or in regular trash.
Experimental Protocols
Detailed Methodology: Donning and Doffing of PPE for Handling this compound Powder
This protocol outlines the steps for safely putting on (donning) and taking off (doffing) PPE to minimize the risk of exposure to this compound powder.
Donning Procedure:
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Inner Gloves: Put on the first pair of nitrile gloves.
-
Coverall: Step into the disposable coverall and fasten it completely.
-
Respiratory Protection: If using a PAPR, ensure the battery is charged and the filter is correctly installed. Don the hood and start the airflow. If using an N95 respirator, perform a seal check.
-
Outer Gloves: Put on the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the coverall.
-
Eye Protection: Don chemical splash goggles or a face shield.
Doffing Procedure:
The doffing procedure should be performed in a designated area away from the main laboratory to prevent the spread of contamination.
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the hazardous waste container.
-
Coverall and Inner Gloves: Unzip the coverall. Roll it down from the shoulders, turning it inside out. As you remove your arms, the inner gloves should be peeled off with the sleeves. Dispose of the coverall and inner gloves in the hazardous waste container.
-
Eye Protection: Remove goggles or face shield.
-
Respiratory Protection: Remove the respirator last.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Mandatory Visualization
Caption: Workflow for the safe handling of this compound.
References
- 1. Chemical Synthesis and Structure-Activity Relationship Study Yield this compound a Analogues with Improved Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 3. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 4. aiha.org [aiha.org]
- 5. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 6. Considerations for setting occupational exposure limits for novel pharmaceutical modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Occupational exposure banding - Wikipedia [en.wikipedia.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
